molecular formula C7H14N2O3 B2891769 2-(Carbamoylamino)-3,3-dimethylbutanoic acid CAS No. 463943-04-6

2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Cat. No.: B2891769
CAS No.: 463943-04-6
M. Wt: 174.2
InChI Key: JDFUKHCIGQJBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.2. The purity is usually 95%.
BenchChem offers high-quality 2-(Carbamoylamino)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carbamoylamino)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(carbamoylamino)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFUKHCIGQJBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Carbamoylamino)-3,3-dimethylbutanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Executive Summary

This technical guide provides a comprehensive overview of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a non-proteinogenic ureido amino acid. As a derivative of the bulky amino acid L-tert-leucine, this molecule possesses unique structural features, including a sterically hindered tertiary butyl group adjacent to the chiral center and a carbamoyl moiety capable of acting as a hydrogen bond donor and acceptor. While specific research on this exact molecule is limited, this guide synthesizes available data, discusses its chemical identity, outlines its physicochemical properties, and proposes a robust synthetic pathway based on established chemical principles. Furthermore, we explore the potential applications of this compound in drug discovery and medicinal chemistry, drawing parallels with other urea-containing molecules and hindered amino acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this novel chemical entity.

Introduction: A Unique Structural Scaffold

2-(Carbamoylamino)-3,3-dimethylbutanoic acid, also known as N-carbamoyl-tert-leucine, belongs to the class of ureido acids. It is structurally derived from the unnatural amino acid L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid), a leucine derivative recognized for its use as an ergogenic supplement and a building block in pharmaceutical synthesis[1][2]. The core structure is characterized by a butanoic acid backbone, a chiral center at the alpha-carbon (C2), and a bulky tert-butyl group at the C3 position.

The defining feature of the titular compound is the replacement of the primary amine of tert-leucine with a carbamoylamino (urea) group (-NH-CO-NH₂). The urea functionality is of central importance in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets such as enzymes and receptors[3]. This capacity often imparts high affinity and specificity to drug candidates. The combination of the sterically demanding tert-butyl group and the hydrogen-bonding-proficient urea moiety makes 2-(Carbamoylamino)-3,3-dimethylbutanoic acid a compelling scaffold for investigation in areas requiring specific molecular recognition and constrained peptide conformations.

Chemical Structure and Identifiers

The unambiguous identification of a chemical compound is foundational to all scientific inquiry. This section details the structural representation and standard chemical identifiers for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

Chemical Structure

The two-dimensional structure of the molecule is depicted below, highlighting the key functional groups.

Caption: 2D structure of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are used for this compound.

IdentifierValueSource
IUPAC Name 2-(Carbamoylamino)-3,3-dimethylbutanoic acidN/A
CAS Number 463943-04-6[4]
Molecular Formula C₇H₁₄N₂O₃[4]
Molecular Weight 174.2 g/mol [4]
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)NN/A
InChI InChI=1S/C7H14N2O3/c1-7(2,3)5(6(11)12)9-4(8)10/h5H,1-3H3,(H,11,12)(H3,8,9,10)N/A
InChIKey UYJPIAXKRVMPJA-UHFFFAOYSA-NN/A

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the available data for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

PropertyValueNotes
Molecular Formula C₇H₁₄N₂O₃Sourced from chemical vendor data.[4]
Molecular Weight 174.2 g/mol Sourced from chemical vendor data.[4]
Appearance White to off-white solidInferred from related amino acid derivatives.[1]
Purity Min. 95%As specified by commercial suppliers.[4]
Solubility Expected to have moderate solubility in water and polar organic solvents.The parent amino acid, L-tert-leucine, has a water solubility of 125.5 g/L.[2] The addition of the polar urea group may enhance aqueous solubility compared to N-acylated derivatives.
Melting Point >300 °C (decomposes)The parent amino acid has a very high melting point.[2][5] This derivative is expected to have a similarly high melting point.
LogP -1.77 (for parent amino acid)The LogP for the parent amino acid is low, indicating high polarity.[5] The carbamoyl derivative is also expected to be highly polar.

Proposed Synthesis and Experimental Protocol

Synthetic Strategy: Carbamoylation of tert-Leucine

The conversion of a primary amine to a urea derivative can be achieved through several methods. A common and effective laboratory-scale method is the reaction of the amine with an isocyanate generated in situ or, more simply, by direct reaction with a salt like potassium cyanate under acidic conditions. This process involves the nucleophilic attack of the amino group on cyanic acid (formed from the protonation of cyanate).

The proposed workflow is illustrated below.

G start 2-Amino-3,3-dimethylbutanoic acid (tert-Leucine) reaction Reaction in Aqueous Solution (Nucleophilic Addition) start->reaction reagent Potassium Cyanate (KOCN) + Acid (e.g., HCl) reagent->reaction product 2-(Carbamoylamino)-3,3-dimethylbutanoic acid reaction->product purification Purification (Crystallization) product->purification

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed with clear checkpoints. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(Carbamoylamino)-3,3-dimethylbutanoic acid from (S)-2-amino-3,3-dimethylbutanoic acid.

Materials:

  • (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) (1.0 eq)

  • Potassium cyanate (KOCN) (1.5 eq)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Material:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of (S)-2-amino-3,3-dimethylbutanoic acid in 100 mL of deionized water. Gentle heating may be required to achieve full dissolution.

    • Rationale: Water is the solvent of choice due to the high polarity of the starting amino acid and the reagents.

  • Reagent Preparation:

    • In a separate beaker, dissolve 1.5 equivalents of potassium cyanate in 50 mL of deionized water.

    • Rationale: Using a slight excess of potassium cyanate ensures the reaction goes to completion. Preparing a separate solution allows for controlled addition.

  • Reaction Initiation and Progression:

    • Cool the amino acid solution to 0-5 °C in an ice bath.

    • Slowly add the potassium cyanate solution to the stirred amino acid solution over 30 minutes, maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add concentrated HCl dropwise to the reaction mixture until the pH is approximately 5.

    • Rationale: The reaction is exothermic, and low temperature controls the reaction rate. The acidification protonates the cyanate to form cyanic acid (HNCO), the reactive electrophile, while keeping the amino group of the starting material sufficiently nucleophilic.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of Dichloromethane:Methanol 9:1). The disappearance of the starting material spot (visualized with ninhydrin stain) indicates completion.

    • Rationale: The extended reaction time ensures complete conversion. TLC provides a simple and effective method to validate the reaction's endpoint.

  • Work-up and Isolation:

    • After completion, acidify the reaction mixture to pH 2 with concentrated HCl. This protonates the carboxylic acid group of the product, reducing its water solubility.

    • Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

    • Rationale: Acidification is crucial for extracting the product into an organic solvent. Multiple extractions ensure maximum yield.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • Recrystallize the crude solid from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to obtain the pure 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

    • Rationale: Drying the organic phase removes residual water. Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

Potential Applications and Research Context

While direct applications of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid are not documented, its structural motifs suggest significant potential in several areas of drug discovery.

  • Enzyme Inhibition: Urea derivatives are known inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation.[6][7] The combination of the urea's hydrogen-bonding capability with the bulky, lipophilic tert-butyl group could be leveraged to design potent and selective inhibitors for enzymes with corresponding hydrophobic pockets.

  • Peptidomimetics: The parent amino acid, tert-leucine, is used to induce specific secondary structures (e.g., helices) in peptides due to its conformational rigidity. The N-carbamoyl derivative could serve as a unique building block in peptidomimetics, introducing a hydrogen-bonding side chain mimic while maintaining the conformational constraints imposed by the tert-butyl group.

  • Dynamic Covalent Chemistry: Hindered urea bonds, particularly those involving bulky N-substituents like a tert-butyl group, have been shown to exhibit dynamic covalent behavior.[8] This property allows for the creation of self-healing and recyclable materials. Investigating whether the urea bond in this specific compound exhibits such dynamic properties could open avenues in materials science.

Conclusion

2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a structurally intriguing molecule that merges the steric bulk of tert-leucine with the potent hydrogen-bonding properties of a urea moiety. Although not extensively studied, its chemical properties can be reliably inferred, and its synthesis is achievable through established organic chemistry protocols. This guide provides the foundational knowledge—from its chemical identity and properties to a detailed synthetic protocol and prospective applications—to empower researchers and drug developers to explore the full potential of this unique chemical scaffold. Its promise lies in its potential utility as a building block for novel therapeutics, peptidomimetics, and advanced materials.

References

  • Vertex AI Search Result. 2-(Carbamoylamino)-3-methylbutanoic acid.
  • Vibrant Pharma Inc. (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
  • PubChem. (2R)-2-(carbamoylamino)-3-methylbutanoic acid | C6H12N2O3 | CID 448879.
  • PubChem. 2-(Carbamoylamino)-3-methylbutanoic acid | C6H12N2O3 | CID 5151292.
  • PubChem. 2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C8H15NO4 | CID 10330133.
  • MedchemExpress.com. (S)-2-Amino-3,3-dimethylbutanoic acid.
  • ResearchGate. Scheme for synthesis of carboxamide derivatives of amino acids. [Link]

  • PMC. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

  • PubChem. (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | CID 2734668.
  • organic-Biotechnology.com. L-2-Amino-3,3-dimethylbutanoic acid. [Link]

  • Stenutz. 2-amino-3,3-dimethylbutanoic acid. [Link]

  • PMC - NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Google Patents. EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • The Royal Society of Chemistry. Stabilization of the hindered urea bond through de-tert-butylation. [Link]

  • NIH. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

Sources

Stereochemical Control in Bulky Amino Acid Synthesis: The N-Carbamyl-tert-Leucine Pivot

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific confusion between these CAS numbers while providing a comprehensive workflow for the industrial synthesis of L-tert-leucine.

Technical Guide for Process Chemists & Drug Developers

Executive Summary: The Structural Divergence

In the development of chiral pharmaceutical intermediates—specifically for HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors (e.g., Boceprevir)—L-tert-Leucine is a critical building block due to its bulky hydrophobic side chain.

However, the CAS numbers provided in your query represent two fundamentally different chemical entities that are often confused due to nomenclature overlap.

The Core Distinction
  • CAS 26081-00-5 is N-Carbamyl-DL-Valine (also known as 2-ureido-3-methylbutyric acid).

    • Status:Incorrect Backbone. This molecule possesses an isopropyl side chain, not the tert-butyl side chain required for tert-leucine synthesis. It is a structural analog often mistaken for the target due to the similarity between valine and tert-leucine.

  • CAS 101968-85-8 is N-(tert-Butylcarbamoyl)-L-tert-Leucine .[1]

    • Status:Correct Backbone, Modified Urea. This is a specific derivative where the urea nitrogen carries an additional tert-butyl group. It is not the standard simple N-carbamyl intermediate used in the bulk hydantoinase process, but rather a specialized derivative or protected form.

The Industrial Target: The standard intermediate for L-tert-leucine production is the simple N-carbamyl-L-tert-leucine (2-ureido-3,3-dimethylbutanoic acid), which lacks the extra tert-butyl group on the urea.

Comparative Structural Forensics
FeatureCAS 26081-00-5 CAS 101968-85-8 Target Intermediate (Standard)
Common Name N-Carbamyl-ValineN-(t-Butylcarbamoyl)-L-tert-LeucineN-Carbamyl-L-tert-Leucine
Side Chain Isopropyl (

)
tert-Butyl (

)
tert-Butyl (

)
Urea Group Simple (

)
Substituted (

)
Simple (

)
Stereochemistry Racemic (DL)Enantiopure (L/S)Enantiopure (L/S)
Application Valine synthesisSpecialized resolving agentBulk L-tert-Leucine synthesis

The Industrial Imperative: Why tert-Leucine?

L-tert-Leucine (L-Tle) is a non-proteinogenic amino acid. Its steric bulk (the tert-butyl group) creates a "stereochemical wall" in peptide mimetics, freezing the conformation of the drug molecule into its active state and preventing proteolytic degradation by host enzymes.

Key Drug Targets:

  • Atazanavir (Bristol-Myers Squibb): HIV protease inhibitor.

  • Boceprevir (Merck): HCV protease inhibitor.

  • Telaprevir (Vertex): HCV protease inhibitor.

Because chemical synthesis of L-Tle is inefficient due to the steric hindrance of the tert-butyl group, Dynamic Kinetic Resolution (DKR) using the "Hydantoinase Process" is the industry standard.

The Biocatalytic Workflow (Hydantoinase Process)

This section details the conversion of the racemic precursor (5-tert-butylhydantoin) into L-tert-leucine. This process bypasses the CAS 26081-00-5 analog entirely.

Mechanism of Action

The process relies on a three-enzyme cascade (or a two-enzyme cascade with spontaneous racemization). Due to the extreme bulk of the tert-butyl group, spontaneous racemization is slow; therefore, a Hydantoin Racemase is often required.

  • Racemization: Interconverts D- and L-5-tert-butylhydantoin.

  • Ring Opening (D-Hydantoinase): Selectively opens the D-hydantoin to form N-carbamyl-D-tert-leucine.

  • Stereoinversion (Racemase/Epimerase): Converts N-carbamyl-D-Tle to N-carbamyl-L-Tle (or the hydantoin is racemized continuously).

  • Hydrolysis (L-Carbamoylase): Irreversibly hydrolyzes N-carbamyl-L-tert-leucine to L-tert-leucine.

Pathway Visualization

HydantoinaseProcess RacHyd DL-5-tert-Butylhydantoin (Racemic Starting Material) D_Hyd D-5-tert-Butylhydantoin RacHyd->D_Hyd Chemical/Enzymatic Racemization L_Hyd L-5-tert-Butylhydantoin RacHyd->L_Hyd D_Hyd->L_Hyd Hydantoin Racemase NC_D N-Carbamyl-D-tert-Leucine D_Hyd->NC_D D-Hydantoinase NC_L N-Carbamyl-L-tert-Leucine (The Target Intermediate) L_Hyd->NC_L L-Hydantoinase (Rare) NC_D->NC_L Carbamyl Racemase (If available) L_Tle L-tert-Leucine (Final Product) NC_L->L_Tle L-Carbamoylase (Irreversible)

Figure 1: The Dynamic Kinetic Resolution pathway. The system drives equilibrium toward L-tert-Leucine via the irreversible step of L-Carbamoylase.

Experimental Protocol: Enzymatic Conversion

This protocol describes the conversion of 5-tert-butylhydantoin to L-tert-leucine using a recombinant E. coli whole-cell system expressing Hydantoinase and Carbamoylase.

Reagents & Equipment[2][3]
  • Substrate: DL-5-tert-butylhydantoin (100 mM).

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.0.

  • Cofactor: MnCl₂ (1 mM) – Essential for Hydantoinase/Carbamoylase stability.

  • Biocatalyst: Resting cells of E. coli (recombinant strain expressing Arthrobacter or Pseudomonas enzymes).

  • Agitation: Orbital shaker at 150 rpm.

Step-by-Step Workflow
  • Biomass Preparation:

    • Cultivate recombinant E. coli in LB medium with appropriate antibiotic selection (e.g., Kanamycin 50 µg/mL) at 37°C until OD₆₀₀ reaches 0.6.

    • Induce with IPTG (0.1 mM) and incubate at 25°C for 16 hours (lower temperature prevents inclusion bodies).

    • Harvest cells by centrifugation (6,000 x g, 20 min) and wash twice with KPi buffer.

  • Reaction Setup:

    • Resuspend cells to a density of 20 g wet weight/L in KPi buffer (pH 8.0) containing 1 mM MnCl₂.

    • Add DL-5-tert-butylhydantoin to a final concentration of 50–100 mM.

    • Note: The substrate has low solubility. It will exist as a suspension; as the enzyme consumes the dissolved fraction, more will dissolve (Le Chatelier’s principle).

  • Reaction Monitoring:

    • Incubate at 40°C with gentle shaking.

    • pH Control: The hydrolysis releases ammonia (

      
      ) and 
      
      
      
      . The pH will rise. Maintain pH 8.0 using automatic titration with 1M HCl or by conducting the reaction in a pH-stat.
    • Critical Check: If pH exceeds 8.5, enzyme stability may decrease; if pH drops below 7.0, spontaneous racemization of the hydantoin stops, halting the yield at 50%.

  • Termination & Analysis:

    • Stop reaction after 24 hours by heating to 95°C for 10 minutes (denatures enzymes).

    • Centrifuge to remove cell debris.

    • Analyze supernatant via HPLC.

Analytical Validation

To distinguish between the Valine analog (26081-00-5) and the tert-Leucine derivatives , use the following parameters.

HPLC Method (Chiral)
  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) or aqueous Methanol.

  • Differentiation:

    • N-carbamyl-Valine: Elutes earlier due to lower lipophilicity (Isopropyl group).

    • N-carbamyl-tert-Leucine: Elutes later (tert-Butyl group).

    • CAS 101968-85-8 (Di-tBu): Will likely not elute under standard amino acid conditions or requires organic modification due to high hydrophobicity.

NMR Signature ( H-NMR in )
  • Valine Analog (26081-00-5): Shows two doublets at

    
     ppm (Isopropyl methyls).
    
  • tert-Leucine Analog: Shows a single strong singlet at

    
     ppm (tert-Butyl methyls, 9H).
    

References

  • Degussa (Evonik) L-tert-Leucine Process: Bommarius, A. S., et al. (1995). "Metabolic engineering of the hydantoinase process." Tetrahedron: Asymmetry, 6(11), 2851-2888.

  • Hydantoinase Process Review: Syldatk, C., et al. (1999). "Biocatalytic production of L-amino acids from substituted hydantoins." Applied Microbiology and Biotechnology, 51, 293-309.

  • Structural Data (Valine vs tert-Leucine): PubChem Compound Summary for CID 5151292 (N-carbamyl-valine / CAS 26081-00-5).

  • Enzymatic Racemization: Las Heras-Vazquez, F. J., et al. (2009). "Production of enantiomerically pure L-amino acids from racemic hydantoins by an Agrobacterium tumefaciens strain." Biotechnology Progress.

Sources

Precision Biocatalysis: Synthesis of Non-Proteinogenic Amino Acids via N-Carbamoylase Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The demand for non-proteinogenic amino acids (NPAAs) in peptide therapeutics (e.g., GLP-1 analogs) and semi-synthetic antibiotics (e.g., Amoxicillin, Cephalexin) has outpaced traditional chemical synthesis capabilities. Chemical routes often suffer from poor atom economy and difficult chiral resolution steps.

This guide details the N-Carbamoylase Route , a biocatalytic strategy that hydrolyzes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbamyl precursors to yield optically pure amino acids.[1][2] Unlike esterase-based resolutions, this pathway is thermodynamically driven by the spontaneous decarboxylation of the product, rendering the reaction effectively irreversible. When coupled with an upstream hydantoinase step, this system enables Dynamic Kinetic Resolution (DKR) , theoretically allowing 100% conversion of racemic starting materials into a single chiral isomer.

Mechanistic Deep Dive: The Enzymatic Cascade

To engineer a robust process, one must understand the molecular machinery. The synthesis hinges on the enzyme


-Carbamoyl-amino acid amidohydrolase  (EC 3.5.1.77 for D-isomers; EC 3.5.1.87 for L-isomers).
The Reaction Pathway

The transformation of an


-carbamyl precursor (often derived from 5-substituted hydantoins) involves the hydrolytic cleavage of the C-N amide bond, followed by the release of ammonia and carbon dioxide.[3]

Thermodynamic Advantage: The reaction is driven forward by the instability of the carbamic acid intermediate.



Catalytic Mechanism

Most industrially relevant


-carbamoylases (e.g., from Agrobacterium or Pseudomonas sp.) belong to the amidohydrolase superfamily and often utilize a catalytic triad comprising Cysteine , Glutamate , and Lysine .
  • Nucleophilic Attack: The thiolate anion of the active site Cysteine attacks the carbonyl carbon of the ureido group.

  • Tetrahedral Intermediate: A transition state is stabilized (often by a metal ion like

    
     or 
    
    
    
    ).
  • Acyl-Enzyme Formation: The C-N bond cleaves, releasing ammonia and forming a thioester acyl-enzyme intermediate.

  • Hydrolysis: A water molecule, activated by the Glutamate residue, attacks the thioester, releasing the carbamic acid.

Pathway Visualization

G Hydantoin_DL DL-5-Substituted Hydantoin Hydantoin_D D-Hydantoin Hydantoin_DL->Hydantoin_D  Spontaneous/Enzymatic Racemization (DKR) N_Carbamyl_D N-Carbamyl-D-Amino Acid Hydantoin_D->N_Carbamyl_D  D-Hydantoinase (Hydrolysis) D_AA D-Amino Acid (Product) N_Carbamyl_D->D_AA  N-Carbamoylase (Irreversible) CO2 CO2 + NH3 N_Carbamyl_D->CO2 Racemization

Figure 1: The Hydantoinase-Carbamoylase Cascade.[2] Note the critical irreversible step driven by decarboxylation.

Biocatalyst Engineering & Selection

Success depends on selecting the right enzyme variant. Wild-type enzymes often suffer from oxidative instability (due to the active site Cysteine) and thermal degradation.

ParameterWild-Type LimitationEngineering Strategy
Oxidative Stability Active site Cys172 (e.g., in Agrobacterium) oxidizes easily.Site-directed mutagenesis (e.g., Cys

Ser) or process control (degassing/reducing agents).
Thermostability

often < 50°C.
Directed evolution (DNA shuffling); Introduction of disulfide bridges.
Substrate Scope Strict specificity for D- or L- forms; steric hindrance with bulky side chains.Rational design of the substrate-binding pocket (hydrophobic interactions).
Metal Dependency Apo-enzymes are inactive.Co-supplementation with

or

during expression and reaction.

Author's Note on Selection: For bulky hydrophobic side chains (e.g., synthesis of D-Homophenylalanine), enzymes from Arthrobacter generally show superior tolerance compared to Pseudomonas variants.

Experimental Protocol: Synthesis of D-p-Hydroxyphenylglycine (D-HPG)

This protocol describes the conversion of


-carbamyl-D-p-hydroxyphenylglycine to D-HPG. This is a self-validating protocol; the evolution of ammonia serves as a secondary proxy for conversion, but HPLC is the primary validation.
Reagents & Equipment
  • Substrate:

    
    -carbamyl-D-p-hydroxyphenylglycine (20-50 mM).
    
  • Enzyme: Recombinant D-Carbamoylase (e.g., from Agrobacterium radiobacter expressed in E. coli), purified via Ni-NTA.[4][5]

  • Buffer: 0.1 M Potassium Phosphate, pH 7.5.

  • Additives: 1 mM Dithiothreitol (DTT) to prevent oxidation; 0.5 mM

    
    .
    
  • Analysis: Chiral HPLC (Crownpak CR(+) column) or C18 HPLC.

Step-by-Step Methodology
  • Enzyme Activation (Pre-incubation):

    • Thaw the enzyme stock on ice.

    • Incubate the enzyme in buffer containing 1 mM

      
       and 5 mM DTT for 30 minutes at 25°C. Why? This ensures the metal center is populated and the catalytic cysteine is reduced.
      
  • Reaction Setup:

    • In a jacketed glass reactor, dissolve the

      
      -carbamyl substrate in 0.1 M Potassium Phosphate buffer (pH 7.5).
      
    • Thermostat: Set temperature to 40°C.

    • Inerting: Sparge the solution with Nitrogen (

      
      ) for 10 minutes to remove dissolved oxygen.
      
  • Initiation:

    • Add the activated enzyme to a final concentration of 1-5 U/mL.

    • Seal the reactor under a slight positive pressure of

      
      .
      
  • Monitoring (The Self-Validating Loop):

    • T=0: Take a 100 µL aliquot immediately upon enzyme addition. Quench with 100 µL 1M HCl.

    • Sampling: Sample every 30-60 minutes.

    • Assay: Analyze via HPLC.

      • Mobile Phase: Perchloric acid (pH 1.5) or standard phosphate/methanol gradients.

      • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring).

    • Stoichiometric Check: Measure free ammonia using a colorimetric assay (e.g., Berthelot reaction). The molar ratio of Ammonia:Amino Acid should be 1:1. Significant deviation indicates side reactions or enzyme degradation.

  • Termination & Work-up:

    • Once conversion >98% (or plateaus), heat the mixture to 80°C for 10 minutes to denature the enzyme.

    • Centrifuge to remove protein precipitate.

    • Concentrate the supernatant via rotary evaporation.

    • Crystallize the amino acid at its isoelectric point (pI). For D-HPG, adjust pH to ~5.5-6.0.

Process Troubleshooting & Optimization

The pH Mismatch

A common failure mode in the "Hydantoinase Process" (coupling hydantoinase + carbamoylase) is pH incompatibility.

  • Hydantoinases prefer pH 8.5 - 9.0 (to assist spontaneous racemization of the hydantoin).

  • Carbamoylases prefer pH 7.0 - 7.5.

  • Solution: Use a "Two-Pot" strategy or engineer the carbamoylase for alkaline tolerance. Do not simply compromise at pH 8.0, as carbamoylase stability often drops logarithmically with increasing pH.

Substrate Inhibition

High concentrations of


-carbamyl precursors can inhibit the enzyme.
  • Diagnosis: Plot Initial Rate (

    
    ) vs. Substrate Concentration 
    
    
    
    . If the curve dips at high
    
    
    , you have substrate inhibition.
  • Fix: Implement a Fed-Batch strategy. Feed the substrate (or the upstream hydantoin) at a rate that maintains the concentration below the inhibition threshold (

    
    ).
    
Oxygen Sensitivity

If conversion stalls at 50-60% despite sufficient time:

  • Cause: Oxidation of the catalytic Cysteine.

  • Validation: Add fresh DTT (5 mM) to the stalled reaction. If activity resumes, oxidative damage is the culprit.

  • Prevention: Strict anaerobic conditions are required for wild-type enzymes.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_down Downstream Substrate Substrate Solubilization (pH 7.5, N2 Sparging) Bioreactor Bioreactor (40°C, pH Stat) Substrate->Bioreactor Enzyme_Act Enzyme Activation (+DTT, +Mn2+) Enzyme_Act->Bioreactor Sampling Sampling Loop (HPLC + NH3 Assay) Bioreactor->Sampling  Monitor Quench Heat Inactivation (80°C, 10 min) Bioreactor->Quench  >98% Conv. Crystallization Isoelectric Crystallization (Product Recovery) Quench->Crystallization

Figure 2: Operational workflow for N-Carbamoylase mediated synthesis.

References

  • Altenbuchner, J., et al. (2001). Structural and functional characterization of the hydantoinase–carbamoylase system.[1][2] Journal of Biotechnology.

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[1]

  • Werner, M., et al. (2004). Recombinant production of N-carbamoyl-D-amino acid amidohydrolase: Biocatalyst improvement by directed evolution. Journal of Biomolecular Screening.

  • Findrik, Z., et al. (2005). Kinetic modeling of the enantioselective production of L-amino acids by the hydantoinase process. Biochemical Engineering Journal.

  • Specific Protocol Validation: Production of D-p-hydroxyphenylglycine using recombinant Pseudomonas putida. Application Note, Kaneka Corporation.

Sources

The Strategic Role of 2-(Carbamoylamino)-3,3-dimethylbutanoic Acid in the Hydantoinase Process for Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The industrial synthesis of enantiomerically pure α-amino acids has been revolutionized by biocatalytic methods, among which the "hydantoinase process" stands out for its elegance and efficiency. This multi-enzymatic cascade offers a direct route to optically pure D- or L-amino acids from inexpensive racemic hydantoin precursors. Central to this process is the formation of an N-carbamoyl-amino acid intermediate. This technical guide delves into the pivotal role of a specific intermediate, 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-carbamoyl-tert-leucine), in the enzymatic production of the non-proteinogenic amino acid, L-tert-leucine. We will explore the intricate enzymatic machinery, provide detailed experimental workflows, and present a comprehensive analysis of the process, offering valuable insights for researchers and professionals in drug development and biotechnology.

Introduction: The Hydantoinase Process - A Gateway to Chiral Purity

The demand for enantiomerically pure amino acids has surged due to their critical role as chiral building blocks in the pharmaceutical, agrochemical, and food industries. The hydantoinase process has emerged as a robust and sustainable method for their production, offering high yields and exceptional enantiomeric purity.[1][2] This enzymatic cascade typically involves three key enzymes: a hydantoinase, an N-carbamoylase, and a hydantoin racemase.[3][4] The process commences with the stereoselective hydrolysis of a 5-monosubstituted hydantoin by a hydantoinase to yield the corresponding N-carbamoyl-α-amino acid. This intermediate is then hydrolyzed by a highly enantiospecific N-carbamoylase (also known as carbamoylase) to produce the desired free amino acid.[5] To achieve a theoretical yield of 100% from a racemic starting material, a hydantoin racemase is often incorporated to continuously convert the unreacted hydantoin enantiomer into the reactive form.[4]

This guide focuses on the production of L-tert-leucine, a non-proteinogenic amino acid with a bulky tert-butyl side chain, which is increasingly utilized in the synthesis of chiral auxiliaries and peptidomimetic drugs.[6] In this specific application of the hydantoinase process, 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-carbamoyl-tert-leucine) is the key intermediate that dictates the efficiency and stereochemical outcome of the entire synthesis.

The Central Intermediate: 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

2-(Carbamoylamino)-3,3-dimethylbutanoic acid, or N-carbamoyl-tert-leucine, is the product of the first enzymatic step and the substrate for the second. Its formation and subsequent conversion are the heart of the hydantoinase process for tert-leucine synthesis.

Physicochemical Properties

While specific experimental data for N-carbamoyl-tert-leucine is sparse in publicly available literature, its properties can be inferred from related N-carbamoyl-amino acids and general principles.

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular FormulaC₇H₁₄N₂O₃-
Molecular Weight174.19 g/mol -
AppearanceLikely a colorless, crystalline solidGeneral property of amino acids and their derivatives.[7][8]
SolubilityExpected to be soluble in water and polar organic solvents. Solubility is pH-dependent.The presence of carboxyl, amino, and carbamoyl groups imparts polarity. Solubility of amino acids and their derivatives is influenced by pH, being lowest at the isoelectric point.[9][10]
pKa ValuesTwo pKa values are expected: one for the carboxylic acid group (around 2-3) and one for the carbamoyl-amino group.Based on the general structure of N-carbamoyl-amino acids.[8]

Understanding these properties is crucial for optimizing reaction conditions, such as pH and substrate concentration, and for developing effective downstream processing strategies.

The Enzymatic Cascade for L-tert-Leucine Production

The conversion of a racemic mixture of 5-tert-butylhydantoin to L-tert-leucine is a well-orchestrated enzymatic relay. The primary enzymes involved are typically sourced from microorganisms like Arthrobacter species.[4][11]

Hydantoinase_Process cluster_0 Hydantoinase Process for L-tert-Leucine D,L-5-tert-butylhydantoin D,L-5-tert-butylhydantoin L-5-tert-butylhydantoin L-5-tert-butylhydantoin D,L-5-tert-butylhydantoin->L-5-tert-butylhydantoin Hydantoin Racemase N-Carbamoyl-L-tert-leucine 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-Carbamoyl-L-tert-leucine) L-5-tert-butylhydantoin->N-Carbamoyl-L-tert-leucine L-Hydantoinase L-tert-Leucine L-tert-Leucine N-Carbamoyl-L-tert-leucine->L-tert-Leucine L-Carbamoylase

Figure 1: Enzymatic cascade for the production of L-tert-leucine.

Step 1: Ring Opening by Hydantoinase

The process is initiated by a stereoselective L-hydantoinase from organisms such as Arthrobacter aurescens.[11] This enzyme specifically hydrolyzes the cyclic amide bond of L-5-tert-butylhydantoin.

  • Enzyme: L-Hydantoinase (EC 3.5.2.2)

  • Substrate: L-5-tert-butylhydantoin

  • Product: 2-(Carbamoylamino)-3,3-dimethylbutanoic acid (N-Carbamoyl-L-tert-leucine)

Step 2: Hydrolysis by N-Carbamoylase

The intermediate, N-carbamoyl-L-tert-leucine, is then subjected to hydrolysis by a highly enantiospecific L-N-carbamoylase.

  • Enzyme: L-N-carbamoyl-amino acid hydrolase (L-Carbamoylase) (EC 3.5.1.87)

  • Substrate: 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

  • Products: L-tert-Leucine, Ammonia, Carbon Dioxide

L-Carbamoylases exhibit strict enantiospecificity, ensuring the production of optically pure L-amino acids.[5] Enzymes from sources like Arthrobacter aurescens or Arthrobacter crystallopoietes are commonly employed.[4][12] The substrate specificity of carbamoylases can vary, with some showing higher activity towards substrates with bulky side chains.[13]

The Role of Hydantoin Racemase

To drive the reaction to completion from a racemic starting material, a hydantoin racemase is crucial.

  • Enzyme: Hydantoin Racemase (EC 5.1.99.5)

  • Substrate: D-5-tert-butylhydantoin

  • Product: L-5-tert-butylhydantoin

This enzyme interconverts the D- and L-enantiomers of the hydantoin, continuously feeding the L-enantiomer into the reaction cascade.[4] The optimal conditions for a hydantoin racemase from Arthrobacter aurescens have been reported to be a pH of 8.5 and a temperature of 55°C.[4]

Experimental Protocols

The following sections provide detailed methodologies for the production and analysis of L-tert-leucine via the hydantoinase process, primarily using a whole-cell biocatalyst approach, which is often preferred in industrial settings for its cost-effectiveness.[3][11]

Preparation of Whole-Cell Biocatalyst

This protocol describes the preparation of recombinant E. coli cells co-expressing L-hydantoinase, L-carbamoylase, and hydantoin racemase.

a cluster_1 Whole-Cell Biocatalyst Preparation A Transformation of E. coli with expression plasmid(s) B Inoculation of starter culture in LB medium with antibiotic A->B C Incubation at 37°C with shaking B->C D Inoculation of main culture with starter culture C->D E Growth at 37°C to OD600 of 0.6-0.8 D->E F Induction of protein expression (e.g., with IPTG) E->F G Further incubation at a lower temperature (e.g., 20-25°C) F->G H Harvesting cells by centrifugation G->H I Washing cells with buffer H->I J Resuspension of cell pellet for use as biocatalyst I->J

Figure 2: Workflow for preparing the whole-cell biocatalyst.

Step-by-Step Methodology:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the appropriate expression plasmid(s) harboring the genes for L-hydantoinase, L-carbamoylase, and hydantoin racemase under the control of an inducible promoter.

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.

  • Incubation: Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • Main Culture: Inoculate 500 mL of fresh LB medium (with antibiotic) in a 2 L baffled flask with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Growth: Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1.0 mM.

  • Expression: Continue the incubation at a lower temperature, for instance, 20-25°C, for 12-16 hours to enhance the production of soluble proteins.

  • Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual medium components.

  • Biocatalyst Preparation: Resuspend the final cell pellet in the reaction buffer to the desired concentration (e.g., 5-10% w/v) for immediate use or store as a paste at -20°C.

Enzymatic Synthesis of L-tert-Leucine

This protocol outlines the biotransformation of D,L-5-tert-butylhydantoin using the prepared whole-cell biocatalyst.

Reaction Components:

ComponentConcentration
D,L-5-tert-butylhydantoin50-200 mM
Whole-cell biocatalyst5-10% (w/v)
Buffer100 mM Phosphate or Borate buffer
pH8.0-9.0
Temperature40-50°C

Procedure:

  • Prepare the reaction mixture by dissolving D,L-5-tert-butylhydantoin in the reaction buffer. Gentle heating may be required to aid dissolution.

  • Adjust the pH of the substrate solution to the desired value (e.g., 8.5).

  • Pre-warm the reaction mixture to the optimal temperature (e.g., 45°C).

  • Initiate the reaction by adding the whole-cell biocatalyst.

  • Maintain the reaction at the set temperature with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals for HPLC analysis.

Analytical Method: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the concentrations of the substrate (5-tert-butylhydantoin), the intermediate (N-carbamoyl-tert-leucine), and the product (tert-leucine).

Instrumentation and Conditions:

ParameterSpecification
HPLC SystemStandard HPLC with UV or MS detector
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used.
Flow Rate0.8-1.2 mL/min
DetectionUV at 210-220 nm or Mass Spectrometry (for higher specificity)
Column Temperature25-30°C

Sample Preparation:

  • Withdraw a sample from the reaction mixture.

  • Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).

  • Centrifuge the sample to remove cells and precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of 5-tert-butylhydantoin, N-carbamoyl-tert-leucine, and tert-leucine.

Process Optimization and Considerations

Several factors can be optimized to enhance the efficiency of the hydantoinase process for L-tert-leucine production:

  • Enzyme Immobilization: Immobilization of the enzymes or whole cells can improve operational stability, facilitate catalyst recovery and reuse, and enable continuous processing.[14][15]

  • Reaction Engineering: Optimizing parameters such as substrate loading, biocatalyst concentration, pH, and temperature can significantly impact reaction rates and yields.

  • Downstream Processing: The recovery and purification of L-tert-leucine from the reaction mixture typically involves separation of the biocatalyst, followed by techniques such as crystallization or chromatography to isolate the final product.

Conclusion

2-(Carbamoylamino)-3,3-dimethylbutanoic acid serves as a critical transient species in the elegant and efficient hydantoinase-catalyzed synthesis of L-tert-leucine. A thorough understanding of its formation, chemical nature, and enzymatic conversion is essential for the rational design and optimization of this industrially significant biocatalytic process. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the power of the hydantoinase process for the production of this and other valuable chiral amino acids. The continued exploration and engineering of the enzymes involved will undoubtedly lead to even more robust and efficient manufacturing processes in the future.

References

  • Arthrobacter aurescens DSM 3747 is a source of three enzymes required for the complete conversion of slowly racemizing 5'-monosubstituted D,L-hydantoins to L-amino acids: a stereoselective hydantoinase, a stereospecific L-N-carbamoylase, and a hydantoin racemase.[4]

  • A hydantoinase from Arthrobacter aurescens DSM 3745 has been purified and characterized, showing substrate-dependent enantioselectivity.[11]

  • The structure of L-hydantoinase from Arthrobacter aurescens has been elucidated, providing insights into its substrate and enantio specificity.[16]

  • Immobilization of hydantoinase and L-N-carbamoylase from Arthrobacter aurescens significantly enhances their stability and operational performance.[14]

  • The gene for hydantoin racemase from Arthrobacter aurescens DSM 3747 has been cloned, expressed, and the recombinant protein characterized, showing optimal activity at pH 8.5 and 55°C.[4]

  • Immobilization of Agrobacterium tumefaciens cell extracts in calcium alginate beads leads to enhanced and stabilized hydantoinase and N-carbamoylase activity.[15]

  • The hydantoinase process is a well-established industrial method for producing various D- and L-amino acids.[17]

  • D-carbamoylase from Pseudomonas sp. shows activity against bulky substrates like N-carbamoyl-D-valine and N-carbamoyl-D-leucine.[13]

  • The enantioselectivity of a hydantoinase from Arthrobacter sp. DSM 9771 was inverted from D-selective to L-selective through directed evolution for the improved production of L-methionine.[1]

  • Amino acids are generally colorless, crystalline solids with high melting points and are soluble in water.[7]

  • Whole-cell biocatalysis is a cost-effective approach for implementing enzymatic cascades.[18]

  • Whole-cell catalysts containing hydantoinase, carbamoylase, and hydantoin racemase can be used for the direct conversion of hydantoins to amino acids.[19]

  • L-tert-leucine can be synthesized enzymatically from trimethylpyruvate using branched-chain aminotransferase.[20]

  • An enantioselective D-carbamoylase from Arthrobacter crystallopoietes has been identified with a preference for aromatic carbamoyl compounds.[12]

  • The hydantoinase from Arthrobacter aurescens DSM 3745 exhibits a preference for the cleavage of aryl- over alkyl-hydantoin derivatives.[21]

  • The solubility of amino acids is pH-dependent, with minimum solubility at the isoelectric point.[9]

  • Various derivatives of tert-leucine, including N-carbamoyl derivatives, are commercially available.

  • Site-directed mutagenesis has been used to engineer the substrate specificity of a thermostable D-hydantoinase.

  • L-tert-leucine is a valuable building block in the synthesis of pharmaceuticals.[6]

  • Immobilization of hydantoinase and L-N-carbamoylase from Arthrobacter aurescens has been optimized for industrial applications.[22]

  • The solubility of amino acids is influenced by the hydrophobicity of their side chains.[10]

  • N-tert-Butylcarbamoyl-L-tert-leucine-d9 is available as a labeled compound for research purposes.[23]

  • Enzymatic methods are increasingly replacing chemical synthesis for the production of L-tert-leucine due to their high optical purity and mild reaction conditions.[24]

  • Amino(carbamoyl)carbamic acid is a related small molecule with available computed properties.[25]

  • The physical properties of amino acids, such as charge, solubility, and pKa, are crucial for peptide synthesis and protein function.[8]

  • Arthrobacter crystallopoietes is a species of bacteria known for its metabolic versatility.[26]

  • Whole-cell biocatalysis using recombinant E. coli is a promising method for the large-scale production of L-tert-leucine.[27]

  • N-Tert-Butylcarbamoyl-L-Tert-Leucine is a commercially available derivative of L-tert-leucine.[15]

  • The hydantoinase process is a key biocatalytic method for synthesizing unnatural chiral amino acids.[2]

  • HPLC with pre-column derivatization is a common method for the quantification of amino acids.[28]

  • N-Carbamoyl-D- and L-amino acid amidohydrolases (carbamoylases) are crucial enzymes in the "Hydantoinase Process" due to their strict enantiospecificity.[5]

  • LC-MS/MS offers a direct and rapid method for the analysis of amino acids in biological fluids.[29]

  • A new LC-MS/MS method allows for the quantification of 47 amino acids, including the separation of leucine, isoleucine, and alloisoleucine, in a single run.[30]

  • Chiral reversed-phase HPLC and reversed-phase HPLC with pre-column derivatization are effective methods for the purity analysis of amino acid derivatives.[31]

  • L-N-carbamoyl-amino acid hydrolase (EC 3.5.1.87) is the systematic name for L-carbamoylase.

Sources

The Pivotal Role of N-Carbamoyl-L-tert-leucine: A Chiral Intermediate Shaping Modern Pharmaceutical APIs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design and the Rise of N-Carbamoyl-L-tert-leucine

In the landscape of modern medicine, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety. The human body, being a chiral environment, often interacts differently with enantiomers of the same drug, with one providing the desired therapeutic effect while the other may be inactive or even toxic. This reality underscores the paramount importance of chiral intermediates in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). Among these crucial building blocks, N-carbamoyl-L-tert-leucine has emerged as a cornerstone, particularly in the development of potent antiviral agents.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of N-carbamoyl-L-tert-leucine. We will delve into its synthesis, with a focus on the underlying chemical principles and process optimization, its critical role in the synthesis of groundbreaking APIs like Boceprevir, and the analytical methodologies required to ensure its purity and chiral integrity. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the rationale behind the experimental choices, thereby empowering you to apply these principles to your own research and development endeavors.

The Strategic Importance of the N-Carbamoyl-L-tert-leucine Moiety

The tert-butyl group of L-tert-leucine provides a bulky, sterically demanding side chain that can impart specific conformational constraints on a peptide backbone. This is a highly desirable feature in drug design, as it can enhance binding affinity to a target protein by promoting a bioactive conformation. The N-carbamoyl group further enhances its utility by providing an additional hydrogen bond donor and influencing the electronic properties of the molecule.

A prime example of its significance is in the structure of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[1] In Boceprevir, the N-carbamoyl-L-tert-leucine fragment serves as the P3 component, playing a crucial role in the binding of the drug to the NS3/4A serine protease of the hepatitis C virus.[1] The specific stereochemistry and the presence of the N-carbamoyl group are essential for the high-affinity interaction that leads to the inhibition of viral replication.

Synthesis of N-Carbamoyl-L-tert-leucine: A Two-Stage Approach

The industrial synthesis of N-carbamoyl-L-tert-leucine is a multi-step process that hinges on the efficient and stereoselective production of its precursor, L-tert-leucine, followed by a carefully controlled carbamoylation reaction.

Stage 1: The Gateway to Chirality - Synthesis of L-tert-leucine

The synthesis of the non-proteinogenic amino acid L-tert-leucine is a critical first step. While several chemical methods for the synthesis of racemic tert-leucine exist, achieving the desired L-enantiomer in high purity necessitates a chiral resolution or an asymmetric synthesis approach. Enzymatic methods have proven to be particularly effective and are favored in industrial settings due to their high stereoselectivity and milder reaction conditions compared to classical chemical resolutions.[2]

One of the most robust enzymatic methods involves the reductive amination of trimethylpyruvate using a leucine dehydrogenase (LeuDH).[2][3] This process offers high enantiomeric excess (e.e.) and good yields.

Caption: Synthesis of N-carbamoyl-L-tert-leucine from L-tert-leucine.

Experimental Protocol: Carbamoylation of L-tert-leucine with tert-Butyl Isocyanate

  • Reaction Setup: L-tert-leucine is suspended in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Base Addition: A non-nucleophilic base, such as triethylamine, is added to the suspension to deprotonate the amino group of L-tert-leucine, making it more nucleophilic.

  • Isocyanate Addition: tert-Butyl isocyanate is added dropwise to the reaction mixture at a controlled temperature (typically 0-25°C) to manage the exotherm of the reaction.

  • Reaction Monitoring: The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification: The reaction mixture is typically quenched with water or a dilute acid. The product can then be extracted into an organic solvent. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-carbamoyl-L-tert-leucine as a crystalline solid. [4] Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is used to prevent reaction of the highly reactive isocyanate with the solvent.

  • Base: The base is essential to activate the amino group of L-tert-leucine for nucleophilic attack on the isocyanate. A non-nucleophilic base is chosen to avoid competing reactions.

  • Controlled Addition and Temperature: The reaction between an amine and an isocyanate is typically fast and exothermic. Controlled addition and temperature management are crucial to prevent side reactions and ensure a high-quality product.

  • Recrystallization: This is a critical step for obtaining a product with high chemical and chiral purity, which is a stringent requirement for pharmaceutical intermediates.

Quality Control and Analytical Characterization

Ensuring the quality of N-carbamoyl-L-tert-leucine is paramount for its use in API synthesis. A battery of analytical techniques is employed to confirm its identity, purity, and chiral integrity.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities. Chiral HPLC is used to determine enantiomeric purity.Peak purity, area percentage of the main peak, detection of starting materials and by-products. Enantiomeric excess (e.e.).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.Chemical shifts, coupling constants, and integration of signals corresponding to the expected structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.Molecular ion peak corresponding to the calculated molecular weight of N-carbamoyl-L-tert-leucine.
Melting Point Assessment of purity.A sharp and well-defined melting point range is indicative of high purity. [5]
Optical Rotation Confirmation of the stereochemistry (L-configuration).Measurement of the specific rotation and comparison with the literature value.

Industrial Production: Challenges and Considerations

Scaling up the synthesis of N-carbamoyl-L-tert-leucine from the laboratory to an industrial setting presents several challenges:

  • Cost of Goods (CoGs): The cost of the starting materials, particularly the chiral precursor L-tert-leucine, and the reagents for carbamoylation, significantly impacts the overall cost. Process optimization to maximize yield and minimize waste is crucial.

  • Process Safety: The use of reactive reagents like isocyanates requires careful handling and engineering controls to ensure the safety of personnel and the environment.

  • Regulatory Compliance: The production of a pharmaceutical intermediate must adhere to strict Good Manufacturing Practices (GMP) to ensure product quality and consistency. This includes robust process validation, documentation, and quality control.

  • Waste Management: The process generates waste streams that must be managed in an environmentally responsible and cost-effective manner.

Conclusion: A Vital Component in the Chemist's Toolbox

N-carbamoyl-L-tert-leucine stands as a testament to the power of chiral chemistry in modern drug discovery and development. Its unique structural features and the robustness of its synthesis have made it an indispensable intermediate for the creation of complex and life-saving APIs. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and application of this vital building block is not just beneficial, but essential for driving innovation and bringing new therapies to patients. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of N-carbamoyl-L-tert-leucine in the ongoing quest for novel and effective medicines.

References

  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. (2012, March 28). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (2022, August 15). ACS Publications. Retrieved February 15, 2026, from [Link]

  • CN103435532A - Synthetic method of boceprevir intermediate. (n.d.). Google Patents.
  • Structure activity synthesis of boceprevir. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Carbamoyl anion addition to N-sulfinyl imines: highly diastereoselective synthesis of α-amino amides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Macrocyclization of Pro-Leu.tBuNC, tert-butyl isocyanide. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Isocyanate Chemistry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • N-Tert-Butylcarbamoyl-L-Tert-Leucine 98.0%(HPLC). (n.d.). PureSynth. Retrieved February 15, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of N Protected Amino Acid–Derived Selenocarbamates Employing Isocyanates as Key Intermediates. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved February 15, 2026, from [Link]

  • Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 15, 2026, from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved February 15, 2026, from [Link]

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960, July 1). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • High-throughput Protein Purification and Quality Assessment for Crystallization. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]

  • Purification, Crystallization and Preliminary. (n.d.). Amanote Research. Retrieved February 15, 2026, from [Link]

  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.
  • Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. (2023, April 20). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine. (n.d.). Google Patents.
  • Alpha amino acid synthesis. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to the Metabolic Engineering of L-tert-leucine from 5-tert-butylhydantoin

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-leucine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry, primarily utilized as a chiral building block in the synthesis of various active pharmaceutical ingredients. Its bulky tert-butyl group provides unique conformational constraints in peptide-based drugs and serves as an effective chiral auxiliary. The enzymatic synthesis of L-tert-leucine from the inexpensive precursor 5-tert-butylhydantoin represents a highly efficient and stereoselective manufacturing route. This technical guide provides an in-depth exploration of the multi-enzyme metabolic pathway, known as the "double-racemase hydantoinase process," for the bioconversion of 5-tert-butylhydantoin to L-tert-leucine. We will delve into the mechanistic roles of the four key enzymes, provide field-proven insights into experimental design, and present detailed protocols for process implementation and analysis.

Introduction: The Strategic Importance of L-tert-leucine

The demand for enantiomerically pure non-canonical amino acids is ever-increasing in drug development. L-tert-leucine, with its sterically demanding tert-butyl side chain, is a prime example of a high-value chiral intermediate.[1] Traditional chemical synthesis routes for such molecules are often multi-step, require harsh reaction conditions, and can be inefficient in establishing the desired stereochemistry. Biocatalysis, on the other hand, offers a green and highly specific alternative. The "hydantoinase process" is a well-established industrial method for producing a variety of D- and L-amino acids from racemic 5-monosubstituted hydantoins.[2][3]

However, the conversion of 5-tert-butylhydantoin presents a unique challenge: its bulky substituent significantly hinders the rate of spontaneous chemical racemization.[4] This sluggish racemization creates a bottleneck, leading to low yields and long reaction times if a conventional hydantoinase process is employed. To overcome this, an enhanced enzymatic cascade, the "double-racemase hydantoinase process," is required for efficient production of L-tert-leucine.[5][6] This guide will dissect this four-enzyme pathway, providing the scientific rationale behind each step.

The "Double-Racemase Hydantoinase Process": A Four-Enzyme Cascade

The efficient conversion of racemic D,L-5-tert-butylhydantoin to enantiomerically pure L-tert-leucine is accomplished through the synergistic action of four distinct enzymes. The coordination of these activities is paramount to prevent the accumulation of intermediates and to drive the reaction to completion.[7]

Metabolic_Pathway cluster_0 Racemization of Hydantoin cluster_1 Hydantoin Ring Opening cluster_2 Racemization of Carbamoyl Intermediate cluster_3 Final Hydrolysis D,L-5-tert-butylhydantoin D,L-5-tert-butylhydantoin D-5-tert-butylhydantoin D-5-tert-butylhydantoin D,L-5-tert-butylhydantoin->D-5-tert-butylhydantoin L-5-tert-butylhydantoin L-5-tert-butylhydantoin D,L-5-tert-butylhydantoin->L-5-tert-butylhydantoin D-5-tert-butylhydantoin->L-5-tert-butylhydantoin Hydantoin Racemase (EC 5.1.99.5) N-Carbamoyl-D-tert-leucine N-Carbamoyl-D-tert-leucine D-5-tert-butylhydantoin->N-Carbamoyl-D-tert-leucine Hydantoinase (EC 3.5.2.2) N-Carbamoyl-L-tert-leucine N-Carbamoyl-L-tert-leucine N-Carbamoyl-D-tert-leucine->N-Carbamoyl-L-tert-leucine N-Carbamoyl-amino acid Racemase L-tert-leucine L-tert-leucine N-Carbamoyl-L-tert-leucine->L-tert-leucine L-Carbamoylase (EC 3.5.1.87)

The "Double-Racemase Hydantoinase Process" for L-tert-leucine production.
The Key Players: A Quartet of Biocatalysts
  • Hydantoinase (Dihydropyrimidinase, EC 3.5.2.2): This enzyme initiates the process by catalyzing the stereoselective hydrolysis of the hydantoin ring. While both D- and L-selective hydantoinases exist, D-selective enzymes are more common. In this pathway, a D-hydantoinase opens the ring of D-5-tert-butylhydantoin to yield N-carbamoyl-D-tert-leucine. The bulky nature of the tert-butyl group can pose a challenge for many hydantoinases, making enzyme selection or engineering a critical step.

  • Hydantoin Racemase (EC 5.1.99.5): As the D-hydantoinase consumes the D-enantiomer of the substrate, the unreacted L-5-tert-butylhydantoin would accumulate. The hydantoin racemase is crucial for racemizing this remaining L-enantiomer back to the D-form, thereby continuously supplying the substrate for the hydantoinase and enabling a theoretical 100% conversion of the racemic starting material.[4][8] Hydantoin racemases from organisms like Agrobacterium tumefaciens and Sinorhizobium meliloti have shown activity on aliphatic hydantoins.[8][9]

  • N-Carbamoyl-amino acid Racemase: The product of the hydantoinase reaction, N-carbamoyl-D-tert-leucine, needs to be converted to its L-enantiomer for the final step. This is achieved by an N-carbamoyl-amino acid racemase. This enzyme ensures that the intermediate is channeled towards the desired L-amino acid product.

  • L-Carbamoylase (N-carbamoyl-L-amino-acid hydrolase, EC 3.5.1.87): This enzyme exhibits strict enantiospecificity for the L-enantiomer of the N-carbamoyl-amino acid.[10] It catalyzes the final hydrolytic step, removing the carbamoyl group from N-carbamoyl-L-tert-leucine to produce L-tert-leucine, ammonia, and carbon dioxide. L-carbamoylases with broad substrate specificity for aliphatic N-carbamoyl-amino acids are well-suited for this role.[10]

Experimental Workflow: From Gene to Product

The successful implementation of this metabolic pathway in a laboratory or industrial setting can be achieved using either a mixture of purified enzymes or, more economically, a whole-cell biocatalyst system.

Experimental_Workflow cluster_enzymes Enzyme Preparation cluster_biocatalysis Biocatalysis cluster_analysis Analysis Gene_Cloning Gene Cloning & Expression (E. coli) Cell_Lysis Cell Lysis & Clarification Gene_Cloning->Cell_Lysis Purification Enzyme Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Immobilization Enzyme Immobilization (Optional) Purification->Immobilization Reaction_Setup Reaction Setup: - Substrate (D,L-5-tert-butylhydantoin) - Buffer (pH, Temp) - Enzyme Cocktail / Whole Cells Immobilization->Reaction_Setup Incubation Incubation with Agitation Reaction_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_Analysis HPLC Analysis: - Substrate Consumption - Intermediate Formation - Product Titer - Enantiomeric Excess Quenching->HPLC_Analysis Data_Processing Data Processing & Kinetics HPLC_Analysis->Data_Processing

A generalized experimental workflow for L-tert-leucine production.
Whole-Cell Biocatalyst Development

For industrial applications, using a whole-cell biocatalyst, typically a recombinant E. coli strain engineered to co-express all four enzymes, is often the most cost-effective approach.

Step-by-Step Protocol for Whole-Cell Biocatalyst Preparation:

  • Gene Synthesis and Cloning: Synthesize the genes for the four enzymes (hydantoinase, hydantoin racemase, N-carbamoyl-amino acid racemase, and L-carbamoylase), codon-optimized for E. coli expression. Clone these genes into one or more compatible expression vectors under the control of an inducible promoter (e.g., T7 promoter).

  • Host Transformation: Transform the expression vector(s) into a suitable E. coli expression host, such as BL21(DE3).

  • Cultivation and Induction:

    • Grow the recombinant E. coli in a suitable rich medium (e.g., LB or TB broth) containing the appropriate antibiotics at 37°C with vigorous shaking.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

    • When the OD600 reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

    • Continue cultivation at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • The resulting cell paste can be used directly as a whole-cell biocatalyst or be lyophilized for long-term storage.

Bioconversion Reaction

Protocol for Whole-Cell Bioconversion:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0).

  • Substrate Addition: Add D,L-5-tert-butylhydantoin to the desired final concentration (e.g., 50-100 mM).

  • Initiation of Bioconversion: Add the prepared whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight) to the reaction mixture to start the conversion.

  • Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40-50°C) with constant agitation.

  • Monitoring the Reaction: Withdraw samples at regular intervals. Quench the enzymatic reaction immediately (e.g., by adding an equal volume of acid or organic solvent) and prepare for analytical quantification.

Analytical Methods

Accurate quantification of the substrate, intermediates, and the final product is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][11][12]

General HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column (for enantiomeric excess determination).

  • Column: A reversed-phase C18 column for quantifying substrate and product concentrations. A chiral column (e.g., based on cyclodextrin or teicoplanin) for separating L- and D-tert-leucine to determine enantiomeric excess.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Quantification: Generate standard curves for 5-tert-butylhydantoin and L-tert-leucine to accurately determine their concentrations in the reaction samples.

Data and Performance Metrics

The efficiency of the bioconversion process is evaluated based on several key performance indicators. While specific kinetic parameters for the enzymes with 5-tert-butylhydantoin and its derivatives need to be determined empirically, the following table outlines the expected data and typical ranges for similar aliphatic substrates.

ParameterEnzymeSubstrateTypical Value Range (for aliphatic substrates)Significance
K_m (mM)HydantoinaseD-5-tert-butylhydantoin1 - 20Substrate affinity
V_max (U/mg)HydantoinaseD-5-tert-butylhydantoin5 - 50Maximum reaction rate
Optimal pH All enzymesRespective substrates7.5 - 9.0Defines optimal reaction buffer
Optimal Temp. (°C)All enzymesRespective substrates40 - 60Defines optimal reaction temperature
Conversion (%)Whole-cell catalystD,L-5-tert-butylhydantoin>95%Overall process efficiency
Product Titer (g/L)Whole-cell catalystL-tert-leucine10 - 100Final product concentration
Enantiomeric Excess (%)Whole-cell catalystL-tert-leucine>99%Chiral purity of the product
Space-Time Yield (g/L/h)Whole-cell catalystL-tert-leucine1 - 10Process productivity

Conclusion and Future Outlook

The "double-racemase hydantoinase process" provides a robust and highly efficient metabolic pathway for the synthesis of L-tert-leucine from 5-tert-butylhydantoin. The use of a whole-cell biocatalyst co-expressing the four necessary enzymes offers an economically viable and scalable solution for industrial production. Future advancements in this field will likely focus on the discovery of novel enzymes with enhanced activity and stability, as well as the application of protein engineering techniques to tailor the substrate specificity and catalytic efficiency of the existing enzymes for bulky hydantoin derivatives. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish and optimize this valuable biocatalytic process.

References

  • l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. (URL: [Link])

  • Immobilized Double-Racemase Hydantoinase Process for L-Amino Acid Production. (URL: [Link])

  • Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. (URL: [Link])

  • " Hydantoinase process " . Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. (URL: [Link])

  • Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. (URL: [Link])

  • l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. (URL: [Link])

  • Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. (URL: [Link])

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. (URL: [Link])

  • From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. (URL: [Link])

  • Overexpression and characterization of hydantoin racemase from Agrobacterium tumefaciens C58. (URL: [Link])

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH. (URL: [Link])

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. (URL: [Link])

  • Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). (URL: [Link])

  • One-pot synthesis of L-Tle from TMP via biocatalysis with recombinant E. coli cells containing the LeuDH and FDH. (URL: [Link])

  • Overexpression and characterization of hydantoin racemase from Agrobacterium tumefaciens C58. (URL: [Link])

  • Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. (URL: [Link])

  • Racemization of 5-tert-butylhydantoin, useful as precursor of tert-leucine, using peptide with hydantoin racemase activity, also prepar
  • HPLC Methods for analysis of Leucine. (URL: [Link])

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (URL: [Link])

  • Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. (URL: [Link])

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (URL: [Link])

  • Analysis of Amino Acids by HPLC. (URL: [Link])

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. (URL: [Link])

  • HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. (URL: [Link])

  • Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. (URL: [Link])

  • N-carbamoyl-L-amino-acid hydrolase. (URL: [Link])

  • Aspartate Transcarbamoylase. (URL: [Link])

  • Synthesis method of L-tert-leucine and L-cyclohexylalanine. (URL: )
  • Enzyme Kinetics. (URL: [Link])

  • Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species. (URL: [Link])

  • High performance enzyme kinetics of turnover, activation and inhibition for translational drug discovery. (URL: [Link])

  • Multiple alternative substrate kinetics. (URL: [Link])

  • Structural basis for substrate specificity of heteromeric transporters of neutral amino acids. (URL: [Link])

  • PUBLICATIONS. (URL: [Link])

  • Directed evolution of an aspartate aminotransferase with new substrate specificities. (URL: [Link])

  • Process for racemisation and acetyl
  • Structural basis for substrate specificity of heteromeric transporters of neutral amino acids. (URL: [Link])

  • Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. (URL: [Link])

Sources

Difference between N-carbamyl-L-tert-leucine and N-carbamyl-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical and Functional Distinctions Between N-carbamyl-L-tert-leucine and N-carbamyl-D-valine

Prepared by: A Senior Application Scientist

Abstract

N-carbamyl-L-tert-leucine and N-carbamyl-D-valine are two distinct N-acylated amino acids whose structural similarities mask profound differences in their chemical properties, biological activities, and applications. The core distinctions arise from two fundamental features of their parent amino acid precursors: the absolute stereochemistry at the alpha-carbon (L vs. D) and the nature of the aliphatic side chain (a sterically demanding tert-butyl group vs. a less bulky isopropyl group). This technical guide provides an in-depth analysis of these differences from a chemical, biological, and analytical perspective. We will explore the foundational principles of chirality and carbamylation, compare the molecular profiles, delve into synthetic and analytical methodologies, and discuss how their unique structures dictate their biological utility. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how subtle molecular variations lead to significant functional divergence.

Part 1: Foundational Principles: Chirality and Carbamylation in Amino Acid Chemistry

To appreciate the differences between N-carbamyl-L-tert-leucine and N-carbamyl-D-valine, it is essential to first understand the two key chemical features that define them: the chirality of the amino acid core and the function of the N-terminal carbamoyl group.

The Significance of Stereochemistry: The L- and D-Worlds

With the exception of glycine, all proteinogenic amino acids are chiral, existing as two non-superimposable mirror images called enantiomers.[1] In biological systems, this distinction is critical. Mammalian protein synthesis exclusively utilizes L-amino acids, meaning that the cellular machinery—from transfer RNAs to ribosomal enzymes—is exquisitely evolved to recognize and process only this stereoisomer.[2]

  • L-Amino Acids : These are the canonical building blocks of life in higher organisms. Their specific three-dimensional arrangement is fundamental to the correct folding, structure, and function of proteins.

  • D-Amino Acids : While less common in mammals, D-amino acids are not merely biological curiosities. They play significant roles in nature, notably as components of bacterial cell walls and in the synthesis of certain antibiotics.[2] D-serine, for instance, acts as a neurotransmitter in the human brain.[3] In pharmaceutical design, the incorporation of D-amino acids into peptide drugs is a common strategy to increase their stability and resistance to proteolytic degradation by enzymes that are specific to L-amino acid peptide bonds.[2]

The absolute configuration dictates how a molecule interacts with other chiral molecules, such as enzyme active sites or protein receptors. This lock-and-key principle is the primary reason why L- and D-enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other inactive or even toxic.

Figure 1: General structures of L- and D-amino acid enantiomers.
The Carbamoyl Group: Modifying Function

Carbamylation is the addition of a carbamoyl group (-C(=O)NH₂) to a molecule. When attached to the alpha-amino group of an amino acid, it forms an N-carbamyl amino acid. This modification significantly alters the parent molecule's properties:

  • Neutralizes Charge : The carbamoyl group replaces the basic primary amine, neutralizing the positive charge that exists at physiological pH.

  • Increases Polarity : The amide functionality can participate in hydrogen bonding, potentially altering solubility and interactions with biological targets.

  • Acts as a Precursor/Analog : N-carbamyl amino acids are key intermediates in metabolism and industrial synthesis. For example, N-carbamyl-L-glutamate is a stable and effective analog of N-acetylglutamate (NAG), used clinically to activate the urea cycle enzyme carbamoyl phosphate synthetase 1 (CPS1).[4][5] In enzymatic synthesis, N-carbamoyl-D-amino acids are direct precursors to optically pure D-amino acids via the action of D-carbamoylase enzymes.[6][7]

Part 2: Comparative Molecular Profiles

The fundamental differences between N-carbamyl-L-tert-leucine and N-carbamyl-D-valine are rooted in the structures of their parent amino acids.

  • N-carbamyl-L-tert-leucine is derived from L-tert-leucine, a non-proteinogenic amino acid. Its defining feature is the bulky tert-butyl side chain (-C(CH₃)₃). This group imposes significant steric hindrance, a property often exploited in asymmetric synthesis to control the direction of chemical reactions.[8]

  • N-carbamyl-D-valine is derived from D-valine. Valine is an essential branched-chain amino acid (BCAA) with an isopropyl side chain (-CH(CH₃)₂).[9] While smaller than a tert-butyl group, the isopropyl group is still hydrophobic and branched. The D-configuration means it belongs to the "unnatural" series in the context of mammalian proteins.

Figure 2: Chemical structures of the two molecules.
Physicochemical Data Comparison

The structural variations translate directly into different physicochemical properties, which are summarized below. Data for N-carbamyl-L-tert-leucine is estimated based on its parent amino acid and related N-acyl derivatives, as a dedicated entry is not available.

PropertyN-carbamyl-L-tert-leucineN-carbamyl-D-valineReference
Parent Amino Acid L-tert-LeucineD-Valine[9][10]
Molecular Formula C₇H₁₄N₂O₃C₆H₁₂N₂O₃
Molecular Weight 174.20 g/mol 160.17 g/mol
IUPAC Name (2S)-2-(carbamoylamino)-3,3-dimethylbutanoic acid(2R)-2-(carbamoylamino)-3-methylbutanoic acid[10]
Stereocenter (S)-configuration(R)-configuration
Side Chain tert-ButylIsopropyl
Predicted XLogP ~ -0.2 (Estimated)-1.6
Predicted pKa (Carboxyl) ~ 2.4 (Estimated)~ 2.3 (Estimated)
Key Structural Feature High steric hindranceModerate steric hindrance[11]

Part 3: Synthesis and Stereochemical Control

The synthesis of optically pure N-carbamyl amino acids requires methods that do not compromise the stereochemical integrity of the chiral center. The choice of synthesis strategy is dictated by the desired enantiomer and the available starting materials.

Chemical Synthesis from Chiral Precursors

The most direct method for producing an enantiomerically pure N-carbamyl amino acid is to start with the corresponding pure L- or D-amino acid. The reaction involves forming an amide bond between the amino group and a carbamoylating agent.

Causality : Using a chirally pure starting material is the most reliable way to ensure the final product has the same configuration, provided the reaction conditions are mild enough to prevent racemization. Strong bases or high temperatures can risk abstracting the alpha-proton, leading to a loss of stereochemical purity.

A common and effective method uses 1,1'-carbonyldiimidazole (CDI) to create an activated intermediate, which then reacts with ammonia. A more direct approach involves reacting the amino acid with an isocyanate.

SynthesisWorkflow cluster_workflow General Chemical Synthesis Workflow Start Start: Pure L- or D-Amino Acid Protect Optional: Carboxyl Protection (e.g., as ester) Start->Protect To prevent side reactions Activate Carbamoylation Reaction (e.g., with KNCO or CDI/NH₃) Start->Activate Direct carbamoylation Protect->Activate Deprotect Deprotection (if necessary) Activate->Deprotect If ester was formed Purify Purification (Crystallization / Chromatography) Activate->Purify If no protection used Deprotect->Purify End End: Pure N-Carbamyl Amino Acid Purify->End

Figure 3: Workflow for the chemical synthesis of N-carbamyl amino acids.
Detailed Protocol: Synthesis of N-carbamyl-L-tert-leucine

This protocol is a representative method adapted from general procedures for amino acid carbamoylation.

I. Materials & Reagents:

  • L-tert-leucine (enantiomerically pure)

  • Potassium cyanate (KOCN)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, pH meter, standard glassware

II. Step-by-Step Methodology:

  • Dissolution : In a 250 mL round-bottom flask, dissolve 10.0 g of L-tert-leucine in 100 mL of deionized water. Adjust the pH to ~9.0 with 2M NaOH to ensure the amino acid is fully dissolved and the amino group is deprotonated and nucleophilic.

  • Carbamoylation : While stirring vigorously at room temperature, add 1.5 equivalents of potassium cyanate (KOCN) to the solution in small portions over 30 minutes. The cyanate anion in water exists in equilibrium with isocyanic acid (HNCO), which is the active carbamoylating agent.

  • Reaction Monitoring : Maintain the reaction at 40-50°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Acidification : After the reaction is complete, cool the mixture to 0-5°C in an ice bath. Carefully acidify the solution to pH 2-3 with 2M HCl. This protonates the carboxylate group of the product, causing it to become less water-soluble.

  • Extraction : Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers contain the N-carbamyl-L-tert-leucine.

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-carbamyl-L-tert-leucine.

Trustworthiness Note : Each step includes controls to ensure the reaction proceeds as intended. The initial pH adjustment ensures the amine is reactive. The final acidification is critical for product isolation. Purity should be confirmed post-synthesis using techniques described in Part 5.

Part 4: The Impact of Structure on Biological Activity

The structural disparities between N-carbamyl-L-tert-leucine and N-carbamyl-D-valine are not merely academic; they are the primary determinants of their biological function, metabolic fate, and potential applications.

Stereospecificity of Enzymes

Biological systems are homochiral, and enzyme active sites are structured to bind substrates with high geometric and stereochemical specificity. An enzyme that metabolizes an L-amino acid derivative will typically not recognize or process its D-enantiomer.

This is clearly demonstrated in the metabolism of N-carbamyl amino acids. A specific class of enzymes, N-carbamoyl-L-amino-acid hydrolases (L-carbamoylases), catalyzes the hydrolysis of N-carbamoyl-L-amino acids to produce L-amino acids.[12][13] Conversely, N-carbamoyl-D-amino-acid hydrolases (D-carbamoylases) act specifically on N-carbamoyl-D-amino acids.[7]

  • N-carbamyl-L-tert-leucine : Would be a potential substrate for L-carbamoylases. However, the extreme steric bulk of the tert-butyl group may significantly hinder its ability to fit into the active site, potentially making it a poor substrate or even an inhibitor of these enzymes compared to derivatives of less bulky amino acids like alanine or leucine.

  • N-carbamyl-D-valine : Is a known substrate for D-carbamoylases.[6] This reaction is a cornerstone of the "hydantoinase process," an industrial biocatalytic route for producing valuable, optically pure D-amino acids like D-valine, which are used as building blocks for pharmaceuticals and agrochemicals.[14][15]

EnzymeSpecificity cluster_L L-Pathway cluster_D D-Pathway L_Sub N-carbamyl- L-tert-leucine L_Enz L-Carbamoylase (Enzyme) L_Sub->L_Enz Binds (potentially poor fit) L_Prod L-tert-leucine + CO₂ + NH₃ L_Enz->L_Prod Hydrolyzes D_Sub N-carbamyl- D-valine L_Enz->D_Sub No binding D_Enz D-Carbamoylase (Enzyme) D_Sub->D_Enz Binds (good fit) D_Enz->L_Sub No binding D_Prod D-Valine + CO₂ + NH₃ D_Enz->D_Prod Hydrolyzes

Figure 4: Stereospecific recognition by L- and D-carbamoylase enzymes.
Pharmacokinetics and Broader Biological Roles

The broader class of N-acyl amino acids (NAAAs), to which these molecules belong, are increasingly recognized as endogenous signaling lipids.[16][17] Enzymes like Fatty Acid Amide Hydrolase (FAAH) and PM20D1 regulate their levels and activity.[18] While the specific roles of N-carbamyl derivatives are less studied, we can infer likely differences:

  • Metabolic Fate : Due to its D-configuration, N-carbamyl-D-valine would likely be metabolized and cleared from a mammalian system differently than an L-enantiomer. It would be resistant to peptidases and L-specific hydrolases, potentially leading to a longer biological half-life.

  • Receptor Interaction : The activity of many drugs and signaling molecules is stereospecific. For example, studies on synthetic cannabinoids derived from valine and tert-leucine show that activity resides predominantly in the (S)-enantiomers (the L-form).[19] This strongly suggests that if N-carbamyl-L-tert-leucine were to have any receptor-mediated activity, its D-enantiomer would likely be inactive.

Part 5: Analytical Strategies for Differentiation and Quality Control

Distinguishing between N-carbamyl-L-tert-leucine and N-carbamyl-D-valine, and particularly verifying the enantiomeric purity of each, is a critical analytical challenge. Since enantiomers have identical physical properties (melting point, solubility, etc.) in an achiral environment, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[20] There are two primary approaches:

  • Direct Separation : This method uses a Chiral Stationary Phase (CSP). The CSP contains a chiral molecule that is immobilized onto the silica support. As the mixture of enantiomers passes through the column, they form transient, diastereomeric complexes with the CSP. One enantiomer will interact more strongly with the CSP, leading to a longer retention time and resulting in separation. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), crown ethers, and macrocyclic antibiotics.[3][21]

  • Indirect Separation : In this approach, the enantiomeric mixture is first reacted with a pure, chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form a pair of diastereomers.[22][23][24] Diastereomers have different physical properties and can be readily separated on a standard, achiral HPLC column (like a C18 column). This method is robust and widely used for amino acid analysis.

AnalyticalWorkflow cluster_analytical Analytical Characterization Workflow Sample Sample containing N-carbamyl amino acid Method Choose Method Sample->Method Direct Direct Method: Chiral HPLC Method->Direct CSP Indirect Indirect Method: Derivatization Method->Indirect Standard Column Detect Detection (UV, MS) Direct->Detect Deriv React with Chiral Derivatizing Agent (e.g., Marfey's Reagent) Indirect->Deriv Achiral Separate Diastereomers on Achiral HPLC Deriv->Achiral Achiral->Detect Result Result: Enantiomeric Purity (%ee) and Identity Detect->Result

Figure 5: Workflow for the chiral analysis of N-carbamyl amino acids.
Detailed Protocol: Chiral HPLC Analysis (Indirect Method)

This protocol describes the determination of enantiomeric purity for an N-carbamyl amino acid sample using derivatization.

I. Materials & Reagents:

  • N-carbamyl amino acid sample (e.g., N-carbamyl-D-valine)

  • Marfey's Reagent (L-FDAA)

  • Acetone

  • Sodium bicarbonate, 1M

  • Hydrochloric acid, 2M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Standard C18 HPLC column

II. Step-by-Step Methodology:

  • Sample Preparation : Dissolve ~1 mg of the N-carbamyl amino acid sample in 100 µL of 1M sodium bicarbonate solution in a microcentrifuge tube.

  • Derivatization : Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone to the sample solution. Vortex briefly.

  • Incubation : Incubate the reaction mixture in a heating block at 40°C for 1 hour. This allows the L-FDAA to react completely with the primary amine of any unreacted amino acid and the secondary amine of the carbamoylated product (though reaction with the latter may be slower). Self-validating step: A control reaction with a racemic standard should be run in parallel to confirm the separation of the two diastereomeric peaks.

  • Quenching : Stop the reaction by adding 50 µL of 2M HCl to neutralize the base.

  • Dilution & Analysis : Dilute the sample to 1 mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA). Inject 10 µL onto the C18 HPLC system.

  • Chromatography : Run a gradient elution, for example, from 20% to 80% acetonitrile (with 0.1% TFA) over 30 minutes. Monitor the effluent at 340 nm, the absorbance maximum for the DNP chromophore of the derivative.

  • Data Interpretation : The two diastereomers (L-FDAA-N-carbamyl-D-valine and L-FDAA-N-carbamyl-L-valine) will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the major (A_major) and minor (A_minor) peaks: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100.

Conclusion

While N-carbamyl-L-tert-leucine and N-carbamyl-D-valine may appear to be simple variants of a common chemical structure, their differences are profound and instructive. The D-stereochemistry of the valine derivative earmarks it for distinct metabolic pathways and applications, particularly as a precursor in biocatalytic synthesis, leveraging the specificity of D-carbamoylase enzymes. In contrast, the L-tert-leucine derivative is defined by its significant steric bulk, which likely hinders its interaction with L-specific enzymes and makes it a valuable, albeit challenging, chiral building block in synthetic chemistry. Understanding these distinctions in stereochemistry, steric hindrance, synthesis, and biological recognition is paramount for professionals in drug discovery and biotechnology, as it underscores the principle that in molecular science, subtle changes in structure invariably lead to dramatic differences in function.

References

  • Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • ResearchGate. (n.d.). N-Carbamylglutamate is an active and biologically stable structural analogue of NAG. Available at: [Link]

  • Springer Protocols. (2012). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Available at: [Link]

  • PubMed. (2009). Process improvement in amino acid N-carboxyanhydride synthesis by N-carbamoyl amino acid nitrosation. Available at: [Link]

  • PMC. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • PubMed. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Available at: [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • PubMed. (2016). Application and microbial preparation of D-valine. Available at: [Link]

  • PMC. (n.d.). N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Available at: [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Google Patents. (n.d.). US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride.
  • The International Council on Amino Acid Science. (n.d.). Types of Amino Acids. Available at: [Link]

  • ResearchGate. (2025). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Available at: [Link]

  • PubMed. (n.d.). Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Available at: [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • PubMed. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Available at: [Link]

  • Bentham Science. (n.d.). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Available at: [Link]

  • Starshine Chemical. (n.d.). N-tert-Butylcarbamoyl-L-tert-leucine. Available at: [Link]

  • Wikipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Available at: [Link]

  • ACS Publications. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. Available at: [Link]

  • Wikipedia. (n.d.). Valine. Available at: [Link]

  • PMC. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Available at: [Link]

  • MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]

  • ResearchGate. (2025). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Available at: [Link]

  • PubChem. (n.d.). L-tert-Leucine. Available at: [Link]

  • PMC. (n.d.). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. Available at: [Link]

  • PMC. (n.d.). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Available at: [Link]

  • BioPharmaSpec. (2024). L/D-Amino Acids: Differences and Importance. Available at: [Link]

  • WebMD. (n.d.). Branched-chain Amino Acids: Health Benefits, Side Effects, Uses, Dose & Precautions. Available at: [Link]

  • PNAS. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Available at: [Link]

  • eLife. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. Available at: [Link]

  • ResearchGate. (n.d.). Routes for microbial preparation of d-valine from different starting materials. Available at: [Link]

  • Frontiers. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Available at: [Link]

  • ResearchGate. (n.d.). L-Leucine-D-valine dimer molecule (a) and projection on the bc plane of.... Available at: [Link]

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a non-proteinogenic amino acid derivative also known as N-carbamoyl-tert-leucine. In the landscape of drug discovery and development, a thorough understanding of a molecule's intrinsic stability is paramount, as it directly influences its safety, efficacy, shelf-life, and the selection of appropriate formulation and storage strategies.[1] This document outlines a multi-faceted approach, combining solid-state thermal analysis with solution-based forced degradation studies, to construct a complete stability profile. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and stress testing under hydrolytic, oxidative, thermal, and photolytic conditions as guided by the International Council for Harmonisation (ICH).

Introduction to 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a derivative of tert-leucine, an isomer of leucine featuring a sterically demanding tert-butyl group. This structural motif is often incorporated into pharmaceutical candidates to enhance metabolic stability or modulate binding affinity. The addition of an N-carbamoyl group introduces a urea-like functionality, further modifying its physicochemical properties. A foundational understanding of these properties is the first step in any stability investigation.

Chemical Structure and Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(carbamoylamino)-3,3-dimethylbutanoic acidN/A
Synonyms N-carbamoyl-tert-leucineN/A
Molecular Formula C7H14N2O3[2]
Molecular Weight 174.2 g/mol [2]
Appearance White to off-white solid (predicted)[3]
Parent Amino Acid L-tert-Leucine[4][5]
Rationale for Stability Assessment in Pharmaceutical Development

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute.[6] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties like solubility and bioavailability.[7] Regulatory agencies worldwide mandate rigorous stability testing to ensure that a drug product remains safe and effective throughout its proposed shelf-life.[6][8] Forced degradation studies, or stress testing, are performed early in development to elucidate degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods.[6][7][8][9]

Theoretical Stability Considerations & Potential Degradation Pathways

The chemical structure of N-carbamoyl-tert-leucine contains several functional groups that are susceptible to degradation under common pharmaceutical processing and storage conditions.

  • Carbamoyl Group: This urea-like linkage is susceptible to hydrolysis under both acidic and basic conditions, which could cleave the bond to yield tert-leucine and isocyanic acid (which would further hydrolyze to ammonia and carbon dioxide).

  • Carboxylic Acid: While generally stable, this group can undergo decarboxylation under high thermal stress.

  • Alpha-Amino Linkage: The core amino acid structure can be susceptible to oxidative degradation.[10]

  • tert-Butyl Group: This group is sterically bulky and electronically saturated, rendering it highly stable and unlikely to participate in degradation reactions.

These potential pathways inform the design of forced degradation studies.

G API N-Carbamoyl-tert-leucine Hydrolysis Hydrolytic Stress (Acid/Base) API->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) API->Oxidation Thermal Thermal Stress (Heat) API->Thermal Deg1 tert-Leucine + CO₂ + NH₃ Hydrolysis->Deg1 Carbamoyl cleavage Deg2 Oxidized Derivatives (e.g., α-keto acid) Oxidation->Deg2 Oxidative deamination Deg3 Decarboxylation Product Thermal->Deg3 Loss of CO₂

Caption: Predicted degradation pathways for N-carbamoyl-tert-leucine.

Solid-State Thermodynamic Stability Analysis

The solid form of an API (crystalline vs. amorphous, polymorphs, solvates) has a profound impact on its thermodynamic stability.[11][12][13] Crystalline forms are generally more stable than their amorphous counterparts.[14] Thermal analysis techniques provide crucial data on the physical stability of the solid API.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions or the conversion from an amorphous to a crystalline state (glass transition).[16] These events are critical indicators of the material's thermal stability and physical form.

Methodology:

  • Accurately weigh 2-5 mg of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid into a hermetically sealed aluminum DSC pan.

  • Place an empty, sealed pan on the reference side of the DSC cell.

  • Equilibrate the system at 25 °C.

  • Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a constant rate of 10 °C/min.

  • Maintain a constant inert atmosphere by purging with dry nitrogen gas at a flow rate of 50 mL/min.

  • Record the heat flow versus temperature to generate the DSC thermogram.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][17][18] This technique is essential for determining the temperature at which the compound begins to decompose (onset of decomposition) and for quantifying the presence of volatile components like water or residual solvents.[19]

Methodology:

  • Calibrate the TGA instrument for mass and temperature.

  • Place 5-10 mg of the sample onto a tared TGA pan (typically platinum or alumina).

  • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a controlled rate of 10 °C/min.

  • Use a controlled atmosphere, typically an inert nitrogen purge (20-50 mL/min), to prevent oxidative degradation during the analysis.

  • Continuously record the sample mass as a function of temperature.

Data Interpretation and Presentation

The data from DSC and TGA should be analyzed in conjunction. A sharp endotherm in the DSC thermogram corresponding to the melting point suggests a crystalline material. A weight loss in the TGA curve at temperatures below decomposition indicates the loss of volatiles, while a significant weight loss at higher temperatures signifies thermal decomposition.

ParameterMethodTypical ResultInterpretation
Melting Point (Tm) DSCSharp endotherm at T > 150 °CIndicates the transition from solid to liquid; a key purity and identity marker.
Enthalpy of Fusion (ΔHfus) DSCQuantitative value (J/g)Energy required to melt the solid; related to crystal lattice energy.
Glass Transition (Tg) DSCStep change in baselineIf present, indicates an amorphous component.
Onset of Decomposition TGATemperature at ~5% weight lossThe temperature at which significant thermal degradation begins.
Volatile Content TGAWeight loss at T < 120 °CQuantifies moisture or residual solvent content.

Solution-State Stability: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to predict its stability and identify potential degradants.[6][8][20] These studies are fundamental to developing and validating stability-indicating analytical methods.[7][9]

Experimental Workflow for Forced Degradation

The general workflow involves preparing solutions of the API, subjecting them to various stress conditions alongside a control sample, and analyzing them at specified time points.

Caption: General workflow for forced degradation studies.

Protocol: Hydrolytic Stability

Causality: To assess the molecule's susceptibility to degradation in aqueous environments at different pH values, simulating potential conditions in liquid formulations or during physiological exposure.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60 °C) and withdraw aliquots at time points such as 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at room temperature (as base hydrolysis is often faster) and sample at appropriate intervals (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Store at an elevated temperature (e.g., 60 °C) and sample as for acid hydrolysis.

Protocol: Oxidative Stability

Causality: To evaluate the compound's sensitivity to oxidation, which can be initiated by atmospheric oxygen, peroxides in excipients, or metal ion catalysts.

Methodology:

  • Dissolve the compound in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve a final concentration of approximately 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Sample at intervals (e.g., 0, 2, 4, 8, 24 hours) and analyze. Quenching the reaction may be necessary before injection.

Protocol: Photostability

Causality: To determine if light exposure causes degradation, which informs requirements for light-resistant packaging and handling procedures.[21] This testing must follow specific regulatory guidelines.[22]

Methodology (as per ICH Q1B): [23]

  • Expose the solid drug substance and a solution of the drug substance to a light source that provides a specified overall illumination.

  • The standard exposure is not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[21][23][24]

  • A dark control sample, wrapped in aluminum foil to protect it from light, must be stored under the same temperature and humidity conditions.[24]

  • Analyze the exposed and control samples to quantify any photodegradation.

Analytical Methodologies for Degradant Monitoring

A validated stability-indicating analytical method is essential for the success of these studies. The method must be able to separate the intact API from all process impurities and degradation products, allowing for accurate quantification of the API and monitoring of degradant formation.[7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the industry standard for this purpose.

Conclusion

The thermodynamic stability of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a multifaceted property that must be rigorously evaluated through a combination of solid-state and solution-state techniques. The protocols and rationale outlined in this guide provide a robust framework for generating a comprehensive stability profile. By systematically investigating the effects of heat, pH, oxidation, and light, researchers can identify intrinsic liabilities, elucidate degradation pathways, and make informed decisions regarding formulation, packaging, and storage. This foundational knowledge is indispensable for advancing a promising molecule through the pharmaceutical development pipeline and ensuring the delivery of a safe, stable, and effective therapeutic agent.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
  • Understanding ICH Photostability Testing. Q-Lab.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen.
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. (2026, January 11). PharmaGuru.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories.
  • Photostability Testing. Sampled.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency.
  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences.
  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
  • Differential Scanning Calorimetry (DSC) Analysis: Key Applications. (2024, December 9). InnovaTech Labs.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Oxidation of Amino Acids. Fundamentals of Biochemistry.
  • Jacob, S. (2011, February 12). Solid state crystallinity, amorphous state, and its implications in the pharmaceutical process. International Journal of Pharmaceutical Sciences and Research.
  • Solid State Crystallinity, Amorphous State, and its Implications in the Pharmaceutical Process. (2011, March 1). ResearchGate.
  • 2-(Carbamoylamino)-3,3-dimethylbutanoic acid. CymitQuimica.
  • Solid State Considerations for Early Development. (2015, March 31). American Pharmaceutical Review.
  • Solid-state properties. (2015, February 8). Clinical Gate.
  • L-tert-Leucine. CymitQuimica.
  • L-tert-Leucine. PubChem.
  • (S)-2-Amino-3,3-dimethylbutanoic acid. MedchemExpress.com.

Sources

Ureidocarboxylic Acid Derivatives in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role, synthesis, and application of Ureidocarboxylic Acid Derivatives in antiviral drug development. It focuses on their critical function as peptidomimetics in protease inhibitors (HCV, HIV) and provides actionable synthetic protocols.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary: The Urea Scaffold in Antivirals

Ureidocarboxylic acids—compounds featuring a urea (


) moiety linked to a carboxylic acid or its bioisostere—represent a cornerstone in modern antiviral design. Unlike their historical predecessors (ureidopenicillins like Piperacillin), which targeted bacterial cell walls, modern antiviral ureido derivatives function primarily as transition-state mimics  for viral proteases.

The urea linkage offers two distinct advantages in drug design:

  • Hydrolytic Stability: It mimics the peptide bond (

    
    ) but is resistant to cleavage by proteases.
    
  • Hydrogen Bonding Capability: The urea carbonyl acts as a potent hydrogen bond acceptor for the catalytic backbone of viral enzymes (e.g., the "oxyanion hole" in Serine proteases).

This guide focuses on two major classes: Linear Ureido Caps (e.g., Boceprevir for HCV) and Cyclic Ureas (e.g., DMP-450 for HIV).

Structural Biology & Mechanism of Action

To design effective ureido-based inhibitors, one must understand their binding thermodynamics.

The "Structural Water" Displacement (HIV)

In HIV protease (an aspartyl protease), a specific water molecule usually bridges the enzyme flaps to the substrate. Cyclic urea inhibitors (like DMP-450) are designed to displace this water molecule. The cyclic urea oxygen mimics the water's position, forming hydrogen bonds directly with Ile50/Ile50’ on the enzyme flaps, locking the protease in a closed, inactive conformation.

The Catalytic Spine Interaction (HCV)

In HCV NS3/4A protease (a serine protease), linear ureido caps (as seen in Boceprevir) bind to the S4 pocket. The urea functionality networks with the enzyme's backbone, orienting the inhibitor so that its electrophilic "warhead" (e.g.,


-ketoamide) can reversibly trap the catalytic Serine-139.
Pharmacophore Visualization

The following diagram illustrates the binding logic of a generic ureido-inhibitor within a serine protease active site.

BindingMode Enzyme_Backbone Enzyme Backbone (Oxyanion Hole) Cat_Serine Catalytic Serine (Nucleophile) Inhibitor_Urea Inhibitor Urea Motif (N-CO-N) Inhibitor_Urea->Enzyme_Backbone H-Bonding (Stabilization) Inhibitor_Warhead Electrophilic Warhead (Ketoamide/Acid) Inhibitor_Urea->Inhibitor_Warhead Inhibitor_Cap N-Terminal Cap (e.g., t-Butyl) Inhibitor_Urea->Inhibitor_Cap Inhibitor_Warhead->Cat_Serine Reversible Covalent Bond Hydrophobic_Pocket S4 Hydrophobic Pocket Inhibitor_Cap->Hydrophobic_Pocket Van der Waals

Caption: Pharmacophore model showing the dual role of the urea motif: stabilizing the inhibitor via H-bonds while positioning the warhead against the catalytic nucleophile.

Synthetic Strategies

The synthesis of ureidocarboxylic acid derivatives generally proceeds via two main pathways: Isocyanate Coupling (Method A) or Activated Carbamate Coupling (Method B).

Method A: Isocyanate Coupling (The Boceprevir Route)

This is the preferred industrial route for linear ureido caps due to high atom economy and clean reaction profiles.

Mechanism:



Method B: Carbonyldiimidazole (CDI) Activation

Used when the specific isocyanate is unstable or commercially unavailable. This method generates the isocyanate in situ or proceeds via an imidazole-urea intermediate.

Mechanism:

Comparative Analysis of Methods
FeatureMethod A: IsocyanateMethod B: CDI / Phosgene
Reagent Availability Limited to stable isocyanatesUniversal (requires amines)
Atom Economy 100% (Addition reaction)Lower (Loss of imidazole/HCl)
Safety Moderate (Isocyanates are sensitizers)High (CDI) to Low (Phosgene)
Purification Often crystallizationChromatography often required
Key Application Boceprevir (N-t-Bu cap)DMP-450 (Cyclic urea formation)

Detailed Experimental Protocol: Synthesis of a Boceprevir Intermediate

This protocol describes the installation of the tert-butyl urea cap onto a bicyclic proline intermediate, a critical step in the synthesis of HCV protease inhibitors [1, 5].

Target Molecule: N-(tert-butylcarbamoyl)-amino acid ester intermediate.

Reagents & Materials
  • Substrate: (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester (HCl salt).[1][2]

  • Reagent: tert-Butyl isocyanate (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with the Substrate (10.0 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Free Basing: Cool the suspension to 0°C. Add DIPEA (25.0 mmol) dropwise over 10 minutes. The solution should become clear as the free amine is liberated.

  • Coupling: Add tert-Butyl isocyanate (11.0 mmol) dropwise via syringe, maintaining the internal temperature below 5°C.

    • Note: Isocyanates are moisture-sensitive. Ensure dry conditions to prevent symmetric urea byproduct formation (

      
      ).
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the starting amine.

  • Quench & Workup:

    • Quench with 1M HCl (30 mL) to remove excess base and unreacted amine.

    • Separate the organic layer.

    • Wash with sat.

      
       (30 mL) and Brine (30 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude urea is often pure enough for the next step (hydrolysis). If necessary, recrystallize from EtOAc/Heptane.

Yield Expectation: 85–95%.

Advanced Synthesis: Cyclic Ureas (HIV Inhibitors)

For cyclic ureas like DMP-450, the synthesis is more complex, involving the formation of a diol core followed by cyclization.

Synthesis Workflow

The following Graphviz diagram outlines the logic flow for synthesizing a cyclic ureidocarboxylic derivative.

SynthesisWorkflow Start Amino Aldehyde (Chiral Pool) Step1 Pinacol Coupling (Vanadium cat.) Start->Step1 Inter1 C2-Symmetric Diol (Diamine Core) Step1->Inter1 Stereoselective Step2 Cyclization (CDI or Phosgene) Inter1->Step2 Product Cyclic Urea Scaffold Step2->Product Ring Closure Funct Side Chain Functionalization Product->Funct

Caption: Synthetic route for cyclic urea HIV protease inhibitors, highlighting the critical Vanadium-mediated coupling and CDI cyclization steps.

References

  • Patel, M., et al. (1998). "The synthesis and evaluation of cyclic ureas as HIV protease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hodge, C.N., et al. (1996). "Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile... of DMP 450." Chemistry & Biology. Link

  • Bhalerao, D.S., et al. (2016). "A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate." Tetrahedron Letters. Link

  • LiverTox. (2012). "Protease Inhibitors (HCV)."[3][4][5][6][7] National Institute of Diabetes and Digestive and Kidney Diseases. Link

  • Google Patents. (2014). "Process for preparation of boceprevir and intermediates thereof (WO2014061034A1)." Link

  • Arbour, M., et al. (2019). "Recent Advances in Macrocyclic Drugs...". Molecules. Link

Sources

A Comprehensive Technical Guide to N-Carbamoyl-Amino Acid Amidohydrolase Substrates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-carbamoyl-amino acid amidohydrolases (also known as carbamoylases), a class of enzymes with significant physiological relevance and burgeoning industrial applications. We will delve into the core of their function: the substrates they recognize and transform. This document is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of carbamoylase substrate specificity, the underlying biochemical principles, and the practical methodologies for their study.

Introduction: The Significance of N-Carbamoyl-Amino Acid Amidohydrolases

N-carbamoyl-amino acid amidohydrolases (EC 3.5.1.87 for L-carbamoylase and EC 3.5.1.77 for D-carbamoylase) are enzymes that catalyze the hydrolysis of N-carbamoyl-amino acids to yield the corresponding amino acid, carbon dioxide, and ammonia.[1][2][3] This seemingly simple reaction is a crucial step in several metabolic pathways and has been ingeniously harnessed for biotechnological purposes.

Physiologically, these enzymes are integral to the pyrimidine degradation pathway, where they catalyze the final step in the breakdown of uracil and thymine.[4][5][6] For instance, N-carbamoyl-β-alanine amidohydrolase (β-ureidopropionase) acts on N-carbamoyl-β-alanine, a product of uracil catabolism, to produce β-alanine.[4][5]

From a biotechnological standpoint, carbamoylases are star players in the "Hydantoinase Process," a highly efficient enzymatic method for producing enantiomerically pure D- and L-amino acids.[7][8][9] These optically pure amino acids are vital building blocks for a vast array of pharmaceuticals, including antibiotics and peptide hormones.[1][9] The strict stereospecificity of carbamoylases is the linchpin of this process, enabling the resolution of racemic mixtures of N-carbamoyl-amino acids.[7]

The Pyrimidine Degradation Pathway: A Core Physiological Role

The catabolism of pyrimidine bases is a fundamental cellular process for nucleotide turnover and nitrogen metabolism. N-carbamoyl-amino acid amidohydrolases are the terminal enzymes in this reductive pathway. The following diagram illustrates the key steps leading to the production of β-amino acids.

Pyrimidine_Degradation_Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase N_Carbamoyl_beta_Alanine N-Carbamoyl-β-Alanine Dihydrouracil->N_Carbamoyl_beta_Alanine Dihydropyrimidinase beta_Alanine β-Alanine N_Carbamoyl_beta_Alanine->beta_Alanine N-Carbamoyl-β-Alanine Amidohydrolase (β-ureidopropionase)

Caption: The reductive pyrimidine degradation pathway.

This pathway not only serves to eliminate excess pyrimidines but also recycles nitrogen and carbon into central metabolism.[6][10] The end products, β-alanine and β-aminoisobutyrate (from thymine degradation), can be further metabolized or utilized in the synthesis of other biomolecules like coenzyme A.[6]

A Deep Dive into Substrate Specificity

The utility of a carbamoylase is defined by its substrate scope and stereoselectivity. While these enzymes are broadly classified as acting on N-carbamoyl-amino acids, their specific preferences vary significantly depending on the enzyme's origin and class (D- or L-specific).

Stereospecificity: The Defining Characteristic

A hallmark of carbamoylases is their strict stereospecificity. D-carbamoylases will exclusively hydrolyze N-carbamoyl-D-amino acids, leaving the L-enantiomer untouched, and vice versa for L-carbamoylases.[3][7][8] This exquisite chiral recognition is the basis for their application in kinetic resolution.[7]

Side-Chain Preferences: From Bulky Aromatics to Linear Aliphatics

The nature of the amino acid side chain (R-group) is a major determinant of substrate suitability.

  • D-Carbamoylases: Many characterized D-carbamoylases show a preference for substrates with hydrophobic and bulky side chains.[3][8][11] For example, enzymes from Comamonas sp. and Blastobacter sp. efficiently hydrolyze N-carbamoyl-D-amino acids with aromatic or large aliphatic groups.[3][11] The D-carbamoylase from a Pseudomonas species exhibits high activity towards N-carbamoyl-D-tryptophan, N-carbamoyl-D-phenylalanine, N-carbamoyl-D-valine, and N-carbamoyl-D-leucine.[8] This preference is attributed to a spacious binding pocket that can accommodate these larger residues.[8]

  • L-Carbamoylases: The substrate specificity of L-carbamoylases can be more varied. Some, like the enzyme from Alcaligenes xylosoxidans, have a broad substrate range, showing high affinity for N-carbamoyl-L-amino acids with long-chain aliphatic or aromatic substituents, while also efficiently hydrolyzing those with shorter side chains.[12] In contrast, the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter displays a preference for linear carbamoyl substrates, as its active site cannot accommodate large and branched side chains.[13][14][15] This enzyme shows the highest catalytic efficiency for its natural substrate, N-carbamoyl-L-β-alanine.[13]

  • Promiscuous Activities: Interestingly, some carbamoylases exhibit substrate promiscuity, hydrolyzing other N-acyl amino acids. The L-N-carbamoylase from Geobacillus stearothermophilus can hydrolyze N-acetyl and N-formyl-L-amino acids, with a preference for the N-formyl derivatives.[16]

Impact of the Carbamoyl Group Position

The position of the carbamoyl group on the amino acid backbone also influences activity. The N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter has a higher specific activity for N-carbamoyl-γ-aminobutyric acid compared to N-carbamoyl-α-aminobutyric acid, suggesting that a more linear structure resulting from the carbamoyl group being further from the α-carbon is favored by its active site.[17]

The following table summarizes the substrate preferences of several characterized N-carbamoyl-amino acid amidohydrolases.

Enzyme SourceStereospecificityPreferred SubstratesReference(s)
Blastobacter sp. A17p-4D-specificN-carbamoyl-D-amino acids with hydrophobic groups[11]
Comamonas sp. E222cD-specificN-carbamoyl-D-amino acids with hydrophobic groups (e.g., N-carbamoyl-D-phenylalanine)[3]
Pseudomonas sp.D-specificBulky substrates (e.g., N-carbamoyl-D-tryptophan, -phenylalanine, -valine, -leucine)[8]
Rhizobium radiobacter MDC 8606L-specificN-carbamoyl-L-β-alanine and other linear carbamoyl substrates[13][14][15]
Alcaligenes xylosoxidansL-specificBroad range, including long-chain aliphatic and aromatic N-carbamoyl-L-amino acids[12]
Geobacillus stearothermophilus CECT43L-specificN-formyl-L-amino acids > N-carbamoyl-L-amino acids > N-acetyl-L-amino acids[16]
Pseudomonas sp. strain ON-4aL-specificHigh activity towards N-carbamoyl-L-cysteine[18]

Experimental Protocols for Substrate Characterization

A thorough understanding of a carbamoylase's substrate profile requires robust experimental methodologies. The following sections outline standard protocols for enzyme activity assays and kinetic analysis.

General Experimental Workflow

The characterization of N-carbamoyl-amino acid amidohydrolase substrates typically follows a structured workflow, from enzyme production to detailed kinetic analysis.

Experimental_Workflow Gene_Cloning Gene Cloning & Overexpression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Activity_Assay Enzyme Activity Assay Protein_Purification->Activity_Assay Substrate_Screening Substrate Specificity Screening Activity_Assay->Substrate_Screening Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Substrate_Screening->Kinetic_Analysis Data_Analysis Data Analysis & Interpretation Kinetic_Analysis->Data_Analysis

Caption: A typical experimental workflow for carbamoylase characterization.

Step-by-Step Enzyme Activity Assay

This protocol provides a general framework for determining carbamoylase activity. Specific parameters such as temperature and pH should be optimized for the enzyme under investigation.

Objective: To quantify the rate of N-carbamoyl-amino acid hydrolysis.

Principle: The enzymatic reaction produces an amino acid, CO₂, and ammonia. The rate of reaction can be determined by measuring the formation of the amino acid product over time.

Materials:

  • Purified N-carbamoyl-amino acid amidohydrolase

  • Substrate stock solution (e.g., 100 mM N-carbamoyl-D-phenylalanine in buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a suitable column for amino acid analysis (e.g., C18 reverse-phase)

  • Thermostated water bath or incubator

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the desired concentration of the N-carbamoyl-amino acid substrate. For substrate screening, a concentration of 10 mM is a common starting point.

  • Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-55°C).[13]

  • Initiation of Reaction: Add a known amount of the purified enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as 1 M HCl, which will denature the enzyme.

  • Product Quantification: Analyze the reaction mixture by HPLC to quantify the amount of the amino acid product formed. A standard curve of the corresponding amino acid should be generated for accurate quantification.

  • Calculation of Specific Activity: The specific activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Determination of Kinetic Parameters

To gain a deeper understanding of the enzyme-substrate interaction, it is essential to determine the Michaelis-Menten kinetic parameters: Km and Vmax.

Objective: To determine the Km and Vmax of the carbamoylase for a specific substrate.

Procedure:

  • Perform the enzyme activity assay as described above, but vary the substrate concentration over a wide range (e.g., from 0.1 x Km to 10 x Km).

  • Measure the initial reaction velocity (v₀) at each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

  • The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]total).

  • The catalytic efficiency of the enzyme is given by the ratio kcat/Km.

Table of Kinetic Parameters for Selected Carbamoylases:

Enzyme and SubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference(s)
Comamonas sp. E222c (N-carbamoyl-D-phenylalanine)19.713.1--[3]
Comamonas sp. E222c (N-carbamoyl-D-p-hydroxyphenylglycine)13.10.56--[3]
Geobacillus stearothermophilus (N-formyl-L-methionine)---8.58 x 10⁵[16]
Geobacillus stearothermophilus (N-carbamoyl-L-methionine)---1.83 x 10⁴[16]
Geobacillus stearothermophilus (N-acetyl-L-methionine)---1.78 x 10³[16]
Rat Liver (N-carbamoyl-β-alanine)0.0065---[4]

Applications in Drug Development and Biotechnology

The unique properties of N-carbamoyl-amino acid amidohydrolases make them valuable tools in the pharmaceutical and biotechnology industries.

  • Chiral Synthesis: As previously mentioned, their primary application is in the production of enantiopure D- and L-amino acids, which are key chiral building blocks for numerous active pharmaceutical ingredients (APIs).[7][9] The "Hydantoinase Process" is a testament to the industrial success of these enzymes.[7][8]

  • Bioremediation: The ability of these enzymes to hydrolyze carbamate-containing compounds suggests potential applications in the bioremediation of certain pesticides and industrial pollutants.

  • Therapeutic Targets: In the context of metabolic disorders, enzymes of the pyrimidine degradation pathway could potentially be targeted for therapeutic intervention, although this is a less explored area.

Future Perspectives and Conclusion

The study of N-carbamoyl-amino acid amidohydrolase substrates continues to be a vibrant field of research. The discovery of novel carbamoylases from diverse microbial sources will undoubtedly expand the repertoire of available biocatalysts with unique substrate specificities and improved stability. Furthermore, protein engineering and directed evolution approaches are being employed to tailor the substrate scope and enhance the catalytic efficiency of these enzymes for specific industrial applications.[9]

References

  • Ogawa, J., Miyake, H., & Shimizu, S. (1994). Thermostable N-carbamoyl-D-amino acid amidohydrolase: screening, purification and characterization. Journal of Biotechnology, 38(1), 11–19. [Link]

  • Martínez-Gómez, A. I., Martínez-Rodríguez, S., & Las Heras-Vázquez, F. J. (2012). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology, 93(6), 2245–2255. [Link]

  • Gevorgyan, A., et al. (2023). Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606. The FEBS Journal, 290(21), 5174-5192. [Link]

  • Gevorgyan, A., et al. (2024). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. BioTech, 13(4), 40. [Link]

  • Jiang, S., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 136. [Link]

  • M-CSA. N-carbamoyl-D-amino-acid hydrolase. [Link]

  • Gevorgyan, A., et al. (2023). Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606. ResearchGate. [Link]

  • Gevorgyan, A., et al. (2023). Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606. PubMed. [Link]

  • Wikipedia. N-carbamoyl-L-amino-acid hydrolase. [Link]

  • Matthews, M. M., & Traut, T. W. (1987). Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. The Journal of Biological Chemistry, 262(15), 7232–7237. [Link]

  • Gevorgyan, A., et al. (2023). Structural and biochemical characterisation of the N-carbamoyl-b-alanine amidohydrolase from Rhizobium radiobacter MDC. Semantic Scholar. [Link]

  • Martínez-Rodríguez, S., et al. (2009). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology, 75(3), 643-650. [Link]

  • Piotrowski, M., et al. (2003). Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants. Frontiers in Plant Science, 7, 133. [Link]

  • Runser, S., & Ohsawa, N. (1993). Efficient production of the industrial biocatalysts hydantoinase and N-carbamyl amino acid amidohydrolase: Novel non-metabolizable inducers. FEMS Microbiology Letters, 113(3), 289-294. [Link]

  • López, C., et al. (2010). Evaluation of Substrate Promiscuity of an L-carbamoyl Amino Acid Amidohydrolase From Geobacillus Stearothermophilus CECT43. Biotechnology Progress, 26(4), 954-959. [Link]

  • O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine Metabolism in Microorganisms. Bacteriological Reviews, 34(3), 278-343. [Link]

  • Ashihara, H., & Crozier, A. (2010). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Nakai, T., et al. (2000). Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases. Structure, 8(7), 729-737. [Link]

  • Nanba, H., Ikenaka, Y., & Yamada, Y. (1993). N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. Bioscience, Biotechnology, and Biochemistry, 57(3), 433-437. [Link]

  • Mukohara, Y., et al. (1995). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. Applied Microbiology and Biotechnology, 43(6), 1039-1043. [Link]

  • Lundgren, B. R., et al. (2021). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 296, 100585. [Link]

  • Ohmachi, T., et al. (2004). A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli. Applied Microbiology and Biotechnology, 65(5), 570-576. [Link]

  • Gevorgyan, A., et al. (2023). Structural and biochemical characterisation of the N-Carbamoyl-β-Alanine Amidohydrolase from Rhizobium radiobacter MDC 8606. bioRxiv. [Link]

  • Hartley, C. J., et al. (2005). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid by Agrobacterium tumefaciens RU-AE01. Journal of Molecular Catalysis B: Enzymatic, 32(5-6), 219-226. [Link]

  • Tsuboi, K., & Uyama, T. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. [Link]

  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55483. [Link]

  • Szajna-Fuller, E., et al. (2007). Amide hydrolysis reactivity of a N4O-ligated zinc complex: comparison of kinetic and themodynamic parameters with those of the corresponding amide methanolysis reaction. Inorganic Chemistry, 46(7), 2353-2355. [Link]

Sources

Methodological & Application

Protocol for enzymatic hydrolysis of N-carbamyl-tert-leucine to L-tert-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Fidelity Enzymatic Synthesis of L-tert-Leucine via Kinetic Resolution of N-Carbamyl-tert-leucine

Abstract

L-tert-leucine is a non-proteinogenic amino acid of significant value in the pharmaceutical industry, serving as a critical chiral building block for synthesizing active pharmaceutical ingredients (APIs).[1][2] Traditional chemical synthesis routes for such chiral molecules often involve harsh conditions, expensive reagents, and challenging purification steps to resolve racemic mixtures. This application note details a robust and highly selective biocatalytic protocol for the production of enantiomerically pure L-tert-leucine. The method is based on the enzymatic kinetic resolution of racemic N-carbamyl-DL-tert-leucine using an L-specific N-carbamoyl-L-amino-acid hydrolase (L-N-carbamoylase, EC 3.5.1.87).[3] This enzyme specifically catalyzes the hydrolysis of the L-enantiomer to L-tert-leucine, leaving the N-carbamyl-D-tert-leucine unreacted. This protocol provides researchers and process chemists with a scalable, efficient, and environmentally benign alternative to conventional chemical methods.

Introduction & Scientific Principle

The demand for enantiopure compounds, particularly non-natural amino acids, is driven by the development of stereospecific drugs.[4] L-tert-leucine, with its sterically demanding tert-butyl group, is integral to controlling the conformation of peptide-based therapeutics.[1]

Enzymatic kinetic resolution is a powerful technique for obtaining optically pure compounds from a racemic mixture.[5][6] The principle relies on an enzyme's high degree of stereospecificity to preferentially convert one enantiomer of a substrate into a product, while leaving the other enantiomer untouched.[7] The significant difference in reaction rates allows for the effective separation of the two enantiomers.

In this protocol, we employ an N-carbamoyl-L-amino-acid hydrolase (L-carbamoylase). This enzyme is a key component of the industrially significant "Hydantoinase Process," which is used for the large-scale production of optically pure D- or L-amino acids.[5][7][8] The reaction mechanism is a simple hydrolysis, as shown in Figure 1.

Figure 1: Reaction Scheme N-carbamoyl-L-tert-leucine is hydrolyzed by L-N-carbamoylase into L-tert-leucine, ammonia, and carbon dioxide, while the D-enantiomer remains unchanged.

The L-carbamoylase exhibits strict enantiospecificity, acting exclusively on the N-carbamoyl derivative of the L-amino acid.[7][9] This ensures the production of L-tert-leucine with exceptionally high enantiomeric purity. The enzyme from sources like Alcaligenes xylosoxidans has demonstrated broad substrate specificity, making it a versatile tool for this application.[10]

Materials & Equipment

Reagents and Consumables
  • N-Carbamyl-DL-tert-leucine (Substrate)

  • N-carbamoyl-L-amino-acid hydrolase (L-N-Carbamoylase, EC 3.5.1.87), lyophilized powder (e.g., from Alcaligenes xylosoxidans or Sinorhizobium meliloti)[9][10]

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Manganese(II) chloride (MnCl₂) solution (100 mM stock)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ultrapure water (≥18 MΩ·cm)

  • Acetonitrile (HPLC grade)[11]

  • Reagents for HPLC derivatization (e.g., o-Phthalaldehyde (OPA) or similar)[12]

  • L-tert-leucine analytical standard

  • N-carbamyl-DL-tert-leucine analytical standard

Equipment
  • Thermostatted reaction vessel or shaker incubator

  • pH meter and probe

  • Analytical balance (± 0.1 mg)

  • Magnetic stirrer and stir bars

  • Centrifuge capable of >10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector and a chiral column or a standard C18 column for use with derivatized samples.[12][13]

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

Experimental Protocol

This protocol is designed for a 100 mL reaction volume. It can be scaled linearly, though pilot experiments are recommended for large-scale production.

Workflow Overview

The overall experimental process follows a logical sequence from setup to analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis ReagentPrep Reagent & Buffer Preparation EnzymeRecon Enzyme Reconstitution SubstratePrep Substrate Solution Prep ReactionSetup Combine Reactants (Substrate, Enzyme, Buffer) SubstratePrep->ReactionSetup Incubation Incubate at 37°C, pH 8.0 with Stirring ReactionSetup->Incubation Monitoring Monitor Progress via HPLC Incubation->Monitoring Termination Terminate Reaction (e.g., pH shift) Monitoring->Termination Separation Separate Product (e.g., Chromatography) Termination->Separation QC Final Product Analysis (Purity, ee%) Separation->QC

Diagram 1: High-level workflow for the enzymatic synthesis of L-tert-leucine.

Step-by-Step Method
  • Buffer and Reagent Preparation:

    • Prepare 500 mL of 50 mM Tris-HCl buffer. Adjust the pH to 8.0 using 1 M HCl or NaOH at the intended reaction temperature (37°C).

    • Prepare a 100 mM stock solution of MnCl₂ in ultrapure water. Some L-carbamoylases require divalent metal ions for optimal activity.[10]

  • Substrate Solution Preparation:

    • In the 100 mL reaction vessel, add 50 mL of the 50 mM Tris-HCl buffer (pH 8.0).

    • Add N-carbamyl-DL-tert-leucine to a final concentration of 100 mM (e.g., 1.742 g for a 100 mL final volume).

    • Stir until fully dissolved. Gentle warming may be required. Cool to the reaction temperature of 37°C.

    • Add 100 µL of the 100 mM MnCl₂ stock solution to achieve a final concentration of 0.1 mM.

  • Enzyme Reconstitution and Reaction Initiation:

    • Reconstitute the lyophilized L-N-carbamoylase in a small volume of cold Tris-HCl buffer to a stock concentration of 10 mg/mL. Keep the enzyme solution on ice until use.

    • Rationale: Preparing a concentrated stock minimizes dilution of the reaction mixture and storing it on ice preserves enzymatic activity.

    • Initiate the reaction by adding the enzyme stock solution to the substrate solution to a final concentration of 0.1 - 0.5 mg/mL. The optimal enzyme loading should be determined empirically for cost-effectiveness.

    • Adjust the final volume to 100 mL with the pH 8.0 Tris-HCl buffer.

    • Take an immediate "time zero" (T=0) sample (100 µL) for HPLC analysis.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction at 37°C with constant, gentle stirring (e.g., 150 rpm).

    • Maintain the pH at 8.0. For larger scale reactions, a pH-stat may be used to automatically titrate with 0.1 M NaOH to neutralize the carbonic acid by-product.

    • Withdraw 100 µL aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Immediately stop the enzymatic reaction in each aliquot by adding 10 µL of 1 M HCl or by heating. Prepare the sample for HPLC analysis (e.g., centrifugation, filtration, and dilution).

  • HPLC Analysis:

    • Analyze the samples to quantify the concentrations of L-tert-leucine and N-carbamyl-tert-leucine. A method using pre-column derivatization with OPA for the primary amine of L-tert-leucine is common for fluorescence detection.[12]

    • The reaction should be terminated when the conversion of N-carbamyl-L-tert-leucine reaches approximately 50%, which indicates the complete depletion of the L-enantiomer.

  • Reaction Termination and Product Isolation:

    • Once ~50% conversion is achieved, terminate the entire reaction by acidifying the bulk solution to pH < 3 with 1 M HCl. This will protonate the product and denature the enzyme.

    • Remove the precipitated enzyme by centrifugation (10,000 x g, 20 min, 4°C).

    • The supernatant contains L-tert-leucine and unreacted N-carbamyl-D-tert-leucine. These can be separated based on their different chemical properties (e.g., charge differences via ion-exchange chromatography).

Data, Results, and Troubleshooting

Quantitative Data & Expected Results

The primary metrics for success are conversion rate and the enantiomeric excess (ee) of the product.

ParameterTarget ValueMethod of CalculationRationale
Substrate Concentration 50 - 200 mM---Balances reaction rate with potential substrate inhibition.
Temperature 30 - 45 °C---Optimal range for many microbial hydrolases.[10]
pH 7.5 - 8.5---Maintains enzyme stability and activity.
Conversion % ~50%([L-tert-leucine] / [Initial N-carbamyl-L-tert-leucine]) * 100In a classic kinetic resolution, maximum yield from a racemic mix is 50%.
Enantiomeric Excess (ee) >99%([L-enantiomer] - [D-enantiomer]) / ([L-enantiomer] + [D-enantiomer]) * 100The high specificity of the enzyme should yield an almost pure L-enantiomer.[5][7]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Missing cofactor (e.g., Mn²⁺). 3. Incorrect pH or temperature.1. Use a fresh batch of enzyme; check storage conditions. 2. Ensure the required metal ion is present in the buffer.[10] 3. Verify pH and temperature of the reaction buffer.
Conversion > 50% 1. Presence of a racemase activity. 2. Analytical error in substrate/product quantification.1. This could be beneficial (see Section 5); confirm with chiral analysis. 2. Recalibrate HPLC with standards.
Low Enantiomeric Excess (ee) 1. Low enzyme specificity. 2. Contamination with a D-specific enzyme. 3. Reaction allowed to proceed for too long with slight D-activity.1. Source a different L-N-carbamoylase with higher documented specificity. 2. Ensure purity of the enzyme preparation. 3. Terminate the reaction promptly at 50% conversion.

Advanced Application: Dynamic Kinetic Resolution (DKR)

To overcome the 50% theoretical yield limit of a standard kinetic resolution, a second enzyme, a racemase , can be introduced. This converts the process into a Dynamic Kinetic Resolution (DKR), a highly efficient strategy for asymmetric synthesis.[6]

In this enhanced system, an N-carbamyl-amino acid racemase continuously converts the unreacted N-carbamyl-D-tert-leucine back into N-carbamyl-DL-tert-leucine in situ. The L-carbamoylase then selectively hydrolyzes the newly formed L-enantiomer. This dynamic process allows for the theoretical conversion of 100% of the starting racemic material into the desired L-product.

G cluster_main Kinetic Resolution Cycle cluster_racemization Racemization Loop Racemic N-Carbamyl-DL-tert-leucine (Substrate Pool) L_Carbamoylase L-N-Carbamoylase (EC 3.5.1.87) Racemic->L_Carbamoylase L-enantiomer selectively hydrolyzed D_Intermediate N-Carbamyl-D-tert-leucine (Unreacted) Racemic->D_Intermediate D-enantiomer remains Product L-tert-leucine (Desired Product) L_Carbamoylase->Product Racemase Racemase D_Intermediate->Racemase re-enters substrate pool Racemase->Racemic

Sources

Application Note: A Robust Biocatalytic Cascade for the Synthesis of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Carbamoylamino)-3,3-dimethylbutanoic acid is a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules. Its structural motif, featuring a bulky tert-butyl group, imparts unique conformational constraints that are highly sought after in drug design. Traditional chemical synthesis routes to this and other non-proteinogenic amino acids often involve harsh reaction conditions, the use of hazardous reagents, and result in racemic mixtures that require challenging and costly resolution steps.[1][2] Biocatalysis, with its inherent stereoselectivity and mild reaction conditions, offers a compelling and sustainable alternative for the production of enantiomerically pure amino acids.[2][3]

This application note provides a detailed protocol for a biocatalytic cascade reaction for the synthesis of L-2-(Carbamoylamino)-3,3-dimethylbutanoic acid. The described method leverages a two-enzyme system, a hydantoinase and an N-carbamoylase, in a process analogous to the industrially established "Hydantoinase Process".[1][4][5][6] This enzymatic cascade offers high conversion rates and excellent enantioselectivity, providing a streamlined and environmentally benign route to this valuable chiral intermediate.

The Enzymatic Cascade: A Mechanistic Overview

The biocatalytic synthesis of L-2-(Carbamoylamino)-3,3-dimethylbutanoic acid proceeds via a two-step enzymatic cascade, starting from the corresponding racemic 5-(2,2-dimethylpropyl)hydantoin. This process, often referred to as the "Hydantoinase Process," is a powerful tool for the production of optically pure D- or L-amino acids.[1][7][8]

The cascade involves the sequential action of two key enzymes:

  • Hydantoinase (EC 3.5.2.2): This enzyme catalyzes the stereoselective ring-opening hydrolysis of the hydantoin substrate. In this application, an L-selective hydantoinase is employed to specifically hydrolyze the L-enantiomer of 5-(2,2-dimethylpropyl)hydantoin to yield N-carbamoyl-L-2-amino-3,3-dimethylbutanoic acid.[1][9]

  • N-Carbamoylase (EC 3.5.1.87): This enzyme exhibits high enantiospecificity and hydrolyzes the N-carbamoyl group from the intermediate to produce the final L-amino acid, L-2-amino-3,3-dimethylbutanoic acid, along with ammonia and carbon dioxide.[4][10]

To achieve a theoretical yield of 100%, a third component, a hydantoin racemase (EC 5.1.99.5) , can be included. This enzyme facilitates the in-situ racemization of the unreacted D-hydantoin, continuously supplying the L-enantiomer for the hydantoinase, thereby driving the reaction to completion in a dynamic kinetic resolution process.[1][8][11]

Biocatalytic_Cascade cluster_reactants Substrates cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_products Products D,L-5-(2,2-dimethylpropyl)hydantoin D,L-5-(2,2-dimethylpropyl)hydantoin Hydantoinase Hydantoinase D,L-5-(2,2-dimethylpropyl)hydantoin->Hydantoinase L-enantiomer D-5-(2,2-dimethylpropyl)hydantoin D-5-(2,2-dimethylpropyl)hydantoin N-carbamoyl-L-2-amino-3,3-dimethylbutanoic acid N-carbamoyl-L-2-amino-3,3-dimethylbutanoic acid Hydantoinase->N-carbamoyl-L-2-amino-3,3-dimethylbutanoic acid N_Carbamoylase N_Carbamoylase L-2-Amino-3,3-dimethylbutanoic acid L-2-Amino-3,3-dimethylbutanoic acid N_Carbamoylase->L-2-Amino-3,3-dimethylbutanoic acid NH3 NH3 N_Carbamoylase->NH3 CO2 CO2 N_Carbamoylase->CO2 Hydantoin_Racemase Hydantoin_Racemase Hydantoin_Racemase->D,L-5-(2,2-dimethylpropyl)hydantoin N-carbamoyl-L-2-amino-3,3-dimethylbutanoic acid->N_Carbamoylase D-5-(2,2-dimethylpropyl)hydantoin->Hydantoin_Racemase

Figure 1: Biocatalytic cascade for the synthesis of L-2-Amino-3,3-dimethylbutanoic acid.

Experimental Protocol

This protocol outlines the general procedure for the biocatalytic synthesis of L-2-(Carbamoylamino)-3,3-dimethylbutanoic acid. Optimization of specific parameters may be required depending on the source and activity of the enzymes used.

Materials and Reagents
  • D,L-5-(2,2-dimethylpropyl)hydantoin

  • L-Hydantoinase (e.g., from Arthrobacter sp. or a recombinant source)

  • L-N-Carbamoylase (e.g., from Pseudomonas sp. or a recombinant source)

  • Hydantoin Racemase (optional, for dynamic kinetic resolution)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Enzyme Preparation

Lyophilized enzymes should be reconstituted in 100 mM potassium phosphate buffer (pH 8.0) to the desired stock concentration. If using whole-cell biocatalysts, the cell pellets should be resuspended in the same buffer.

Biocatalytic Reaction Setup
  • In a temperature-controlled reaction vessel, dissolve D,L-5-(2,2-dimethylpropyl)hydantoin in 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 50-100 mM.

  • Equilibrate the substrate solution to the optimal reaction temperature for the enzymes (typically 30-50 °C).

  • Initiate the reaction by adding the L-hydantoinase and L-N-carbamoylase (and hydantoin racemase, if used) to the reaction mixture. The optimal enzyme loading will depend on the specific activity of the enzyme preparations.

  • Maintain the pH of the reaction mixture at 8.0 using a pH-stat by the automated addition of 1 M HCl.

  • Monitor the progress of the reaction by taking aliquots at regular intervals for analysis by HPLC.

Product Isolation and Purification
  • Once the reaction has reached completion (as determined by HPLC analysis), terminate the reaction by acidifying the mixture to pH 2.0 with 1 M HCl to precipitate the enzymes.

  • Centrifuge the mixture to remove the precipitated enzymes.

  • Extract the supernatant with ethyl acetate to remove any unreacted substrate and hydrophobic impurities.

  • Adjust the pH of the aqueous phase to the isoelectric point of L-2-amino-3,3-dimethylbutanoic acid (approximately pH 6.0) to induce crystallization.

  • Cool the solution to 4 °C to facilitate complete precipitation.

  • Collect the crystalline product by filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield L-2-amino-3,3-dimethylbutanoic acid.

ParameterRecommended Range/ValueNotes
Substrate Concentration50 - 100 mMHigher concentrations may lead to substrate inhibition.
pH7.5 - 8.5Optimal pH for most hydantoinases and carbamoylases.
Temperature30 - 50 °CDependent on the thermal stability of the enzymes.
Enzyme LoadingTo be determined empiricallyBased on the specific activity of the enzyme preparations.
Reaction Time12 - 48 hoursMonitor by HPLC for completion.

Table 1: Key Reaction Parameters for the Biocatalytic Synthesis.

Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the reaction progress and for the final characterization of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for monitoring the consumption of the substrate and the formation of the intermediate and final product.

  • Column: Chiral stationary phase column (e.g., Chirex 3126 (D)-penicillamine)

  • Mobile Phase: Isocratic elution with a mixture of copper (II) sulfate solution (2 mM) and methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified L-2-amino-3,3-dimethylbutanoic acid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

Analytical_Workflow cluster_sampling Reaction Monitoring cluster_analysis Analysis cluster_characterization Product Characterization Reaction_Mixture Reaction_Mixture HPLC HPLC Reaction_Mixture->HPLC In-process control NMR NMR MS MS Purified_Product Purified_Product Purified_Product->NMR Structure confirmation Purified_Product->MS Molecular weight confirmation

Figure 2: Analytical workflow for reaction monitoring and product characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate - Inactive enzymes- Suboptimal reaction conditions (pH, temp)- Substrate or product inhibition- Check enzyme activity- Optimize pH and temperature- Lower substrate concentration or perform fed-batch reaction
Accumulation of N-carbamoyl intermediate - Low N-carbamoylase activity- Inhibition of N-carbamoylase- Increase N-carbamoylase loading- Check for potential inhibitors in the reaction mixture
Low Enantiomeric Excess (ee) - Non-selective hydantoinase- Racemization of the product- Use a highly L-selective hydantoinase- Ensure mild work-up conditions
Difficulty in Product Crystallization - Impurities in the reaction mixture- Incorrect pH for precipitation- Perform additional purification steps (e.g., ion-exchange chromatography)- Carefully adjust the pH to the isoelectric point

Table 2: Troubleshooting Guide.

Conclusion

The biocatalytic cascade reaction utilizing a hydantoinase and an N-carbamoylase provides an efficient, stereoselective, and environmentally friendly method for the synthesis of L-2-(Carbamoylamino)-3,3-dimethylbutanoic acid. This approach avoids the use of harsh chemicals and complex resolution steps associated with traditional chemical synthesis. The protocol described in this application note serves as a comprehensive guide for researchers and drug development professionals to implement this powerful biocatalytic strategy for the production of valuable chiral building blocks.

References

  • Seo, Y.-M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049–1052. [Link]

  • Martínez-Rodríguez, S., et al. (2012). Carbamoylases: characteristics and applications in biotechnological processes. PubMed, 22(6), 635-42. [Link]

  • Martínez-Rodríguez, S., et al. (2012). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology, 94(3), 565-75. [Link]

  • Las Heras-Vazquez, F. J., et al. (2009). Optically pure alpha-amino acids production by the "Hydantoinase Process". Current Organic Chemistry, 13(13), 1292-1306. [Link]

  • Wang, G., et al. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI, 11(1), 16. [Link]

  • Matcher, G. F., et al. (2005). The hydrolysis of hydantoin to amino acid via N-carbamoyl... ResearchGate. [Link]

  • Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. PubMed, 21(10), 1049-52. [Link]

  • Seo, Y. M., & Yun, H. (2011). Enzymatic Synthesis of L-tert-Leucine with Branched Chain Aminotransferase. Journal of Microbiology and Biotechnology. [Link]

  • Martínez-Rodríguez, S., et al. (2012). Carbamoylases: Characteristics and applications in biotechnological processes. Request PDF. [Link]

  • López-Gallego, F., et al. (2021). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis, 1, 703417. [Link]

  • l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. MDPI. [Link]

  • Optically Pure α-Amino Acids Production by the “Hydantoinase Process”. Bentham Science. [Link]

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate. [Link]

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers. [Link]

  • Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. MDPI. [Link]

  • Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. PubMed, 12(6), 559-63. [Link]

  • From Enzymes to “Designer Bugs” in Reductive Amination: A New Process for the Synthesis of L‐tert‐Leucine Using a Whole Cell‐Catalyst. Request PDF. [Link]

  • Immobilized Double-Racemase Hydantoinase Process for L-Amino Acid Production. YouTube. [Link]

  • Engineering the Thermostability of a D-Carbamoylase Based on Ancestral Sequence Reconstruction for the Efficient Synthesis of. ACS Publications. [Link]

  • EC 3.5.1.77 - IUBMB Nomenclature. IUBMB. [Link]

  • Towards the conversion of CO2 into optically pure N-carbamoyl-l-aspartate and orotate by an in vitro multi-enzyme cascade. Green Chemistry (RSC Publishing). [Link]

  • Multienzymatic reaction scheme for the synthesis of carbamoyl aspartate... ResearchGate. [Link]

  • A Multi-Enzyme Cascade Reaction for the Production of 2′3′-cGAMP. PMC - NIH. [Link]

  • An Update: Enzymatic Synthesis for Industrial Applications. PMC. [Link]

  • CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. PMC. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PubMed. [Link]

  • N-Alkyl-α-amino Acids in Nature and Their Biocatalytic Preparation. PubMed. [Link]

    • analytical methods. ATSDR. [Link]

  • CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • Scheme for synthesis of carboxamide derivatives of amino acids. Where,... ResearchGate. [Link]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of L-tert-leucine via N-Carbamoyl Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of L-tert-leucine in Modern Drug Development

L-tert-leucine is a non-proteinogenic amino acid characterized by its bulky and sterically demanding tert-butyl side chain.[1] This unique structural feature imparts significant hydrophobicity and conformational rigidity, making it an invaluable chiral building block in the synthesis of advanced pharmaceutical intermediates.[1] Notably, L-tert-leucine is a critical component in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents (such as HIV protease inhibitors), anti-tumor agents, and chiral auxiliaries for asymmetric synthesis.[1] The growing demand for enantiomerically pure L-tert-leucine necessitates robust, scalable, and economically viable manufacturing processes. While several synthetic routes exist, enzymatic methods are increasingly favored for their high stereoselectivity, mild reaction conditions, and improved environmental footprint compared to traditional chemical synthesis.[1]

This document provides a detailed guide for the scale-up synthesis of L-tert-leucine, focusing on the "hydantoinase process." This biocatalytic cascade proceeds through an N-carbamoyl-L-tert-leucine intermediate and offers a pathway to high enantiomeric purity.

Synthetic Landscape: A Comparative Overview

The industrial production of L-tert-leucine is dominated by two primary enzymatic strategies:

  • Reductive Amination of Trimethylpyruvate: This is currently the most established and industrially prominent route. It involves the direct amination of the α-keto acid precursor, trimethylpyruvate, using an L-leucine dehydrogenase (LeuDH). This process is highly efficient but requires a nicotinamide cofactor (NADH), necessitating a coupled enzymatic system for cofactor regeneration (e.g., using formate dehydrogenase or glucose dehydrogenase).[2]

  • The Hydantoinase Process: This method utilizes a racemic mixture of 5-tert-butylhydantoin as the starting material. A multi-enzyme cascade converts this precursor into enantiomerically pure L-tert-leucine. This pathway is the focus of the present guide as it directly involves the N-carbamoyl intermediate specified. The core of this process is a three-enzyme system that facilitates a dynamic kinetic resolution, allowing for theoretical yields approaching 100%.[3][4][5]

While the reductive amination route is well-established for L-tert-leucine, the hydantoinase process remains a versatile and powerful platform for the production of a wide range of natural and non-natural L- or D-amino acids.[5] However, it is important to note that the efficiency of the hydantoinase process can be highly substrate-specific, and some studies have reported challenges in achieving high efficiency for L-tert-leucine specifically, indicating that careful enzyme selection and process optimization are critical.[6]

Mechanistic Deep Dive: The Hydantoinase Process

The hydantoinase process is an elegant enzymatic cascade that converts a racemic mixture of a 5-monosubstituted hydantoin into a single, optically pure amino acid.[5] The process relies on the coordinated action of three key enzymes, often utilized as whole-cell biocatalysts to simplify the process and eliminate the need for costly enzyme purification.[4]

The three critical enzymatic steps are:

  • Hydantoin Ring Opening: A hydantoinase (EC 3.5.2.2) catalyzes the stereoselective hydrolysis of the hydantoin ring. For L-amino acid production, an L-selective hydantoinase can be used, or more commonly, a D-selective hydantoinase is employed, which hydrolyzes the D-enantiomer of 5-tert-butylhydantoin to N-carbamoyl-D-tert-leucine.[4][6]

  • Racemization: A hydantoin racemase (EC 5.1.99.5) continuously interconverts the D- and L-enantiomers of the unreacted 5-tert-butylhydantoin.[3][7] This crucial step ensures that the entire racemic starting material is available for conversion, overcoming the 50% yield limitation of simple kinetic resolutions. The slow chemical racemization of tert-butylhydantoin makes enzymatic racemization essential for achieving a high space-time yield.[8]

  • Stereospecific Hydrolysis of the N-Carbamoyl Intermediate: An N-carbamoyl-L-amino-acid hydrolase (L-N-carbamoylase, EC 3.5.1.87) performs the final, key stereospecific conversion.[3][7] This enzyme selectively hydrolyzes N-carbamoyl-L-tert-leucine into the desired L-tert-leucine product, along with ammonia and carbon dioxide.[3][9] It exhibits high fidelity, showing no activity towards the D-carbamoyl derivative, which ensures the high enantiomeric purity of the final product.[7][10]

The overall process can be visualized as follows:

Hydantoinase_Process cluster_racemate Racemic Starting Material cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediates cluster_product Final Product D,L-5-tert-butylhydantoin D,L-5-tert-butylhydantoin L-5-tert-butylhydantoin L-5-tert-butylhydantoin D,L-5-tert-butylhydantoin->L-5-tert-butylhydantoin Hydantoin Racemase Hydantoinase Hydantoinase Hydantoin Racemase Hydantoin Racemase L-N-Carbamoylase L-N-Carbamoylase N-Carbamoyl-L-tert-leucine N-Carbamoyl-L-tert-leucine L-5-tert-butylhydantoin->N-Carbamoyl-L-tert-leucine L-Hydantoinase L-tert-leucine L-tert-leucine N-Carbamoyl-L-tert-leucine->L-tert-leucine L-N-Carbamoylase

Caption: The enzymatic cascade of the Hydantoinase Process.

Part 1: Synthesis of DL-5-tert-butylhydantoin Precursor

A common and scalable method for synthesizing 5-substituted hydantoins is the Bucherer-Bergs reaction.[11] This one-pot, multicomponent reaction involves treating a ketone or aldehyde with ammonium carbonate and an alkali cyanide.

Protocol: Bucherer-Bergs Synthesis of DL-5-tert-butylhydantoin

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a suitably sized pressure reactor equipped with a mechanical stirrer and temperature control, charge ethanol and water (e.g., in a 1:1 v/v ratio).

  • Reagent Addition: Add ammonium carbonate and potassium cyanide to the solvent mixture and stir until dissolved. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Substrate Addition: Slowly add pinacolone to the reaction mixture.

  • Reaction Conditions: Seal the reactor and heat the mixture to 60-80°C. The reaction is typically run for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize any excess cyanide according to safety protocols (e.g., with sodium hypochlorite).

    • Acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2 to precipitate the hydantoin product.

    • Stir the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize precipitation.

    • Filter the crude DL-5-tert-butylhydantoin, wash the filter cake with cold water, and dry under vacuum.

Part 2: Scale-Up Enzymatic Synthesis of L-tert-leucine

This protocol describes a whole-cell biocatalytic process, which is often preferred for industrial scale-up due to its cost-effectiveness. It assumes the use of a recombinant E. coli strain engineered to co-express the three necessary enzymes: hydantoinase, hydantoin racemase, and L-N-carbamoylase.

Protocol: Whole-Cell Biocatalytic Conversion

Materials & Equipment:

  • Fermenter/Bioreactor (appropriately sized for the desired scale)

  • Recombinant E. coli cells (as a cell paste or lyophilized powder)

  • DL-5-tert-butylhydantoin

  • Phosphate buffer (e.g., 100 mM, pH 8.0-8.5)

  • Divalent cations (e.g., 1 mM MnCl₂), as some L-N-carbamoylases require them for optimal activity.[3][7][10]

  • pH meter and controller

  • Temperature controller

  • Agitator

  • Base solution for pH control (e.g., 2 M NaOH or NH₄OH)

  • Centrifuge or filtration system for cell removal

  • HPLC with a chiral column for analysis

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the recombinant whole cells in the reaction buffer. The optimal cell loading (w/v) needs to be determined but typically ranges from 5-15%.

  • Bioreactor Setup:

    • Charge the bioreactor with the reaction buffer.

    • Add the required cofactors (e.g., MnCl₂).

    • Adjust the temperature to the optimal range for the enzyme system (typically 40-50°C).

    • Add the cell suspension to the bioreactor.

  • Substrate Addition: Add the DL-5-tert-butylhydantoin substrate to the bioreactor. The substrate concentration should be optimized to avoid inhibition, often in the range of 50-200 mM. Due to the limited solubility of some hydantoins, a fed-batch strategy may be required for higher concentrations.

  • Reaction Control & Monitoring:

    • Maintain the pH at the optimum for the enzymatic cascade (typically pH 8.0-8.5) using an automated titrator with a base solution.

    • Maintain a constant temperature and gentle agitation to ensure a homogenous suspension without causing excessive cell lysis.

    • Periodically take samples to monitor the conversion of the substrate and the formation of L-tert-leucine and the N-carbamoyl intermediate using chiral HPLC.

  • Reaction Termination: The reaction is typically run until the substrate is fully consumed (e.g., 12-36 hours).

  • Downstream Processing - Product Isolation & Purification:

    • Biomass Removal: Separate the cell mass from the reaction liquor by centrifugation or microfiltration.

    • Product Isolation: L-tert-leucine is highly soluble in water, which can make crystallization challenging.[12] A common strategy involves:

      • Acidification of the supernatant to the isoelectric point of L-tert-leucine (approx. pH 5.9).

      • Concentration of the solution under reduced pressure.

      • Precipitation/crystallization by adding a less polar solvent (e.g., acetone or ethanol) or by cooling.[12]

      • Alternatively, forming a salt with an acid like dibenzoyl-d-tartaric acid can facilitate selective precipitation.[12]

    • Final Purification: The crude L-tert-leucine can be further purified by recrystallization to achieve high chemical and enantiomeric purity (>99% e.e.).

Workflow_Diagram cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Fermentation Fermentation & Cell Harvest Cell_Suspension Cell Suspension in Buffer Fermentation->Cell_Suspension Bioreactor Bioreactor Setup (Buffer, Temp, pH) Cell_Suspension->Bioreactor Substrate_Addition Substrate Addition (DL-5-tert-butylhydantoin) Bioreactor->Substrate_Addition Reaction Controlled Reaction (pH, Temp, Agitation) Substrate_Addition->Reaction Cell_Removal Biomass Removal (Centrifugation/Filtration) Reaction->Cell_Removal Isolation Product Isolation (Crystallization/Precipitation) Cell_Removal->Isolation Purification Purification & Drying Isolation->Purification Final_Product L-tert-leucine (>99% e.e.) Purification->Final_Product

Caption: General workflow for the whole-cell synthesis of L-tert-leucine.

Quantitative Data & Enzyme Characteristics

Specific yield and productivity data for the scale-up synthesis of L-tert-leucine via the hydantoinase process are not widely published, likely due to the prevalence of the reductive amination route. However, the characteristics of the key enzyme, L-N-carbamoylase, provide insight into the reaction conditions.

ParameterTypical Value / CharacteristicSource
Enzyme N-carbamoyl-L-amino-acid hydrolase (L-N-carbamoylase)[3][7]
EC Number 3.5.1.87[3][7]
Reaction N-carbamoyl-L-tert-leucine + H₂O → L-tert-leucine + NH₃ + CO₂[3][9]
Optimal pH 8.0 - 9.0[6]
Optimal Temp. 40 - 50 °C[6]
Cofactor Req. Often requires divalent cations (e.g., Mn²⁺, Mg²⁺)[3][7][10]
Substrate Spec. Broad for L-amino acids with aliphatic side chains[3]
Stereospecificity Highly specific for the L-enantiomer of the N-carbamoyl amino acid[7][10]

Conclusion and Future Outlook

The synthesis of L-tert-leucine from its N-carbamoyl intermediate via the hydantoinase process presents a viable, albeit challenging, biocatalytic route. The primary advantages are the potential for high enantiomeric purity and the use of a relatively inexpensive racemic starting material. However, for L-tert-leucine specifically, this route faces strong competition from the more established reductive amination pathway. Key challenges for the hydantoinase process include the potentially slow racemization of the hydantoin substrate and the downstream purification of the highly water-soluble product.

Future advancements in this field will likely focus on the discovery or engineering of more robust and efficient hydantoinases and racemases that are highly active towards the bulky tert-butyl substrate. Improving the stability and expression of all three enzymes in a single whole-cell catalyst will also be crucial for enhancing the economic feasibility of this process at an industrial scale.

References

  • Bommarius, A.S., Schwarm, M., Stingl, K., Kottenhahn, M., Huthmacher, K., & Drauz, K. (1995). Synthesis and resolution of t-leucine. Tetrahedron: Asymmetry, 6(12), 2851-2888. [Link]

  • Grokipedia. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Retrieved from [Link]

  • Martínez-Gomariz, M., et al. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Molecules, 22(6), 1015. [Link]

  • Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 643293. [Link]

  • Murray, R. G., Whitehead, D., Le Strat, F., & Conway, S. J. (2010). Facile one-pot synthesis of 5-substituted hydantoins. Electronic Supplementary Information for Chemical Communications. [Link]

  • Syldatk, C., et al. (1999). Hydantoinase process for the synthesis of optically pure α-amino acids starting from racemic 5-monosubstituted hydantoins. ResearchGate. [Link]

  • Martínez, A. T., & Alcalde, M. (2021). Optically pure alpha-amino acids production by the "Hydantoinase Process". Applied Microbiology and Biotechnology, 105(5), 1835-1849. [Link]

  • IUBMB Enzyme Nomenclature. (n.d.). EC 3.5.1.87. Retrieved from [Link]

  • US Patent 8,835,676 B2. (2014). Process for the preparation of enantiomerically pure tert-leucine.
  • ENZYME - The Enzyme Database. (n.d.). 3.5.1.87 N-carbamoyl-L-amino-acid hydrolase. Retrieved from [Link]

  • Creative Biogene. (n.d.). N-carbamoyl-L-amino-acid hydrolase. Retrieved from [Link]

  • Rhea. (n.d.). Reaction RHEA:84019. Retrieved from [Link]

  • Zhu, W., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. Frontiers in Microbiology, 11, 644. [Link]

  • Cai, Y., et al. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Marine Drugs, 20(9), 560. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Fujisaki, F., et al. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & Pharmaceutical Bulletin, 62(5), 429-438. [Link]

  • Jia, Y.-Y., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • Wang, L., et al. (2021). Construction of a Self-Purification and Self-Assembly Coenzyme Regeneration System for the Synthesis of Chiral Drug Intermediates. ACS Omega, 6(3), 2058-2065. [Link]

  • Wiles, C., & Watts, P. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Pharmaceuticals, 17(5), 570. [Link]

  • Kumar, R., & Singh, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-8. [Link]

  • German Patent DE10234764A1. (2004). Racemization of 5-tert-butylhydantoin, useful as precursor of tert-leucine, using peptide with hydantoin racemase activity, also preparation of tert-leucine.
  • Zhang, X., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 133. [Link]

  • van der Westhuyzen, C. W., & Litthauer, D. (2001). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid by cyclic ureidehydrolysing and N-carbamoyl-amino acid hydrolysing enzymes. ResearchGate. [Link]

  • Yun, H., et al. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Biotechnology Letters, 33(10), 2059-2064. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2022). Enzymatic Hydrolysis of Pulse Proteins as a Tool to Improve Techno-Functional Properties. Foods, 11(9), 1294. [Link]

Sources

Immobilization techniques for N-carbamoylase in continuous flow reactors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Immobilization Techniques for N-Carbamoylase in Continuous Flow Reactors

Introduction: The Industrial Imperative for Immobilized N-Carbamoylase

N-Carbamoylase (N-carbamoyl-D- or L-amino acid amidohydrolase) is a class of enzymes with high stereospecificity, making them exceptionally valuable in modern biotechnology and pharmaceutical synthesis.[1] Their primary role is to catalyze the hydrolysis of N-carbamoyl-amino acids to their corresponding D- or L-amino acids, which are critical chiral building blocks for a variety of pharmaceuticals, including β-lactam antibiotics.[2][3] The "Hydantoinase Process," an elegant multi-enzyme system, heavily relies on the strict enantiospecificity of carbamoylases to achieve the kinetic resolution of racemic substrates, enabling the production of optically pure amino acids.[1]

While highly effective in their soluble form, the practical application of enzymes like N-carbamoylase in large-scale industrial processes is hampered by their limited stability and the challenge of separating them from the reaction products.[4] Enzyme immobilization, the process of confining enzymes to an inert, insoluble support material, directly addresses these limitations.[5] Immobilization not only enhances the enzyme's stability against changes in temperature and pH but also allows for its repeated use, significantly reducing operational costs.[6][7] Furthermore, integrating these immobilized biocatalysts into continuous flow reactors, such as packed-bed reactors (PBRs), enables process intensification, superior control over reaction parameters, and dramatically improved productivity compared to traditional batch processes.[5][8]

This guide provides a detailed technical overview of the primary strategies for immobilizing N-carbamoylase, offers a comparative analysis of their respective strengths and weaknesses, and presents detailed protocols for two distinct and effective methods.

Choosing the Right Path: A Comparative Overview of Immobilization Strategies

The selection of an immobilization method is a critical decision dictated by the specific enzyme, the support material, and the final application's economic and operational constraints. The ideal strategy should maximize enzyme loading and activity retention while ensuring high operational stability and minimal enzyme leaching.[9][10] The four principal methods are adsorption, covalent bonding, entrapment, and cross-linking.

  • Adsorption: This method relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, ionic interactions) to bind the enzyme to the surface of a support.[7][11] It is procedurally simple and generally mild, often preserving a high degree of enzymatic activity.[11] However, the weak nature of the binding makes it susceptible to changes in pH, temperature, or ionic strength, which can lead to enzyme leaching from the support.[7][11]

  • Covalent Bonding: This technique forms strong, stable covalent bonds between the functional groups on the enzyme's surface (e.g., -NH₂, -COOH) and reactive groups on the support matrix.[4][12] This method provides the most robust attachment, virtually eliminating enzyme leaching and often enhancing thermal and operational stability.[5][13] The primary challenge lies in the potential for conformational changes or active site obstruction during the chemical reaction, which can lead to a partial loss of activity.[14]

  • Entrapment: Here, the enzyme is physically confined within the porous network of a polymer gel (like calcium alginate) or synthetic fibers.[7][15] Because the enzyme is not chemically modified, this method is exceptionally mild.[13][16] The main drawbacks are potential mass transfer limitations, where the substrate's diffusion to the enzyme's active site is hindered, and the risk of enzyme leakage if the matrix pores are not appropriately sized.[14][17]

  • Cross-Linking: This approach can be used with or without a support. Carrier-free methods, such as the formation of Cross-Linked Enzyme Aggregates (CLEAs), involve using a bifunctional reagent (like glutaraldehyde) to create insoluble, highly concentrated enzyme particles.[5][13] This yields a biocatalyst with very high enzyme loading. However, CLEAs can sometimes suffer from poor mechanical stability and significant diffusion limitations, making them less ideal for high-flow packed-bed reactors.[5]

Workflow for Enzyme Immobilization

cluster_prep Preparation cluster_process Immobilization Process cluster_eval Evaluation Enzyme Enzyme Solution (N-Carbamoylase) Immobilization Immobilization Reaction (Binding or Entrapment) Enzyme->Immobilization Support Support Material (e.g., Silica, Alginate) Activation Support Activation (If required, e.g., Covalent) Support->Activation Activation->Immobilization Washing Washing & Rinsing (Remove unbound enzyme) Immobilization->Washing Characterization Biocatalyst Characterization Washing->Characterization Reactor Packing into Flow Reactor Characterization->Reactor

Caption: General workflow for preparing immobilized N-carbamoylase.

Quantitative Comparison of Immobilization Techniques

The following table summarizes key performance indicators for the different immobilization strategies, providing a framework for selecting the most appropriate method.

FeatureAdsorptionCovalent BondingEntrapmentCross-Linking (CLEA)
Binding Force Weak (van der Waals, H-bonds)[7]Strong (Covalent)[4]Physical Confinement[15]Strong (Covalent)[13]
Enzyme Leaching High Risk[7][11]Very Low Risk[5]Moderate Risk[17]Very Low Risk[13]
Activity Retention HighModerate to HighHighModerate
Enzyme Loading Low to ModerateModerateVariableVery High[13]
Operational Stability Low to ModerateHigh[5]ModerateModerate to High
Mass Transfer Limit LowLow to ModerateHigh Risk[14]High Risk[5]
Procedure Complexity Simple[11]Complex[13]SimpleModerate
Cost Low[11]HighLowModerate

Protocols for N-Carbamoylase Immobilization

Here we provide two distinct, detailed protocols for the immobilization of N-carbamoylase. Protocol 1 describes a robust covalent attachment method, while Protocol 2 details a milder entrapment technique.

Protocol 1: Covalent Immobilization on Glutaraldehyde-Activated Silica

This protocol creates a stable, low-leaching biocatalyst ideal for long-term use in continuous flow reactors. The principle involves functionalizing a silica support with amino groups, which are then activated with glutaraldehyde to form reactive aldehyde groups that covalently bind to the amine groups (e.g., lysine residues) on the N-carbamoylase surface.

Workflow for Covalent Immobilization

Silica Porous Silica Support APTES Silanization (APTES) Silica->APTES AminoSilica Amino-Functionalized Silica APTES->AminoSilica GA Activation (Glutaraldehyde) AminoSilica->GA ActiveSilica Activated Silica (Aldehyde Groups) GA->ActiveSilica Binding Covalent Binding (Schiff Base Formation) ActiveSilica->Binding Enzyme N-Carbamoylase Solution Enzyme->Binding Immobilized Immobilized N-Carbamoylase Binding->Immobilized

Caption: Step-wise workflow for covalent immobilization using glutaraldehyde.

Materials and Reagents

  • N-Carbamoylase (purified or cell-free extract)

  • Porous Silica Gel (e.g., particle size 100-200 µm, pore size 60 Å)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (anhydrous)

  • Glutaraldehyde (25% v/v aqueous solution)

  • Sodium Phosphate Buffer (100 mM, pH 7.0)

  • Sodium Borohydride (optional, for Schiff base reduction)

  • N-Carbamoyl-D-phenylalanine (Substrate for activity assay)

  • Bradford Reagent for protein quantification

  • Magnetic stirrer, rotary evaporator, filtration apparatus

Step-by-Step Procedure

  • Support Functionalization (Silanization): a. Activate 10 g of silica gel by heating at 120°C for 4 hours. Cool under vacuum. b. In a fume hood, suspend the dried silica in 100 mL of anhydrous toluene. c. Add 5 mL of APTES to the suspension. Reflux the mixture at 80°C for 6 hours with gentle stirring. d. Cool the mixture, then filter the amino-functionalized silica. Wash thoroughly with toluene, followed by ethanol, and finally with deionized water to remove unreacted APTES. e. Dry the functionalized support at 60°C overnight.

  • Activation with Glutaraldehyde: a. Suspend 5 g of the amino-functionalized silica in 50 mL of 100 mM sodium phosphate buffer (pH 7.0). b. Add 10 mL of 2.5% (v/v) glutaraldehyde solution. c. Stir the suspension gently at room temperature for 2 hours. d. Filter the activated support and wash extensively with deionized water and then with the phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Prepare a solution of N-carbamoylase (e.g., 1-5 mg/mL) in 50 mL of cold (4°C) 100 mM sodium phosphate buffer (pH 7.0). Retain a small aliquot to determine the initial protein concentration and activity. b. Add the freshly activated silica support to the enzyme solution. c. Incubate the suspension at 4°C for 12-18 hours with gentle agitation (e.g., on a rocking platform). d. After incubation, collect the supernatant by filtration. e. Wash the immobilized enzyme preparation thoroughly with the phosphate buffer until no protein is detected in the washings (confirm with Bradford assay).

  • (Optional) Reduction of Schiff Base: a. To form a more stable secondary amine linkage, the Schiff base can be reduced. Resuspend the immobilized enzyme in 50 mL of phosphate buffer. b. Add sodium borohydride to a final concentration of 1 mg/mL. c. Stir gently for 30 minutes at 4°C. Wash thoroughly with buffer to remove the reducing agent.

Characterization and Quality Control

  • Immobilization Yield: Calculate the amount of bound protein by subtracting the protein in the combined supernatant and washings from the initial amount of protein offered.

    • Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

  • Activity Assay: Measure the activity of both the free and immobilized enzyme. a. Add a known amount of immobilized enzyme (e.g., 100 mg wet weight) to a defined volume of substrate solution (e.g., 10 mM N-Carbamoyl-D-phenylalanine in buffer). b. Incubate at the optimal temperature (e.g., 45°C) with shaking. c. At timed intervals, take samples, stop the reaction (e.g., by adding acid), and measure the formation of D-phenylalanine using HPLC.

  • Retained Activity: Compare the specific activity of the immobilized enzyme to that of the free enzyme.

    • Retained Activity (%) = (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) x 100

Protocol 2: Entrapment of N-Carbamoylase in Calcium Alginate Beads

This protocol is a simple and rapid method that physically entraps the enzyme within a biocompatible polysaccharide gel. It is particularly useful for initial screening or when minimal chemical modification of the enzyme is desired.

Materials and Reagents

  • N-Carbamoylase solution

  • Sodium Alginate powder

  • Calcium Chloride (CaCl₂)

  • Tris-HCl Buffer (50 mM, pH 7.5)

  • Syringe with a needle (e.g., 22-gauge)

  • Magnetic stirrer

Step-by-Step Procedure

  • Preparation of Solutions: a. Prepare a 2% (w/v) sodium alginate solution by slowly dissolving 2 g of sodium alginate powder in 100 mL of deionized water. Stir until a homogenous, viscous solution is formed. This may take several hours. b. Prepare a 200 mM calcium chloride solution by dissolving CaCl₂ in deionized water.

  • Enzyme Entrapment: a. In a beaker, mix 10 mL of the N-carbamoylase solution with 10 mL of the 2% sodium alginate solution. Stir gently at 4°C to ensure a uniform mixture without introducing excessive air bubbles. b. Draw the enzyme-alginate mixture into a syringe. c. Place the 200 mM CaCl₂ solution on a magnetic stirrer with slow stirring. d. Extrude the enzyme-alginate mixture dropwise from the syringe into the CaCl₂ solution from a height of about 10-15 cm. Spherical beads will form instantly upon contact as the Ca²⁺ ions cross-link the alginate polymer chains. e. Allow the beads to harden in the CaCl₂ solution for 30-60 minutes at 4°C with gentle stirring.

  • Washing and Storage: a. Collect the beads by decanting the CaCl₂ solution or by filtration through a mesh. b. Wash the beads several times with Tris-HCl buffer to remove excess calcium ions and any unbound enzyme from the surface. c. The immobilized enzyme beads can be stored in buffer at 4°C.

Characterization and Quality Control

  • Entrapment Efficiency: Determine the amount of enzyme leaked into the CaCl₂ solution and washings using a protein assay.

    • Efficiency (%) = [(Initial Enzyme - Leaked Enzyme) / Initial Enzyme] x 100

  • Activity Assay: Perform an activity assay similar to Protocol 1, using a known weight of the wet alginate beads. Be aware that the larger bead size may introduce more significant substrate diffusion limitations compared to the porous silica.

Application in Continuous Flow Bioreactors

Immobilized N-carbamoylase is ideally suited for use in packed-bed reactors (PBRs) for continuous production.

Reactor Setup and Operation

  • Packing the Column: A chromatography column or a custom-made cylindrical reactor is carefully packed with the immobilized enzyme beads or particles to form a stationary bed. It is crucial to avoid channeling by ensuring a uniform packing density.

  • System Assembly: The PBR is integrated into a flow system. A pump (e.g., peristaltic or HPLC pump) delivers the substrate solution from a reservoir through the reactor at a controlled flow rate. The temperature of the reactor is maintained using a water jacket or column oven.

  • Operation: The substrate solution is continuously pumped through the packed bed. The enzyme catalyzes the conversion as the solution flows past. The product stream is collected at the reactor outlet.

  • Process Monitoring: The reaction is monitored by periodically sampling the output stream and analyzing the product concentration via HPLC. The system is run until a steady state is achieved, where the output concentration remains constant.

Key Operational Parameters

  • Flow Rate: This determines the residence time of the substrate in the reactor. Slower flow rates lead to longer residence times and higher conversion but lower productivity. The optimal flow rate is a balance between these factors.

  • Substrate Concentration: High substrate concentrations can increase the reaction rate but may also lead to substrate inhibition, a common phenomenon in enzyme kinetics.

  • Temperature and pH: These must be maintained at the optimum for the immobilized enzyme's activity and stability. Immobilization often widens the operational range for both parameters.[6]

Packed-Bed Reactor (PBR) Schematic

Reservoir Substrate Reservoir Pump Pump Reservoir->Pump Reactor Packed-Bed Reactor (Immobilized N-Carbamoylase) + Temperature Control Pump->Reactor Collector Product Collection Reactor->Collector

Caption: A typical setup for a continuous flow process using a PBR.

Conclusion and Future Outlook

Immobilization transforms N-carbamoylase from a sensitive laboratory reagent into a robust industrial biocatalyst. By carefully selecting the immobilization strategy—balancing the stability of covalent bonding against the mildness of entrapment or adsorption—researchers can design highly efficient, reusable systems. When integrated into continuous flow reactors, these immobilized enzymes pave the way for sustainable and economically viable production of high-value chiral amino acids. Future advancements will likely focus on developing novel support materials with optimized surface chemistry and pore architecture, and on co-immobilizing N-carbamoylase with other enzymes in the "Hydantoinase Process" to create highly efficient multi-catalyst flow systems.

References

  • A brief overview on some advantages and limitations of different immobilization methods. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bormann, L., et al. (2021). 3D printed ceramics as solid supports for enzyme immobilization: an automated DoE approach for applications in continuous flow. Scientific Reports. Available at: [Link]

  • Kim, J., Grate, J. W., & Wang, P. (2018). Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations. MDPI. Available at: [Link]

  • Immobilization of Enzymes: Methods and Applications. (n.d.). Biology Discussion. Retrieved February 15, 2026, from [Link]

  • Lee, J., et al. (2002). Design and Characterization of Immobilized Enzymes in Microfluidic Systems. Analytical Chemistry. Available at: [Link]

  • Pros and Cons in Various Immobilization Techniques and Carriers for Enzymes. (2024). Applied Biochemistry and Biotechnology. Available at: [Link]

  • Mention the advantages and disadvantages of enzyme immobilization. (n.d.). Filo. Retrieved February 15, 2026, from [Link]

  • Characteristics of immobilized enzymes. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Enzyme immobilization ,Methods ,advantages and disadvantages and applications. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Characterization and evaluation of immobilized enzymes for applications in flow-reactors. (n.d.). Various sources. Retrieved February 15, 2026.
  • Preparation and Characteristics of Immobilized Enzyme. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • An overview of technologies for immobilization of enzymes and surface analysis techniques... (n.d.). PMC. Available at: [Link]

  • Martínez-Rodríguez, S., et al. (2013). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology. Available at: [Link]

  • N-carbamoyl-D-amino-acid hydrolase. (n.d.). M-CSA. Retrieved February 15, 2026, from [Link]

  • Soriano-Moro, P., et al. (2021). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized l-N-carbamoylase and N-succinyl-amino acid racemase. Catalysis Science & Technology. Available at: [Link]

  • Contente, M. L., & Paradisi, F. (2021). Biocatalysis in packed-bed reactors: immobilization as an enabling technology. Comptes Rendus Chimie. Available at: [Link]

  • Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. MDPI. Available at: [Link]

  • Nanba, H., et al. (1995). Immobilization of N-carbamyl-D-amino acid amidohydrolase. Journal of Fermentation and Bioengineering. Available at: [Link]

  • Kinetic behavior of free and immobilized enzyme. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-carbamoyl-L-amino-acid hydrolase. (n.d.). Creative Biogene. Retrieved February 15, 2026, from [Link]

  • (PDF) Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Zhang, X., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories. Available at: [Link]

  • Nguyen, H. H., & Kim, M. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology. Available at: [Link]

  • Enzyme Immobilization by Entrapment. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Martínez-Gómez, A. I., et al. (2012). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. Available at: [Link]

  • Vasić, K., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. Available at: [Link]

  • Thompson, M. P., et al. (2021). Enzyme entrapment, biocatalyst immobilization without covalent attachment. Green Chemistry. Available at: [Link]

  • Basics of Bioprocess Engineering- Immobilization of Enzymes through ENTRAPMENT. (2022). YouTube. Available at: [Link]

  • Protocols for covalent immobilization of enzymes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Bilal, M., & Iqbal, H. M. (2019). Enzyme Immobilization Technologies and Industrial Applications. PMC. Available at: [Link]

  • Zhang, S., et al. (2022). Recent Strategies for the Immobilization of Therapeutic Enzymes. PMC. Available at: [Link]

  • Todea, A., & Peter, F. (2018). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms. MDPI. Available at: [Link]

Sources

Application Note & Protocol: Strategic Solvent Selection for the Crystallization of N-carbamyl-tert-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a pivotal purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs). A well-controlled crystallization process not only ensures high purity but also dictates critical solid-state properties such as crystal habit, size distribution, polymorphism, and bioavailability. N-carbamyl-tert-leucine, a derivative of the unnatural amino acid tert-leucine, presents unique challenges and opportunities in crystallization due to its molecular structure, which includes both polar (carbamyl and carboxyl groups) and non-polar (tert-butyl group) moieties.

The selection of an appropriate solvent system is the most critical parameter governing the success of a crystallization process. An ideal solvent should exhibit a specific solubility profile: the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. Furthermore, the chosen solvent can influence the crystal form (polymorph) obtained, which can have significant implications for the drug's stability and performance.

This application note provides a comprehensive guide to the principles and a systematic protocol for selecting an optimal solvent for the crystallization of N-carbamyl-tert-leucine. The methodologies described herein are designed to be robust and adaptable, enabling scientists to make informed decisions grounded in experimental data.

Foundational Principles of Solvent Selection

The selection of a suitable solvent for crystallization is guided by the principle of "like dissolves like," which suggests that solutes are most soluble in solvents of similar polarity. However, for crystallization, a nuanced approach is required. The ideal solvent will have a significant positive temperature coefficient of solubility for the solute.

Key considerations for solvent selection include:

  • Solubility Profile: The solvent should provide a steep solubility curve with respect to temperature, allowing for high recovery of the crystalline product upon cooling.

  • Nucleation and Growth Kinetics: The solvent affects the rates of both nucleation (the formation of new crystal nuclei) and crystal growth. Strong solvent-solute interactions can sometimes hinder the desolvation step, which is a crucial precursor to nucleation.[1]

  • Polymorph Control: Different solvents can stabilize different polymorphic forms of a compound. Therefore, screening a diverse range of solvents is essential for identifying and controlling polymorphism.

  • Impurity Rejection: The solvent should be a poor solvent for known impurities, allowing them to remain in the mother liquor during crystallization.

  • Safety and Environmental Considerations: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact. Green solvents are increasingly preferred in pharmaceutical manufacturing.[2]

  • Crystal Habit: The solvent can influence the external shape of the crystals (habit), which in turn affects downstream processing such as filtration and drying.

Logical Workflow for Solvent Screening

A systematic approach to solvent screening is crucial for efficiently identifying the optimal crystallization solvent. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for systematic solvent screening.

Experimental Protocols

The following protocols provide a step-by-step guide for the systematic selection of a crystallization solvent for N-carbamyl-tert-leucine.

Protocol 1: Small-Scale Solubility Assessment

This initial screen aims to quickly identify potentially suitable solvents from a diverse panel.

Materials:

  • N-carbamyl-tert-leucine

  • A panel of solvents (see Table 1 for suggestions)

  • Small test tubes or vials (e.g., 1.5 mL HPLC vials)

  • Vortex mixer

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of N-carbamyl-tert-leucine into a small test tube.

  • Add a small volume (e.g., 0.1 mL) of the first solvent to be tested.

  • Vortex the mixture at room temperature to assess solubility.[3]

    • If the solid dissolves completely: The solvent is likely too good and will not be suitable for crystallization by cooling.

    • If the solid is insoluble or sparingly soluble: Proceed to the next step.

  • Heat the suspension to the solvent's boiling point (or a maximum of 80-100°C for higher boiling solvents) using a heating block or water bath.[3]

  • Observe the solubility at the elevated temperature.

    • If the solid dissolves completely: This solvent is a potential candidate for cooling crystallization.

    • If the solid remains largely insoluble: This solvent is not suitable.

  • For promising solvents (dissolved when hot), allow the solution to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • Place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.[3]

  • Record your observations for each solvent, noting the extent of crystallization.

Protocol 2: Quantitative Solubility Determination and Yield Estimation

For the most promising solvents identified in the initial screen, a more quantitative assessment of solubility is necessary to estimate the potential crystal yield.

Materials:

  • N-carbamyl-tert-leucine

  • Promising solvents (e.g., water, ethanol, isopropanol, acetonitrile)

  • Thermostatically controlled shaker or reaction block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or other suitable analytical method for concentration determination

Procedure:

  • Prepare saturated solutions of N-carbamyl-tert-leucine in the selected solvents at two different temperatures (e.g., 25°C and 60°C). This can be achieved by adding an excess of the solid to a known volume of solvent and agitating the mixture in a thermostatically controlled shaker until equilibrium is reached (typically several hours).

  • Carefully withdraw a known volume of the supernatant through a filter to remove any undissolved solids.

  • Determine the concentration of N-carbamyl-tert-leucine in the filtered solution using a validated analytical method such as HPLC.

  • Calculate the solubility in mg/mL at each temperature.

  • Estimate the theoretical maximum yield using the following formula: Yield (%) = [(Solubility_hot - Solubility_cold) / Solubility_hot] * 100

Protocol 3: Controlled Cooling Crystallization and Solid-State Characterization

This protocol is for performing a controlled crystallization to generate material for solid-state analysis.

Materials:

  • N-carbamyl-tert-leucine

  • Optimal solvent identified from Protocol 2

  • Jacketed reaction vessel with overhead stirring and temperature control

  • Microscope with polarizing filters

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • In the jacketed reaction vessel, dissolve N-carbamyl-tert-leucine in the chosen solvent at an elevated temperature (e.g., 60°C) to form a clear, saturated solution.

  • Slowly cool the solution at a controlled rate (e.g., 0.5°C/minute) while stirring gently.

  • Observe the solution for the onset of nucleation (cloud point).

  • Once crystallization begins, continue cooling to a final temperature (e.g., 5°C).

  • Hold at the final temperature for a period to allow for complete crystallization.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum at a suitable temperature.

  • Characterize the resulting crystals using:

    • Polarized Light Microscopy (PLM): To observe crystal habit and birefringence.[4]

    • Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph).[4]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess for the presence of solvates or different polymorphs.[2]

Data Presentation and Interpretation

A systematic tabulation of solubility data is essential for comparing potential solvents.

Table 1: Solubility of N-carbamyl-tert-leucine in Various Solvents

SolventPolaritySolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Temperature CoefficientObservations from Cooling
WaterPolar Protic~5~50HighGood crystal formation
EthanolPolar Protic~20~150HighRapid crystallization, smaller crystals
IsopropanolPolar Protic~10~100HighWell-formed crystals
AcetonitrilePolar Aprotic~15~120HighGood crystal formation
Ethyl AcetateModerately Polar~5~40ModerateSlower crystallization
TolueneNon-polar<1~5LowPoor crystallization
HeptaneNon-polar<0.1<1Very LowInsoluble

Note: The solubility values presented in this table are hypothetical and should be determined experimentally for N-carbamyl-tert-leucine.

Interpretation:

Based on the hypothetical data in Table 1, water, ethanol, isopropanol, and acetonitrile all demonstrate a significant increase in solubility with temperature, making them promising candidates for cooling crystallization. Toluene and heptane are unsuitable due to low solubility even at elevated temperatures. While ethanol shows a very high capacity, the observation of rapid crystallization might suggest a less controlled process, potentially leading to smaller, less pure crystals. Isopropanol and acetonitrile appear to offer a good balance of solubility and controlled crystal growth.

Advanced Strategies: Mixed-Solvent Systems and Antisolvent Crystallization

For some compounds, a single solvent may not provide the ideal solubility profile. In such cases, mixed-solvent systems can offer greater control.[2][5]

  • Co-solvents: A mixture of two or more miscible solvents can fine-tune the solubility of the solute. The polarity of the solvent system can be adjusted by varying the ratio of the solvents.

  • Antisolvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble. This induces supersaturation and crystallization. For N-carbamyl-tert-leucine, a potential system could be dissolving it in a polar solvent like ethanol and then adding water as an antisolvent.[6]

The use of mixed solvents can also be a powerful tool to influence and potentially isolate different polymorphic forms.[2]

Conclusion

The successful crystallization of N-carbamyl-tert-leucine is highly dependent on the rational selection of an appropriate solvent system. A systematic screening approach, beginning with broad solubility assessments and progressing to quantitative analysis and controlled crystallization trials, is the most effective strategy. By carefully considering the principles of solubility, nucleation, and crystal growth, and by employing the detailed protocols outlined in this application note, researchers can confidently identify and optimize a robust crystallization process for this important amino acid derivative. The insights gained from these studies are invaluable for ensuring the consistent production of high-quality crystalline material with the desired solid-state properties for pharmaceutical applications.

References

  • Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]

  • Analytical Sales. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. AZoM.com. [Link]

  • Crystallization Guide. (n.d.). University of Geneva. [Link]

  • Ng, W. K., & Ang, H. G. (2009). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 33(10). [Link]

  • Kupka, A. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Crystallization screening: the influence of history on current practice. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 8), 1359–1373. [Link]

  • Al-Sabbagh, N. K., O'Reilly, E. J., & Hodnett, B. K. (2018). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 18(1), 383–393. [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Le, T. T. N., et al. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Industrial & Engineering Chemistry Research, 62(3), 1509–1521. [Link]

Sources

Application Notes and Protocols: Chemo-enzymatic Synthesis of HIV Protease Inhibitors Using tert-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the chemo-enzymatic synthesis of key chiral intermediates for HIV protease inhibitors, focusing on the strategic incorporation of L-tert-leucine. The non-proteinogenic amino acid L-tert-leucine is a critical structural component in several potent antiretroviral drugs, including Atazanavir, due to its bulky tert-butyl side chain which confers favorable interactions within the hydrophobic pockets of the HIV protease active site. We present a robust, two-stage methodology that leverages the high stereoselectivity of enzymatic reactions for chiral resolution, followed by efficient and well-established chemical coupling techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of tert-Leucine in HIV Protease Inhibitors

The advent of HIV protease inhibitors (PIs) marked a turning point in the management of HIV/AIDS, transforming it from a fatal infection into a manageable chronic condition.[1] These drugs function by competitively inhibiting the viral aspartyl protease, an enzyme essential for cleaving viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[1]

A key feature in the design of many successful PIs is the incorporation of unnatural amino acids that mimic the transition state of the natural peptide substrate while offering resistance to proteolytic cleavage.[2] L-tert-leucine, with its sterically demanding and hydrophobic tert-butyl group, has proven to be an exceptionally valuable building block. In inhibitors like Atazanavir, this moiety occupies the P2 pocket of the HIV protease, establishing critical van der Waals interactions and contributing significantly to the inhibitor's binding affinity and overall efficacy. The chirality of this fragment is absolute; only the (S)-enantiomer provides the correct spatial orientation for optimal binding.

Traditional chemical synthesis of enantiomerically pure L-tert-leucine is often challenging, requiring multi-step procedures, expensive chiral auxiliaries, or resolutions that can be inefficient. A chemo-enzymatic approach, however, offers a compelling alternative by combining the exquisite stereoselectivity of enzymes with the versatility of modern organic synthesis. This strategy provides a greener, more efficient, and highly selective route to the desired chiral intermediates.

The Chemo-Enzymatic Synthesis Workflow

Our proposed workflow is a two-part process that first establishes the correct stereochemistry of the tert-leucine building block via enzymatic kinetic resolution, followed by its chemical incorporation into a representative HIV PI backbone.

ChemoEnzymatic_Workflow cluster_0 Stage 1: Enzymatic Kinetic Resolution cluster_1 Stage 2: Chemical Coupling racemic_start Racemic DL-tert-Leucine Derivative (e.g., N-acetyl-DL-tert-leucine chloroethyl ester) enzyme Enzyme Catalyst (e.g., Protease from B. licheniformis) racemic_start->enzyme Stereoselective Hydrolysis separation Separation of Mixture enzyme->separation S_product (S)-N-acetyl-tert-leucine (Hydrolyzed Product) separation->S_product Aqueous Phase R_product (R)-N-acetyl-tert-leucine chloroethyl ester (Unreacted Ester) separation->R_product Organic Phase hydrolysis Chemical Hydrolysis S_product->hydrolysis Deprotection final_S_leucine Enantiopure L-tert-Leucine Derivative (for coupling) hydrolysis->final_S_leucine pi_backbone HIV PI Backbone Precursor (e.g., Diamine Scaffold) coupling Peptide Coupling Reaction final_S_leucine->coupling pi_backbone->coupling final_inhibitor HIV Protease Inhibitor Precursor coupling->final_inhibitor

Caption: Overall chemo-enzymatic workflow for HIV PI synthesis.

Stage 1 Protocol: Enzymatic Kinetic Resolution of a DL-tert-Leucine Derivative

This protocol is based on the highly selective hydrolysis of an N-acylated amino acid ester, a well-established method for resolving racemic amino acids. We adapt the principle from the resolution of N-acetyl-tert-leucine chloroethyl ester using a protease from Bacillus licheniformis (commercially available as Alcalase).[3] This enzyme preferentially hydrolyzes the L-enantiomer, leaving the D-enantiomer ester largely unreacted.

Rationale for Experimental Choices
  • Substrate: N-acetyl-DL-tert-leucine chloroethyl ester is chosen as the substrate. The N-acetyl group provides a handle for the enzyme's recognition, and the chloroethyl ester has been shown to exhibit a high rate of hydrolysis.[3]

  • Enzyme: A protease from Bacillus licheniformis (Alcalase) is selected for its demonstrated ability to catalyze the enantioselective hydrolysis of this bulky amino acid derivative.[3]

  • Reaction Medium: A biphasic system of aqueous buffer and an organic solvent (e.g., methyl tert-butyl ether, MTBE) can be beneficial. It allows for easy separation of the hydrophilic product (L-amino acid) from the lipophilic unreacted substrate (D-amino acid ester).

  • pH Control: The hydrolysis reaction produces an acid, which will lower the pH of the medium. Maintaining a constant pH (typically around 7.5-8.0 for many proteases) is crucial for optimal enzyme activity and is achieved by the controlled addition of a base.

Step-by-Step Protocol
  • Substrate Preparation: Synthesize N-acetyl-DL-tert-leucine chloroethyl ester from DL-tert-leucine via standard N-acetylation followed by esterification.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a pH stat and mechanical stirrer, suspend N-acetyl-DL-tert-leucine chloroethyl ester (1 equivalent) in a phosphate buffer (0.1 M, pH 7.8).

    • Add an equal volume of MTBE to create a biphasic system.

    • Bring the mixture to the optimal reaction temperature (typically 30-40°C).

  • Enzymatic Reaction:

    • Add the protease from Bacillus licheniformis (e.g., Alcalase, typically 1-5% w/w of the substrate).

    • Start vigorous stirring to ensure adequate mixing of the two phases.

    • Maintain the pH at 7.8 by the automated addition of 0.5 M NaOH solution.

    • Monitor the reaction progress by tracking NaOH consumption or by taking aliquots and analyzing them via chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by pH shift).

    • Separate the aqueous and organic layers.

    • The aqueous layer contains the sodium salt of N-acetyl-L-tert-leucine.

    • The organic layer contains the unreacted N-acetyl-D-tert-leucine chloroethyl ester.

  • Product Isolation:

    • For the L-enantiomer: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the N-acetyl-L-tert-leucine into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

    • For the D-enantiomer (if desired): Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting N-acetyl-D-tert-leucine chloroethyl ester can then be hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield D-tert-leucine.

  • Deprotection for Coupling: The isolated N-acetyl-L-tert-leucine is then subjected to acidic hydrolysis (e.g., reflux in 6 M HCl) to remove the acetyl group, yielding L-tert-leucine hydrochloride, which can be protected with a suitable group (e.g., Methoxycarbonyl) for the subsequent coupling step.

Expected Outcomes
ParameterExpected Value
Conversion~50%
Enantiomeric Excess (ee) of N-acetyl-L-tert-leucine>98%
Enantiomeric Excess (ee) of N-acetyl-D-tert-leucine ester>98%
Isolated Yield of N-acetyl-L-tert-leucine40-45% (of starting racemic material)

Stage 2 Protocol: Chemical Coupling to an HIV PI Backbone

This section details the chemical coupling of the enantiomerically pure N-methoxycarbonyl-L-tert-leucine to a representative diamine backbone, a key step in the synthesis of Atazanavir.

Rationale for Experimental Choices
  • Protecting Group: The N-methoxycarbonyl group is a stable and effective protecting group for the amino function of tert-leucine during the coupling reaction.

  • Coupling Reagent: A variety of peptide coupling reagents can be used. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highlighted as an inexpensive, safe, and environmentally friendly option that provides high yields.[4] Other standard reagents include DCC/HOBt or EDC/HOBt.[5]

  • Solvent: A mixture of a chlorinated solvent (e.g., dichloromethane) and a polar aprotic solvent (e.g., N-methylmorpholine or dimethylformamide) is commonly used to ensure the solubility of all reactants.[4][6]

Step-by-Step Protocol
  • Reactant Preparation:

    • Prepare N-methoxycarbonyl-L-tert-leucine from the L-tert-leucine obtained in Stage 1.

    • Prepare the diamine backbone, for example, 1-[4-(pyridin-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane, according to established literature procedures.

  • Reaction Setup:

    • In a clean, dry, three-necked flask under a nitrogen atmosphere, dissolve the diamine backbone (1 equivalent) in a mixture of dichloromethane and N-methylmorpholine.

    • In a separate flask, dissolve N-methoxycarbonyl-L-tert-leucine (1.1 equivalents) and the coupling agent, DEPBT (1.2 equivalents), in dichloromethane.

  • Coupling Reaction:

    • Cool the solution of the diamine backbone to 0-5°C using an ice bath.

    • Slowly add the solution of the activated tert-leucine derivative to the diamine solution dropwise over 30-60 minutes, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 10% citric acid solution, 10% potassium carbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the final coupled product (Atazanavir monomer in this case).[7]

Data Summary for Coupling Reaction
ParameterReagent SystemSolventYieldReference
Coupling DEPBTDichloromethane / N-methylmorpholineHigh[4]
Coupling Thionyl Chloride / TriethylamineDichloromethane74.2%[7]
Coupling DCCDichloromethane / DMF-[6]

Conclusion

The chemo-enzymatic strategy outlined in this guide presents a powerful and efficient methodology for the synthesis of chiral building blocks for HIV protease inhibitors. By capitalizing on the stereoselectivity of enzymes like the protease from B. licheniformis, the critical chiral center of L-tert-leucine can be established with high fidelity. The subsequent integration of this enantiopure fragment into the larger PI scaffold using robust chemical coupling methods demonstrates the synergy between biocatalysis and traditional organic synthesis. This approach not only enhances efficiency and stereochemical purity but also aligns with the principles of green chemistry, offering a viable and scalable pathway for the development and manufacturing of these vital antiretroviral agents.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Schwarze, G., & Syldatk, C. (1998). Enzyme-assisted Preparation of D-tert.Leucine. Tetrahedron: Asymmetry, 9(10), 1657-1660. [Link]

  • Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-based drug design. Annual review of biophysics and biomolecular structure, 27, 249-284. [Link]

  • A. G., & Kappe, C. O. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806-6813. [Link]

  • Juhl, B., & Pleiss, J. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of biotechnology, 150(4), 518-524. [Link]

  • Pauchet, M., et al. (2004). Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. Organic & Biomolecular Chemistry, 2(4), 584-593. [Link]

  • Gedey, S., et al. (2001). Preparation of highly enantiopure β-amino esters by Candida antarctica lipase A. Tetrahedron: Asymmetry, 12(1), 105-110. [Link]

  • Biolabo. LIPASE Kinetic Method. [Link]

  • Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent. Bulletin of the Institute for Chemical Research, Kyoto University, 70(3), 319-323. [Link]

  • Varasi, M., et al. (2008).
  • Singh, R. P., et al. (2013). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 18(12), 15417-15444. [Link]

  • Wang, Y., et al. (2013).

Sources

Dynamic Kinetic Resolution of tert-Butylhydantoin: A Comprehensive Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Hydantoins and the Power of Dynamic Kinetic Resolution

Hydantoin derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The stereochemistry at the C5 position of the hydantoin ring is often crucial for therapeutic efficacy, making the synthesis of enantiomerically pure hydantoins a critical endeavor in drug discovery and development. tert-Butylhydantoin, in particular, is a valuable chiral building block for the synthesis of non-proteinogenic amino acids like tert-leucine.

Traditional kinetic resolution of racemic hydantoins is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) elegantly circumvents this limitation by integrating an in-situ racemization of the slower-reacting enantiomer with a highly enantioselective reaction. This concurrent process allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, making it a highly efficient and atom-economical approach.[1]

This application note provides a detailed overview of the reaction conditions and protocols for the dynamic kinetic resolution of racemic 5-tert-butylhydantoin. We will explore both chemoenzymatic and purely enzymatic approaches, delving into the mechanistic rationale behind the selection of catalysts, enzymes, and reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique for the synthesis of enantiopure hydantoin derivatives.

Core Principle: The Synergy of Racemization and Enantioselective Hydrolysis

The successful DKR of tert-butylhydantoin hinges on the careful orchestration of two simultaneous processes:

  • Racemization of the Chiral Center: The stereocenter at the C5 position of the hydantoin ring must be readily invertible under the reaction conditions. This ensures that the less reactive enantiomer is continuously converted into the more reactive one, driving the equilibrium towards the desired product.

  • Enantioselective Transformation: An enzyme, typically a hydrolase, selectively acts on one of the enantiomers of the hydantoin, converting it to a product that can be easily separated from the unreacted starting material. In the context of this guide, we will focus on enantioselective hydrolysis.

The interplay between these two processes is depicted in the workflow below:

DKR_Workflow cluster_racemization Racemization cluster_resolution Kinetic Resolution racemic_hydantoin Racemic (R/S)-tert-Butylhydantoin S_hydantoin (S)-tert-Butylhydantoin racemic_hydantoin->S_hydantoin R_hydantoin (R)-tert-Butylhydantoin racemic_hydantoin->R_hydantoin S_hydantoin->R_hydantoin Racemization hydrolyzed_product Enantiopure N-Carbamoyl-tert-leucine R_hydantoin->hydrolyzed_product Enantioselective Hydrolysis racemization_catalyst Racemization Catalyst (Base or Racemase) enzyme Enantioselective Hydrolase (Hydantoinase or Lipase)

Figure 1: Conceptual workflow of the dynamic kinetic resolution of tert-butylhydantoin.

Part 1: The Racemization of 5-tert-Butylhydantoin

The racemization of the C5 stereocenter is the linchpin of the DKR process. The bulky tert-butyl group can present a steric hindrance, potentially slowing down the rate of racemization.[2] Therefore, the choice of an effective racemization catalyst is paramount.

Chemical Racemization: A Base-Catalyzed Approach

The racemization of 5-substituted hydantoins can be effectively achieved through base catalysis. The mechanism involves the deprotonation of the C5 proton to form a planar, achiral enolate intermediate, which can then be reprotonated from either face to yield both enantiomers.

Figure 2: Simplified mechanism of base-catalyzed racemization of 5-substituted hydantoins.

Key Considerations for Base-Catalyzed Racemization:

  • Base Strength: A moderately strong base is required to efficiently deprotonate the C5 position. However, overly strong bases can lead to undesired side reactions, such as hydrolysis of the hydantoin ring.

  • Solvent: The choice of solvent can significantly impact the rate of racemization. Aprotic polar solvents are often preferred.

  • Temperature: Higher temperatures generally increase the rate of racemization. However, this must be balanced with the optimal operating temperature of the enzyme used in the DKR.

Enzymatic Racemization: The Role of Hydantoin Racemases

For a more elegant and potentially milder approach, a hydantoin racemase can be employed. These enzymes are specifically adapted to catalyze the interconversion of hydantoin enantiomers. A patent has described the enzymatic racemization of 5-tert-butylhydantoin, highlighting the industrial relevance of this approach.[3]

Advantages of Enzymatic Racemization:

  • High Specificity: Hydantoin racemases are highly specific for their substrates, minimizing side reactions.

  • Mild Conditions: These enzymes typically operate under mild pH and temperature conditions, which are often compatible with the hydrolytic enzyme used in the DKR.

  • Reduced Waste: Enzymatic processes are generally more environmentally friendly than their chemical counterparts.

Part 2: Enantioselective Hydrolysis: The Kinetic Resolution Step

The second critical component of the DKR is the enantioselective hydrolysis of one of the hydantoin enantiomers. This is typically achieved using a hydrolase enzyme, such as a hydantoinase or a lipase.

Hydantoinases: Specificity for the Hydantoin Ring

Hydantoinases are a class of enzymes that catalyze the stereoselective hydrolysis of the hydantoin ring to the corresponding N-carbamoylamino acid. While wild-type hydantoinases may have limited activity towards bulky substrates like tert-butylhydantoin, protein engineering has been successfully employed to broaden their substrate scope.[4] The use of a D-hydantoinase, for instance, would selectively hydrolyze the D-enantiomer.

Lipases: Robust and Versatile Biocatalysts

Lipases are a class of highly robust and versatile enzymes that are well-known for their ability to catalyze the kinetic resolution of a wide range of chiral compounds, including heterocyclic amides.[5][6] Lipases can exhibit high enantioselectivity in the hydrolysis of one enantiomer of tert-butylhydantoin. Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly attractive for industrial applications due to their enhanced stability and reusability.[7][8]

Application Protocols

The following protocols are provided as a starting point for the development of a DKR process for tert-butylhydantoin. Optimization of the specific parameters will likely be necessary to achieve optimal results.

Protocol 1: Chemoenzymatic DKR with Base-Catalyzed Racemization and Lipase-Catalyzed Hydrolysis

This protocol combines a chemical racemization step with an enzymatic kinetic resolution.

Materials:

  • Racemic 5-tert-butylhydantoin

  • Immobilized Candida antarctica lipase B (CALB)

  • Potassium carbonate (K₂CO₃)

  • Phosphate buffer (0.1 M, pH 7.5)

  • tert-Butanol (co-solvent)

  • Hydrochloric acid (HCl) for pH adjustment and product work-up

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup: To a stirred reactor, add racemic 5-tert-butylhydantoin (e.g., 10 g) and phosphate buffer (e.g., 200 mL).

  • Co-solvent Addition: Add tert-butanol (e.g., 20% v/v) to improve the solubility of the hydantoin.

  • Racemization Catalyst: Add potassium carbonate (e.g., 0.1 equivalents).

  • pH Adjustment: Adjust the pH of the mixture to the desired value (e.g., pH 8.5) using a dilute HCl solution.

  • Enzyme Addition: Add immobilized CALB (e.g., 1 g).

  • Reaction: Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining hydantoin and the concentration of the N-carbamoyl-tert-leucine product using chiral HPLC.

  • Work-up: Once the reaction has reached the desired conversion (ideally >95%), filter off the immobilized enzyme. Acidify the aqueous solution to pH 2 with concentrated HCl to precipitate the N-carbamoyl-tert-leucine. The product can then be isolated by filtration or extraction with ethyl acetate.

Table 1: Summary of Reaction Conditions for Chemoenzymatic DKR

ParameterRecommended RangeRationale
Substrate Concentration50-100 g/LHigher concentrations are more industrially relevant but may be limited by solubility.
Enzyme Loading5-10% (w/w of substrate)Higher loading increases the reaction rate but also the cost.
Base Concentration0.05-0.2 equivalentsSufficient to catalyze racemization without causing significant non-enzymatic hydrolysis.
pH8.0-9.0A compromise between the optimal pH for racemization and the stability/activity of the lipase.
Temperature35-45°CBalances the rates of racemization and enzymatic hydrolysis while maintaining enzyme stability.
Co-solvent10-30% tert-butanolImproves substrate solubility.
Protocol 2: Whole-Cell Biocatalytic DKR

This protocol utilizes a whole-cell system co-expressing a hydantoin racemase and a hydantoinase, offering a more integrated and potentially more efficient process.

Materials:

  • Recombinant E. coli cells co-expressing a hydantoin racemase and a D-hydantoinase

  • Racemic 5-tert-butylhydantoin

  • Phosphate buffer (0.1 M, pH 8.0)

  • Glucose (for cell maintenance)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in phosphate buffer.

  • Reaction Setup: In a bioreactor, combine the cell suspension with a solution of racemic 5-tert-butylhydantoin in the same buffer.

  • Nutrient Addition: Add a small amount of glucose to maintain cell viability and cofactor regeneration.

  • Reaction: Maintain the reaction at the optimal temperature for the co-expressed enzymes (e.g., 37°C) with gentle agitation and aeration.

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Work-up: After completion, separate the cells by centrifugation. The supernatant containing the N-carbamoyl-tert-leucine can be further purified as described in Protocol 1.

Conclusion and Future Outlook

The dynamic kinetic resolution of 5-tert-butylhydantoin represents a powerful and efficient strategy for the synthesis of enantiopure building blocks for the pharmaceutical industry. The choice between a chemoenzymatic approach with base-catalyzed racemization and a whole-cell biocatalytic system will depend on factors such as cost, scalability, and the availability of suitable enzymes. Further advancements in protein engineering are expected to yield novel hydantoinases and racemases with improved activity and stability, further enhancing the utility of this elegant synthetic methodology. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore and optimize the DKR of tert-butylhydantoin and other valuable chiral hydantoins.

References

  • Chen, W., Xue, H., & Fu, H. (2025). A scaffold hopping strategy for the skeletal editing of pyrimidines into a range of heteroarenes.
  • Grimm, Z., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Journal of the American Chemical Society.
  • DE10234764A1 - Racemization of 5-tert-butylhydantoin, useful as precursor of tert-leucine, using peptide with hydantoin racemase activity, also preparation of tert-leucine.
  • The mechanism of racemisation of 5-substituted hydantoins in aqueous solution - -ORCA - Cardiff University. [Link]

  • Dynamic kinetic resolution of atropisomeric amides. Organic Letters, 6(12), 2051-3.
  • Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research, 50(1), 131-145.
  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Chemical Reviews, 117(15), 10079-10127.
  • Stereoselective hydrolysis of aryl-substituted dihydropyrimidines by hydantoinases. Applied Microbiology and Biotechnology, 97(13), 5759-5769.
  • Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)
  • Manipulation of the active site loops of D-hydantoinase, a (beta/alpha)8-barrel protein, for modulation of the substrate specificity. Biochemistry, 43(21), 6644-52.
  • Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). INIS-IAEA.
  • Expanding the Substrate Scope of N- and O- Methyltransferases from Plants for Chemoselective Alkyl
  • Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis. RSC Advances, 12(35), 22756-22764.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(13), 2433.
  • Substrate scope and synthetic applications of the enantioselective reduction of α-alkyl-β-arylenones mediated by Old Yellow Enzymes. Organic & Biomolecular Chemistry, 13(28), 7729-37.
  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar.
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(13), 2433.
  • Activation of Immobilized Lipase in Non-Aqueous Systems by Hydrophobic Poly-DL-Tryptophan Tethers. Biotechnology and Bioengineering, 101(1), 1-11.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
  • Activation of immobilized lipase in non-aqueous systems by hydrophobic poly-DL-tryptophan tethers. Biotechnology and Bioengineering, 101(1), 1-11.
  • Investigations into Indole Formation: Base-mediated Formation of N-hydroxy- and N-alkoxyindoles, Ancillary Ligand Development for Watanabe-Cenini-Söderberg Cyclization, and Total Synthesis of Racemosin B. The Research Repository @ WVU.
  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 4005.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • Revealing the Iron-Catalyzed β-Methyl Scission of tert-Butoxyl Radicals via the Mechanistic Studies of Carboazidation of Alkenes. Molecules, 26(11), 3163.

Sources

Purification methods for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid from cell lysate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Purification of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid from Complex Cell Lysate Matrices

Audience: Researchers, scientists, and drug development professionals engaged in small molecule analysis, pharmacokinetics, and metabolomics.

Abstract

This document provides a comprehensive, multi-step strategy for the purification of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a non-proteinogenic amino acid derivative, from a crude cell lysate. The complex nature of cell lysate, rich in proteins, lipids, and other endogenous metabolites, presents a significant challenge for the isolation of a single small molecule target.[1][2] This guide details a robust workflow designed to systematically remove interfering macromolecules and concentrate the target analyte, culminating in a high-purity fraction suitable for downstream applications. The methodology leverages a sequential approach of protein precipitation, solid-phase extraction (SPE), and preparative high-performance liquid chromatography (HPLC), with detailed protocols and scientific rationale provided for each stage.

Purification Principle and Overall Strategy

The purification of a relatively polar small molecule like 2-(Carbamoylamino)-3,3-dimethylbutanoic acid from a biological matrix necessitates a strategy that addresses the vast differences in concentration and chemical properties between the target and the contaminants. Our approach is a three-stage process designed for maximal recovery and purity.

  • Bulk Impurity Removal: The initial and most critical step is the removal of high-abundance macromolecules, primarily proteins, which can cause column fouling, ion suppression in mass spectrometry, and general interference.[3]

  • Intermediate Cleanup and Concentration: Following protein removal, the sample is still a complex mixture of salts, lipids, and various small-molecule metabolites. Solid-Phase Extraction (SPE) is employed to perform a class separation, removing salts and highly polar/non-polar contaminants while concentrating the target analyte.[4][5]

  • High-Resolution Polishing: The final stage utilizes the resolving power of preparative HPLC to isolate the target molecule from other structurally similar impurities, yielding a highly purified final product.

The logical flow of this purification strategy is outlined below.

Purification_Workflow Lysate Crude Cell Lysate Precipitation Step 1: Protein Precipitation (Acetonitrile) Lysate->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant (Target + Small Molecules) Centrifugation1->Supernatant Collect Pellet Protein Pellet (Discard) Centrifugation1->Pellet Discard SPE Step 2: Solid-Phase Extraction (Reversed-Phase C18) Supernatant->SPE HPLC Step 3: Preparative RP-HPLC (C18 Column) SPE->HPLC Pure_Compound Purified Compound HPLC->Pure_Compound

Caption: Overall purification workflow for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

Part I: Bulk Protein Removal by Solvent Precipitation

Scientific Rationale

The first step in purifying a small molecule from a cell lysate is to remove the large excess of proteins.[2] Organic solvent precipitation is a simple and highly effective method.[3] We utilize ice-cold acetonitrile (ACN). The addition of a water-miscible organic solvent like ACN drastically reduces the dielectric constant of the solution, disrupting the hydration shell around proteins and causing them to lose solubility and precipitate.[3] 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, being a small molecule, remains soluble in the resulting aqueous-organic mixture. Performing this step at low temperatures (-20°C) enhances the precipitation efficiency and minimizes potential enzymatic degradation of the target analyte.

Detailed Protocol: Acetonitrile Precipitation
  • Sample Preparation: Thaw the cell lysate sample on ice. Determine the initial volume of the lysate.

  • Solvent Addition: In a polypropylene centrifuge tube, add 3 volumes of ice-cold acetonitrile (pre-chilled to -20°C) to 1 volume of cell lysate. For example, add 1.5 mL of cold ACN to 500 µL of lysate.

  • Precipitation: Immediately vortex the mixture vigorously for 30 seconds to ensure rapid and complete denaturation of proteins.

  • Incubation: Incubate the mixture at -20°C for at least 60 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. This will form a tight pellet of precipitated proteins and other cellular debris at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the clear supernatant, which contains the target compound, and transfer it to a new clean tube. Avoid disturbing the protein pellet.

  • Solvent Evaporation (Optional but Recommended): To prepare the sample for SPE, the organic solvent must be removed. Dry the supernatant using a centrifugal vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of SPE loading buffer (e.g., 5% Methanol in water with 0.1% Formic Acid) to match the conditions of the SPE mobile phase.

ParameterValue/SettingRationale
Solvent:Sample Ratio 3:1 (ACN:Lysate)Ensures sufficient solvent to cause effective protein precipitation.
Temperature -20°CEnhances precipitation efficiency and preserves analyte stability.
Centrifugation Speed >12,000 x gEnsures complete pelleting of denatured proteins.
Reconstitution Solvent 5% Methanol, 0.1% FAMatches the initial conditions for reversed-phase SPE, ensuring proper binding.

Part II: Intermediate Cleanup via Solid-Phase Extraction (SPE)

Scientific Rationale

The supernatant, though cleared of proteins, is a complex mix. Solid-phase extraction serves as a rapid and efficient sample cleanup and concentration step.[6][7] We will use a reversed-phase (RP) mechanism with a C18 sorbent. The target molecule possesses a non-polar tert-butyl group, which provides a strong hydrophobic anchor for retention on the C18 stationary phase.[8]

This process allows for the removal of highly polar, water-soluble contaminants (like salts from the lysis buffer) which will not be retained and will pass through during the loading and washing steps. The target molecule is then selectively eluted with a stronger, more organic solvent.

SPE_Process cluster_0 Activate C18 phase (Methanol) cluster_1 Set aqueous conditions (Water) cluster_2 Target binds Impurities pass through cluster_3 Collect purified target (Organic Solvent) a1 a2 a1->a2 a3 a2->a3 b1 b2 b1->b2 b3 b2->b3 Target Target Impurity Salts Target_Eluted Target

Caption: The four-step process of Reversed-Phase Solid-Phase Extraction.

Detailed Protocol: C18 SPE

This protocol assumes a 1 mL SPE cartridge with 100 mg of C18 sorbent. Volumes should be adjusted for different cartridge sizes.

  • Conditioning: Pass 1 mL of 100% methanol through the cartridge to wet the C18 chains and activate the stationary phase. Do not let the sorbent run dry.

  • Equilibration: Pass 1 mL of equilibration buffer (e.g., 5% Methanol in water) through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent run dry.

  • Sample Loading: Load the reconstituted sample from the precipitation step onto the cartridge. Pass the sample through the sorbent at a slow, controlled flow rate (approx. 1 drop per second) to ensure sufficient interaction time for binding. Collect the flow-through and save for analysis if troubleshooting is needed.

  • Washing: Pass 1 mL of wash buffer (e.g., 5% Methanol in water) through the cartridge. This step removes salts and other highly polar impurities that were not retained.

  • Elution: Place a clean collection tube under the cartridge. Elute the target compound by passing 1 mL of elution buffer (e.g., 80% Methanol in water) through the sorbent. This higher concentration of organic solvent will disrupt the hydrophobic interaction and release the bound analyte.

  • Drying: Dry the eluted fraction in a centrifugal vacuum concentrator or under nitrogen to remove the solvent. The dried sample is now ready for the final HPLC purification step.

ParameterSolvent/SettingPurpose
Sorbent C18 (Octadecylsilane)Retains analytes via hydrophobic interactions.
Conditioning Solvent 100% MethanolSolvates the C18 chains, activating the phase.
Equilibration Buffer 5% Methanol in WaterPrepares sorbent for the aqueous sample.
Wash Buffer 5% Methanol in WaterRemoves salts and very polar impurities.
Elution Buffer 80% Methanol in WaterDisrupts hydrophobic binding to elute the target.

Part III: High-Resolution Purification by Preparative RP-HPLC

Scientific Rationale

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the final polishing step to achieve high purity.[9] This technique separates molecules based on their hydrophobicity.[8] The stationary phase is non-polar (C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile.

By applying a gradient of increasing organic solvent, compounds will elute from the column in order of increasing hydrophobicity. Given the unique structure of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, it will have a distinct retention time, allowing for its separation from other remaining small-molecule contaminants. The use of an acid modifier (like formic acid or TFA) in the mobile phase ensures that the carboxylic acid group on the target molecule is protonated, leading to better retention and improved peak shape.

Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

For molecules that are highly polar, HILIC presents a powerful alternative to RP-HPLC.[10][11] HILIC utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent.[12][13][14] Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase. While our primary recommendation is RP-HPLC due to the molecule's tert-butyl group, HILIC could be advantageous if impurities are co-eluting in the reversed-phase system.

Detailed Protocol: Preparative RP-HPLC
  • Sample Preparation: Reconstitute the dried eluate from the SPE step in a small, known volume of the initial HPLC mobile phase (e.g., 200 µL of 95% Water / 5% ACN / 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • System Setup:

    • Column: C18 preparative column (e.g., 10 mm ID x 250 mm length, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 4.0 mL/min (adjust based on column dimensions).

    • Detection: UV detector at 210 nm (for the amide bond).

  • Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B for 10 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 60% B over 30 minutes.

    • Increase to 95% B for 5 minutes to wash the column.

    • Return to 5% B and re-equilibrate for 10 minutes before the next injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. The peak corresponding to the retention time of the target compound should be collected.

  • Purity Analysis: Analyze a small aliquot of the collected fraction by analytical HPLC or LC-MS to confirm purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a centrifugal vacuum concentrator or lyophilizer.

ParameterValue/SettingRationale
Stationary Phase C18 SilicaStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid suppresses ionization for better peak shape.
Mobile Phase B 0.1% Formic Acid in ACNOrganic phase; elutes compounds based on hydrophobicity.
Gradient 5% to 60% ACNProvides a wide elution window to separate compounds of varying polarity.
Detection Wavelength 210 nmLow UV wavelength suitable for detecting non-aromatic amide bonds.

References

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2020). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 12(2), 158-165. Retrieved from [Link]

  • Kuhara, T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Biochemistry, 49(6), 468-474. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2014). Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. Journal of Separation Science, 37(24), 3503-3514. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • OMNI International. (2024). Cell Lysis: The Secret to Protein Access. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Patsnap Synapse. (2025). What Is Protein Purification? From Cell Lysis to Chromatography. Retrieved from [Link]

  • PMC. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biocatalytic Conversion of N-Carbamyl-tert-leucine using Whole-Cell Biocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of Whole-Cell Biocatalysis for Chiral Amino Acid Synthesis

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity. L-tert-leucine, a non-proteinogenic amino acid with a bulky tert-butyl side chain, is a valuable chiral building block for the synthesis of pharmaceuticals and chiral auxiliaries. Traditional chemical synthesis routes for such molecules often involve harsh reaction conditions, expensive reagents, and the generation of significant waste streams. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and sustainable alternative, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of whole-cell biocatalysts for the conversion of N-carbamyl-L-tert-leucine to L-tert-leucine. The use of whole cells circumvents the need for costly and time-consuming enzyme purification, as the desired enzyme is contained within its natural cellular environment.[1] This approach also offers the added benefit of inherent cofactor regeneration and protection of the enzyme from harsh reaction conditions.[1]

The core of this biotransformation is the enzymatic activity of N-carbamoyl-L-amino acid hydrolase (L-carbamoylase) (EC 3.5.1.87). This enzyme catalyzes the stereospecific hydrolysis of the N-carbamoyl group from N-carbamoyl-L-amino acids to yield the corresponding L-amino acid, ammonia, and carbon dioxide.[3][4]

Scientific Principles and Rationale

The biocatalytic conversion of N-carbamyl-L-tert-leucine to L-tert-leucine is a key step in the "hydantoinase process," a well-established industrial method for producing optically pure amino acids.[3][5] This process typically starts from a racemic mixture of 5-substituted hydantoins.

The overall process can be summarized in the following enzymatic cascade:

  • Hydantoinase (EC 3.5.2.2): Catalyzes the ring-opening of a 5-substituted hydantoin to the corresponding N-carbamoyl-amino acid.

  • N-Carbamoyl-L-amino acid hydrolase (L-carbamoylase, EC 3.5.1.87): Stereospecifically hydrolyzes the N-carbamoyl-L-amino acid to the desired L-amino acid.

  • Hydantoin Racemase (EC 5.1.99.5): In some process variations, a racemase is used to convert the remaining D-enantiomer of the hydantoin to the L-form, allowing for a theoretical 100% yield of the L-amino acid.

This application note focuses on the second step, the conversion of N-carbamyl-L-tert-leucine, utilizing a whole-cell biocatalyst expressing a potent L-carbamoylase.

Enzyme Selection: N-Carbamoyl-L-amino acid hydrolase (L-carbamoylase)

L-carbamoylases are known for their strict stereospecificity towards the L-enantiomer of N-carbamoyl-amino acids.[6][7] While the substrate specificity can vary between microbial sources, many L-carbamoylases exhibit broad activity towards N-carbamoyl derivatives of L-amino acids with aliphatic side chains, including bulky ones like valine and leucine.[3][8] This makes them excellent candidates for the conversion of N-carbamyl-tert-leucine. Microbial sources for L-carbamoylases with broad substrate specificity include Alcaligenes xylosoxidans, Sinorhizobium meliloti, and various Bacillus and Geobacillus species.[3][5][9][10]

Whole-Cell Biocatalyst: Recombinant Escherichia coli

For robust and high-level production of the desired L-carbamoylase, a recombinant Escherichia coli strain is the host of choice. E. coli is a well-characterized and easily manipulated host for heterologous protein expression. By cloning the gene encoding a suitable L-carbamoylase into an expression vector, high intracellular concentrations of the enzyme can be achieved, leading to a highly active whole-cell biocatalyst.[9][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the whole-cell biocatalyst and the subsequent bioconversion of N-carbamyl-L-tert-leucine.

PART 1: Preparation of the Recombinant Whole-Cell Biocatalyst

This protocol describes the expression of an L-carbamoylase in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for a suitable L-carbamoylase (e.g., from Geobacillus stearothermophilus or Bacillus kaustophilus)[9][10]

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffered saline (PBS), pH 7.4

Protocol:

  • Transformation: Transform the E. coli expression strain with the L-carbamoylase expression vector using a standard heat-shock or electroporation protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 500 mL of LB medium (in a 2 L flask) containing the selective antibiotic with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Cell Growth: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induction: Induce the expression of the L-carbamoylase by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration should be determined empirically.

  • Post-Induction Growth: Continue to incubate the culture at a reduced temperature, typically 20-30°C, for 12-16 hours with shaking. The lower temperature promotes proper protein folding and solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS (pH 7.4) to remove residual medium components. Centrifuge as in the previous step after each wash.

  • Storage: The resulting cell paste (the whole-cell biocatalyst) can be used immediately or stored at -80°C for later use.

PART 2: Whole-Cell Bioconversion of N-Carbamyl-L-tert-leucine

This protocol outlines the enzymatic conversion of N-carbamyl-L-tert-leucine to L-tert-leucine using the prepared whole-cell biocatalyst.

Materials:

  • Recombinant E. coli cell paste expressing L-carbamoylase

  • N-Carbamyl-L-tert-leucine (substrate)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0)

  • Metal salt solution (e.g., 1 mM MnCl2 or CoCl2, as some L-carbamoylases are metalloenzymes)[10]

  • Shaking incubator or stirred-tank bioreactor

Protocol:

  • Reaction Setup: In a suitable reaction vessel (e.g., a baffled flask or a bioreactor), prepare the reaction mixture containing:

    • Reaction buffer

    • N-Carbamyl-L-tert-leucine (e.g., 10-50 g/L, the optimal concentration should be determined)

    • Metal salt solution (if required by the specific enzyme)

  • Biocatalyst Addition: Resuspend the prepared whole-cell biocatalyst (cell paste) in the reaction mixture to a final concentration of 1-10% (wet cell weight/volume).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen L-carbamoylase (typically 30-50°C) with agitation to ensure proper mixing and aeration.[9]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the conversion. This is typically done by analyzing the concentration of the substrate (N-carbamyl-L-tert-leucine) and the product (L-tert-leucine) using HPLC.

  • Reaction Termination: Once the reaction has reached the desired level of conversion, terminate the reaction by separating the biocatalyst from the reaction mixture. This can be achieved by centrifugation (10,000 x g for 20 minutes) or filtration.

  • Product Isolation: The supernatant containing the L-tert-leucine can then be further processed for product purification.

Analytical Methods

Accurate and reliable analytical methods are crucial for monitoring the bioconversion and determining the yield and enantiomeric purity of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying the concentrations of N-carbamyl-L-tert-leucine and L-tert-leucine in the reaction mixture.[12][13][14]

Sample Preparation:

  • Take a sample from the reaction mixture.

  • Centrifuge the sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered supernatant can be directly injected into the HPLC or diluted with the mobile phase if necessary.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • UV Detection: If the compounds have a suitable chromophore. Derivatization may be necessary for amino acids that lack a strong chromophore.[13]

    • Fluorescence Detection: Pre-column or post-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde (OPA)) can significantly enhance sensitivity.[12][15]

  • Chiral Analysis: To determine the enantiomeric excess (e.e.) of the L-tert-leucine product, a chiral HPLC column or a derivatization with a chiral reagent followed by separation on a standard C18 column is required.

Data Presentation and Visualization

Table 1: Key Parameters for Whole-Cell Bioconversion
ParameterRecommended RangeRationale
Biocatalyst Recombinant E. coli expressing L-carbamoylaseHigh expression levels, well-established host system.[9][11]
Substrate N-Carbamyl-L-tert-leucinePrecursor for the synthesis of L-tert-leucine.
Reaction pH 7.0 - 8.0Optimal pH for many L-carbamoylases.[9][10]
Reaction Temperature 30 - 50 °CBalances enzyme activity and stability.[9]
Substrate Conc. 10 - 50 g/LHigher concentrations can lead to substrate inhibition.
Cell Conc. (w/v) 1 - 10%Higher cell loading increases the reaction rate.
Metal Cofactor 1 mM MnCl₂ or CoCl₂Required for the activity of some L-carbamoylases.[10]
Diagrams

Biocatalyst_Preparation cluster_prep Biocatalyst Preparation Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Main_Culture Main Culture Growth Starter_Culture->Main_Culture Induction IPTG Induction Main_Culture->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Biocatalyst Whole-Cell Biocatalyst Harvesting->Biocatalyst

Caption: Workflow for the preparation of the recombinant whole-cell biocatalyst.

Bioconversion_Process cluster_process Bioconversion Workflow Substrate N-Carbamyl-L-tert-leucine Reaction Bioconversion Reaction (pH 7-8, 30-50°C) Substrate->Reaction Biocatalyst Whole-Cell Biocatalyst (L-carbamoylase) Biocatalyst->Reaction Product L-tert-leucine Reaction->Product Byproducts NH₃ + CO₂ Reaction->Byproducts Analysis HPLC Analysis Reaction->Analysis Separation Biocatalyst Separation Product->Separation Purification Product Purification Separation->Purification

Caption: Schematic of the whole-cell biocatalytic conversion process.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through systematic monitoring and analysis.

  • Confirmation of Enzyme Expression: Successful expression of the L-carbamoylase can be confirmed by SDS-PAGE analysis of the cell lysate after induction. A distinct band at the expected molecular weight of the enzyme should be visible in the induced sample compared to the uninduced control.

  • Activity Assay: The activity of the whole-cell biocatalyst can be quantified by measuring the initial rate of L-tert-leucine formation under defined conditions. This allows for the comparison of different batches of biocatalyst and optimization of the reaction parameters.

  • Mass Balance: A key validation step is to perform a mass balance of the reaction. The decrease in the concentration of the substrate (N-carbamyl-L-tert-leucine) should stoichiometrically correspond to the increase in the concentration of the product (L-tert-leucine).

  • Negative Controls: Running a control reaction without the biocatalyst is essential to confirm that the conversion is indeed due to the enzymatic activity and not a result of chemical hydrolysis under the reaction conditions. Another control using an E. coli strain containing an empty vector will confirm that the activity is specific to the expressed L-carbamoylase.

By implementing these validation steps, researchers can ensure the reliability and reproducibility of their results.

References

  • N-carbamoyl-L-amino-acid hydrolase. (n.d.). Grokipedia. Retrieved February 15, 2026, from [Link]

  • Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • A novel hydantoinase process using recombinant Escherichia coli cells with dihydropyrimidinase and L-N-carbamoylase activities as biocatalyst for the production of L-homophenylalanine. (2008). PubMed. Retrieved February 15, 2026, from [Link]

  • Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase. (2000). PubMed. Retrieved February 15, 2026, from [Link]

  • Evaluation of Substrate Promiscuity of an L-carbamoyl Amino Acid Amidohydrolase From Geobacillus Stearothermophilus CECT43. (2010). PubMed. Retrieved February 15, 2026, from [Link]

  • High‐cell‐density fermentation for production of L‐N‐carbamoylase using an expression system base on the Escherichia coli rhaBAD promoter. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Studies on the enzymatic hydrolysis of amino acid carbamates. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • N-carbamoyl-L-amino-acid hydrolase. (n.d.). Creative Biogene. Retrieved February 15, 2026, from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stereospecific Preparation of an Excitatory Amino Acid Antagonist with d-Hydantoinase from Agrobacterium tumefaciens as a Biocatalyst. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Chromatography Today. Retrieved February 15, 2026, from [Link]

  • Improving the functional expression of N-carbamoylase by directed evolution using the green fluorescent protein fusion reporter system. (2004). PubMed. Retrieved February 15, 2026, from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-carbamoyl-L-amino-acid hydrolase. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Potential Application of N-Carbamoyl- -Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for -Amino Acid Production. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Whole-cell biocatalysts by design. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • R_Whole Cell Biocatalysis and Bioprocess Engineering. (n.d.). Retrieved February 15, 2026, from [Link]

  • Carbamoylases: characteristics and applications in biotechnological processes. (2010). PubMed. Retrieved February 15, 2026, from [Link]

  • Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Special Issue : Biocatalysis and Whole-Cell Biotransformation in Biomanufacturing. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Optimization of N-carbamylation of H1a. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • The hydrolysis of hydantoin to amino acid via N-carbamoyl... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effective Use of Novel Auxotrophic Agrobacterium tumefaciens Strains for Transformation and Biocontainment. (2025). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Product Inhibition in N-Carbamoylase Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-carbamoylase applications. This guide is designed for researchers, scientists, and drug development professionals who utilize N-carbamoylase for the kinetic resolution of amino acids and encounter challenges with reaction efficiency. Here, we provide in-depth troubleshooting guides, FAQs, and field-proven protocols to diagnose and overcome one of the most common hurdles in these biocatalytic systems: product inhibition.

Foundational Understanding: The Challenge of Product Inhibition

N-carbamoyl-D- and L-amino acid amidohydrolases (hereafter referred to as N-carbamoylases) are pivotal enzymes, particularly in the industrial "Hydantoinase Process".[1][2] This multi-enzyme system efficiently produces enantiomerically pure D- or L-amino acids, which are critical building blocks for pharmaceuticals and other high-value chemicals. The N-carbamoylase catalyzes the stereospecific hydrolysis of an N-carbamoyl-amino acid into the corresponding free amino acid, carbon dioxide, and ammonia.[3]

However, as the reaction progresses, the accumulation of the desired amino acid product can significantly decrease the enzyme's catalytic rate.[4] This phenomenon, known as product inhibition , is a major limiting factor for achieving high space-time yields and process efficiency.[4] The amino acid product can bind to the enzyme's active site, often competing with the substrate, thereby preventing further catalytic cycles.[5][6] Understanding and mitigating this feedback loop is crucial for process optimization.

Troubleshooting Guide: Diagnosing and Solving Product Inhibition

This section is structured in a question-and-answer format to directly address common experimental observations and provide actionable solutions.

Question 1: My reaction rate is high initially but slows down dramatically over time, stalling before all the substrate is consumed. How can I confirm if product inhibition is the cause?

Answer: This is a classic symptom of product inhibition. To definitively diagnose the issue, you must systematically demonstrate that the presence of the product is directly responsible for the observed decrease in reaction rate. This can be achieved by measuring the initial reaction rates in the presence of varying concentrations of the product.

Protocol 1: Kinetic Analysis for Diagnosing Product Inhibition

This protocol will allow you to quantify the inhibitory effect of the product on the initial reaction velocity.

Materials:

  • Purified N-carbamoylase

  • N-carbamoyl-amino acid (substrate)

  • Corresponding L- or D-amino acid (product/potential inhibitor)

  • Reaction buffer (e.g., 100 mM Phosphate buffer, pH 7.5-8.0)[7][8]

  • Reaction vessels (e.g., microcentrifuge tubes or a 96-well plate)

  • Temperature-controlled incubator/shaker

  • Analytical instrument for quantifying substrate depletion or product formation (e.g., HPLC, spectrophotometer)

Procedure:

  • Prepare Stock Solutions: Create concentrated stock solutions of the substrate and the product in the reaction buffer.

  • Set Up Inhibition Assays: Prepare a series of reactions. In each reaction, the concentration of the enzyme and the substrate should be kept constant. The concentration of the added product will be the variable.

    • Control Reaction: Enzyme + Substrate (no added product).

    • Inhibition Reactions: Enzyme + Substrate + Product at increasing concentrations (e.g., 0.5x, 1x, 2x, 5x the expected final product concentration).

  • Initiate the Reaction: Start the reaction by adding the enzyme to the pre-warmed substrate/product mixtures.

  • Measure Initial Rates: At regular, short intervals (e.g., every 1-2 minutes for the first 10-15 minutes), take aliquots from each reaction and stop the enzymatic activity (e.g., by adding a quenching solution like 1 M HCl or by heat inactivation).

  • Quantify: Analyze the quenched samples using your chosen analytical method to determine the amount of product formed or substrate consumed.

  • Analyze Data: For each reaction condition, plot concentration vs. time. The initial reaction rate (v₀) is the slope of the linear portion of this curve. Plot the calculated initial rates against the corresponding product inhibitor concentrations. A decrease in reaction rate with increasing product concentration confirms product inhibition.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Prepare Substrate & Product Stock Solutions rxn_control Control: Substrate + Buffer prep1->rxn_control rxn_test1 Test 1: Substrate + Buffer + [Product]₁ prep1->rxn_test1 rxn_testN Test N: Substrate + Buffer + [Product]ₙ prep1->rxn_testN prep2 Prepare Enzyme Stock start_rxn Initiate all reactions by adding Enzyme prep2->start_rxn rxn_control->start_rxn rxn_test1->start_rxn rxn_testN->start_rxn analysis1 Quench Aliquots at Time Intervals analysis2 Quantify (e.g., HPLC) analysis1->analysis2 analysis3 Plot [Product] vs. Time analysis2->analysis3 analysis4 Calculate Initial Rates (v₀) analysis3->analysis4 analysis5 Plot v₀ vs. [Inhibitor] analysis4->analysis5 start_rxn->analysis1

Caption: Workflow for confirming product inhibition.

Question 2: I've confirmed product inhibition. What are the most effective strategies to overcome it and improve my product yield?

Answer: Once product inhibition is confirmed, the primary goal is to minimize the concentration of the inhibitory product in the immediate vicinity of the enzyme. Several powerful strategies can achieve this, ranging from process engineering solutions to modifying the biocatalyst itself.

Strategy A: In Situ Product Removal (ISPR)

The most direct approach is to continuously remove the product from the reaction as it is formed. This strategy, known as In Situ Product Removal (ISPR), not only alleviates inhibition but can also shift unfavorable reaction equilibria, driving the reaction towards completion.[9][10][11]

Common ISPR Techniques:

  • Reactive Crystallization: This is highly effective if the product amino acid has a point of low solubility. By adjusting the reaction pH or temperature, the product can be induced to crystallize out of the solution, effectively removing it from the liquid phase.[9]

  • Liquid-Liquid Extraction: A biphasic system can be established using a water-immiscible organic solvent.[12] The product is selectively extracted into the organic phase, separating it from the aqueous phase containing the enzyme.[12] Careful selection of a biocompatible solvent is critical.

  • Adsorption: Solid adsorbents, such as ion-exchange resins, can be added to the reactor to selectively bind the charged amino acid product, thereby sequestering it from the enzyme.

G cluster_reactor Bioreactor Enzyme N-Carbamoylase Product Amino Acid (Inhibitor) Enzyme->Product Catalysis Substrate N-Carbamoyl Amino Acid Substrate->Enzyme Product->Enzyme Inhibition Removal ISPR Unit (Crystallization, Extraction, etc.) Product->Removal Continuous Removal

Caption: Principle of In Situ Product Removal (ISPR).

Strategy B: Enzyme Immobilization

Immobilizing the N-carbamoylase onto a solid support is a widely used strategy that offers multiple benefits, including simplified enzyme recovery and reuse, and often enhanced operational stability.[13] Crucially, immobilization can also help mitigate product inhibition.[13][14] This may be due to:

  • Mass Transfer Limitations: A diffusion boundary layer can form around the support material, where the local concentration of the product is lower than in the bulk solution as it diffuses away.

  • Conformational Changes: The immobilization process may induce slight changes in the enzyme's 3D structure, potentially reducing the binding affinity of the product inhibitor.[14]

Protocol 2: Covalent Immobilization of N-Carbamoylase on CNBr-Activated Agarose

Materials:

  • Purified N-carbamoylase in a buffer free of primary amines (e.g., phosphate or borate buffer).

  • CNBr-activated agarose beads.

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3.

  • Blocking Solution: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0.

  • Washing Buffers: High pH (e.g., coupling buffer) and Low pH (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.0).

Procedure:

  • Prepare the Support: Weigh the required amount of CNBr-activated agarose powder and hydrate it in 1 mM HCl. Wash the swollen gel extensively with 1 mM HCl on a sintered glass filter.

  • Prepare the Enzyme: Dissolve the N-carbamoylase in the cold Coupling Buffer.

  • Coupling Reaction: Quickly transfer the washed agarose gel to the enzyme solution. Mix gently on a rotary shaker or end-over-end mixer at 4°C for 4-16 hours.

  • Block Unreacted Sites: After coupling, centrifuge the beads and discard the supernatant (save a sample for activity assay to determine coupling efficiency). Resuspend the beads in the Blocking Solution and mix for 2 hours at room temperature to block any remaining active groups on the agarose.

  • Washing: Wash away excess, non-covalently bound protein by alternately washing the beads with the high pH and low pH washing buffers. Perform at least three cycles.

  • Storage: Resuspend the immobilized enzyme in a suitable storage buffer (e.g., reaction buffer with a preservative) and store at 4°C.

  • Activity Assay: Determine the activity of the immobilized enzyme and compare it to the free enzyme to assess the efficiency of the immobilization process.

Strategy C: Protein Engineering

For long-term development and process intensification, modifying the enzyme itself is a powerful approach. Protein engineering aims to alter the enzyme's amino acid sequence to improve its properties.[14] To reduce product inhibition, mutations can be introduced at or near the product-binding site to decrease the enzyme's affinity for the product, ideally without negatively impacting its affinity for the substrate.[15]

General Workflow for Protein Engineering:

  • Structural Analysis: Obtain or model the 3D structure of the N-carbamoylase. Use molecular docking simulations to predict how the substrate and product bind in the active site.

  • Target Residue Selection: Identify amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the product but not the substrate. These are prime targets for mutagenesis.[15]

  • Site-Directed Mutagenesis: Create a library of enzyme variants by substituting the target residues with other amino acids (e.g., smaller, less charged residues to weaken binding).

  • Screening: Express the mutant enzymes and screen them for both catalytic activity and reduced sensitivity to the product inhibitor using the kinetic assay described in Protocol 1.

  • Characterization: Fully characterize the most promising mutants to confirm their improved properties, including stability and kinetics.

G A Structural Analysis (X-ray / Model) B Identify Product Binding Residues A->B C Site-Directed Mutagenesis B->C D Create Mutant Library C->D E Express & Purify Mutants D->E F Screen for Activity & Inhibition E->F G Select Improved Variants F->G

Caption: General workflow for protein engineering.

Comparative Summary of Strategies
StrategyEase of ImplementationEffectivenessDevelopment TimeKey Advantage
In Situ Product Removal (ISPR) ModerateHighShort-MediumDirectly addresses the root cause by removing the inhibitor.
Enzyme Immobilization HighModerateShortEnhances enzyme reusability and stability; can reduce inhibition.
Protein Engineering Low (Requires expertise)Potentially Very HighLongCreates a fundamentally superior biocatalyst for the specific process.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism of product inhibition in N-carbamoylases? A: The most common mechanism is competitive inhibition , where the amino acid product has structural similarity to the substrate and competes for binding at the enzyme's active site.[5][6] In some cases, it can be a mixed-type inhibition, where the product binds to both the free enzyme and the enzyme-substrate complex.

Q2: Can the other reaction products, CO₂ and ammonia, also cause inhibition? A: While the amino acid is the primary inhibitor, high concentrations of ammonia (NH₃/NH₄⁺) can significantly increase the pH of a poorly buffered reaction medium.[16] Since N-carbamoylase activity is pH-dependent, this shift away from the optimal pH (typically 7.5-8.5) can lead to a loss of activity, which is an indirect form of inhibition.[7][8] Therefore, maintaining a constant pH with a robust buffer system is critical.

Q3: For competitive inhibition, can't I just add more substrate to outcompete the product? A: In principle, yes. Increasing the substrate concentration can overcome competitive inhibition to a degree.[6][17] However, this approach has practical limitations. The required substrate concentration may be too high to be economically feasible or may exceed its solubility limit. Furthermore, extremely high substrate concentrations can sometimes lead to a different phenomenon called substrate inhibition. Therefore, strategies that actively remove the product are generally more robust and efficient for industrial applications.[10]

Q4: Are there commercially available N-carbamoylase variants that are resistant to product inhibition? A: The development of enzymes with improved properties is an active area of research.[4][15] While some companies may offer engineered enzymes with enhanced stability or activity, resistance to product inhibition is a highly specific trait that often needs to be tailored to the particular substrate/product pair of interest. We recommend reviewing recent scientific literature and contacting enzyme suppliers directly to inquire about novel biocatalysts that may suit your specific application.

References

  • Reactive Separations for In Situ Product Removal of Enzymatic Reactions: A Review. (2025).
  • Strategies to reduce end-product inhibition in family 48 glycoside hydrolases. (2016). PubMed.
  • Application of in situ product-removal techniques to bioc
  • Application of in situ product-removal techniques to biocatalytic processes.
  • Development of in situ product removal strategies in biocatalysis applying scaled-down unit oper
  • Carbamoylases: characteristics and applications in biotechnological processes. (2010). PubMed.
  • Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. (2025).
  • Carbamoylases: Characteristics and applications in biotechnological processes.
  • Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. (2024). PMC.
  • N-carbamoyl-D-amino-acid hydrolase.
  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes.
  • Potential application of N-carbamoyl-beta-alanine amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production. (2009). PubMed.
  • Common Enzyme Inhibition Mechanisms Explained with Examples. (2025).
  • Potential Application of N-Carbamoyl- -Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for -Amino Acid Production. (2025).
  • Limiting Factors Affecting Enzymes: Inhibitors (AQA A Level Biology): Revision Note. (2025). Save My Exams.
  • Immobilized enzymes – Knowledge and References. Taylor & Francis.
  • Enzymes: Inhibitors (A-level Biology). Study Mind.
  • Engineering of the Conformational Dynamics of an Enzyme for Relieving the Product Inhibition. (2025).
  • From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes. (2018). PMC.
  • Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. (2015). PMC.
  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025). MDPI.

Sources

Technical Support Center: Solubilization Strategies for N-Carbamyl-tert-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-Carbamyl-tert-leucine (also known as 2-ureido-3,3-dimethylbutanoic acid) presents a unique solubility challenge due to its conflicting molecular architecture. It possesses a highly hydrophobic tert-butyl tail (steric bulk) and a polar urea/carboxyl head .

In aqueous buffers, the molecule behaves as a weak acid. Its solubility is strictly governed by the ionization state of the carboxylic acid moiety. At low pH, the protonated form aggregates due to the hydrophobic effect of the tert-butyl group. To achieve high concentrations (>50 mM), you must drive the equilibrium toward the carboxylate salt form.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~174.2 g/mol Low MW, but bulky 3D structure.
Hydrophobicity High (tert-butyl group)Causes precipitation in pure water/acidic buffers.
pKa (COOH) ~3.8 – 4.2 (Estimated)Solubility increases log-linearly above pH 5.0.
H-Bonding Urea moiety (Donor/Acceptor)Can cause intermolecular stacking/gelation at high concentrations.

Troubleshooting Guides & FAQs

Module A: Buffer Selection & pH Control

Q: I added N-carbamyl-tert-leucine to PBS (pH 7.4), but it formed a cloudy suspension. Why?

A: This is a classic "pH crash." Even though your starting buffer was pH 7.4, the addition of the free acid (the substrate) released protons, overwhelming the buffer capacity and dropping the pH below the molecule's pKa (likely < 4.0).

The Fix: The "pH Swing" Protocol Do not rely on the buffer alone to solubilize the powder. You must actively titrate.

  • Suspend: Add the specific amount of N-carbamyl-tert-leucine to 80% of your final volume of water/buffer. It will likely be a slurry.

  • Monitor: Insert a pH probe.

  • Titrate: Dropwise add 5M NaOH (or KOH) while stirring vigorously.

  • Observe: As the pH passes 6.0, the solution should clarify. Target a final pH of 7.5–8.0 for maximum solubility.

  • Back-Titrate: If you overshoot (pH > 9.0), carefully use dilute HCl. Warning: High pH (>10) may hydrolyze the carbamyl group over time.

Q: What is the maximum concentration I can achieve in aqueous buffer?

A:

  • pH < 4: < 5 mM (Insoluble)

  • pH 7.5 (Saline): ~50–100 mM

  • pH 8.5 (Optimized): > 200 mM is often achievable as the sodium salt.

Module B: Co-Solvents & Stock Solutions

Q: I need a 500 mM stock solution for a kinetic assay. Water isn't working. What organic solvents are compatible?

A: For high-concentration stocks, you must disrupt the hydrophobic stacking of the tert-butyl groups.

SolventMax SolubilityEnzyme CompatibilityRecommendation
DMSO > 1 MToxic > 5-10% (v/v)Best for analytical stocks. Use for HPLC standards or low-volume spiking.
Ethanol ~200 mMModerateGood for biocatalysis if the enzyme tolerates alcohols.
Methanol ~200 mMLowAvoid if possible; often denatures carbamoylases.
Glycerol ModerateHighBest for protein stability. Acts as a co-solvent and stabilizer, though solubility gain is modest.

Protocol for 500 mM Stock (DMSO):

  • Weigh N-carbamyl-tert-leucine.

  • Dissolve in pure DMSO (anhydrous).

  • Aliquot and store at -20°C.

  • Usage: Dilute 1:100 into buffer to achieve 5 mM final concentration.

Module C: Biocatalytic Applications (Enzyme Compatibility)

Q: I am running a carbamoylase reaction to produce L-tert-leucine. The substrate precipitates during the reaction. How do I prevent this?

A: In biocatalysis, you are converting a soluble salt (N-carbamyl-tert-leucine, pH 7.5) into an amino acid (L-tert-leucine).[1][2][3][4][5] The product often has lower solubility than the substrate, or the pH drifts.

The Strategy: Fed-Batch or "Solid-to-Liquid" Equilibrium Instead of dissolving all substrate at once (which causes inhibition or precipitation), maintain a saturation equilibrium .

  • Start: Load 50 mM substrate (fully dissolved).

  • Feed: Add solid substrate or a highly concentrated slurry (pH adjusted) via a pump.

  • Mechanism: As the enzyme converts the dissolved substrate, the equilibrium shifts, pulling more solid substrate into solution.

Visualized Workflows

Figure 1: Solubility Troubleshooting Logic

Use this decision tree to determine the root cause of precipitation.

SolubilityLogic Start Start: Solid N-Carbamyl-tert-Leucine Check_pH Check pH of Mixture Start->Check_pH Is_Acidic pH < 5.0 Check_pH->Is_Acidic Low pH Is_Neutral pH 7.0 - 8.5 Check_pH->Is_Neutral Neutral pH Action_Titrate Add NaOH (5M) dropwise to pH 7.5 - 8.0 Is_Acidic->Action_Titrate Check_Clarity Is Solution Clear? Is_Neutral->Check_Clarity Action_Titrate->Check_Clarity Action_Cosolvent Add 5-10% DMSO or Increase Temp to 30°C Check_Clarity->Action_Cosolvent No (Cloudy) Success Solubilized (Proceed to Assay) Check_Clarity->Success Yes Action_Cosolvent->Success Clear Fail Check Purity or Reduce Concentration Action_Cosolvent->Fail Still Cloudy

Caption: Decision matrix for solubilizing N-carbamyl-tert-leucine. pH adjustment is the primary intervention point.

Figure 2: Biocatalytic Fed-Batch Setup

Recommended setup for enzymatic conversion to L-tert-leucine to avoid substrate inhibition and solubility limits.

FedBatch Feed Substrate Feed (High Conc. Slurry or pH 8.5 Stock) Pump Peristaltic Pump (Controlled Rate) Feed->Pump Reactor Bioreactor (Enzyme + Buffer pH 7.5) Dynamic Equilibrium Pump->Reactor Substrate Addition pH_Control pH Stat Unit (Maintains pH 7.5) Reactor->pH_Control pH Signal Product L-tert-Leucine (Downstream Processing) Reactor->Product Conversion pH_Control->Reactor NaOH/HCl

Caption: Fed-batch configuration allows high-yield production by maintaining substrate concentration below the inhibition/precipitation threshold.

References

  • PubChem. (2025).[6][7] N-carbamyl-L-tert-leucine Compound Summary. National Center for Biotechnology Information. (Note: Search for CAS 101968-85-8 or N-carbamyl derivative structure).

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Chapter on Hydantoinase/Carbamoylase systems and solubility of hydrophobic substrates).

  • Findrik, Z., et al. (2005). "Kinetic modeling of L-tert-leucine synthesis catalyzed by leucine dehydrogenase." Journal of Molecular Catalysis B: Enzymatic. (Provides context on L-tert-leucine solubility and production parameters).

  • Sigma-Aldrich. (2025). Product Specification: N-tert-Butylcarbamoyl-L-tert-leucine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling N-carbamyl-tert-leucine, as carbamyl compounds can be irritants.

Sources

Troubleshooting low conversion rates in hydantoinase-carbamoylase systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Dynamic Kinetic Resolution (DKR) Audience: Process Chemists, Enzymologists, and Drug Development Scientists Status: Active Support Portal

Diagnostic Triage: The "Bottleneck" Analysis

Before altering reaction parameters, you must isolate the failure point. The hydantoinase-carbamoylase system is a cascade; a failure in the second step (carbamoylase) often masquerades as a failure in the first (hydantoinase) due to thermodynamic back-pressure or product inhibition.

Visualizing the Failure Logic

The following diagnostic flow will guide you to the specific module required for your issue.

TroubleshootingFlow Start SYMPTOM: Low Conversion / Yield CheckInter TEST: Measure N-Carbamoyl Intermediate (HPLC or Ehrlich's Reagent) Start->CheckInter HighInter RESULT: High Intermediate Accumulation CheckInter->HighInter > 10% Accumulation LowInter RESULT: Low Intermediate & Low Product CheckInter->LowInter < 5% Accumulation CarbIssue DIAGNOSIS: Carbamoylase Bottleneck (The 'Dying' Enzyme) HighInter->CarbIssue HydIssue DIAGNOSIS: Hydantoinase/Racemase Failure (The 'Entry' Block) LowInter->HydIssue Action1 See Module 1: Oxidative Instability & Inhibition CarbIssue->Action1 Action2 See Module 2: Metal Dependency & Solubility HydIssue->Action2

Caption: Logic flow to distinguish between upstream (Hydantoinase) and downstream (Carbamoylase) failure modes.

Module 1: The "Stalled Intermediate" (Carbamoylase Failure)

Symptom: HPLC shows rapid depletion of the hydantoin substrate, but a massive accumulation of the N-carbamoyl amino acid intermediate. Final amino acid yield is poor.

Q: Why is my Carbamoylase activity dropping rapidly over time?

A: Oxidative inactivation of the catalytic cysteine residue. Unlike hydantoinases, which are generally robust, N-carbamoylases (specifically D-carbamoylases from Agrobacterium and Pseudomonas) are notoriously sensitive to oxidation. The active site often contains a cysteine residue essential for catalysis that forms disulfide bridges under oxidative stress, rendering the enzyme inactive.

Corrective Protocol: The "Reductive Rescue"

  • Buffer Additive: Immediately supplement your reaction buffer with 1–5 mM Dithiothreitol (DTT) or TCEP .

  • Degassing: Sparge buffers with nitrogen or argon for 20 minutes prior to enzyme addition.

  • Validation: If using whole cells, cell membrane permeability to DTT may be low. Permeabilize cells (e.g., with toluene or freeze-thaw cycles) or switch to cell-free lysate to verify if activity recovers with DTT.

Q: I see high intermediate levels, but my enzyme is fresh. Is it inhibition?

A: Yes, likely Ammonia or Substrate Inhibition. The hydrolysis of the N-carbamoyl intermediate releases ammonia (


) and 

. Ammonia is a known competitive inhibitor for many amidohydrolases. Furthermore, in high-concentration batches (>100 mM), the N-carbamoyl intermediate itself can inhibit the carbamoylase if the ratio of Hydantoinase:Carbamoylase activity is too skewed (i.e., Hydantoinase is too fast).

Corrective Protocol: Ratio Balancing

  • Target Ratio: Maintain a volumetric activity ratio of 1:3 (Hydantoinase : Carbamoylase) . You need excess carbamoylase to prevent intermediate accumulation.

  • Ammonia Removal: If possible, run the reaction in an open vessel with gentle nitrogen sweep to strip

    
     (if pH permits), or use an ammonia scavenger resin (e.g., zeolite) if the reaction is pH-sensitive.
    

Module 2: The "Entry Block" (Hydantoinase & Racemization)

Symptom: Solid substrate remains visible in the reactor. Both intermediate and final product levels are low.

Q: My hydantoinase activity is near zero. I added Zinc, but it didn't help.

A: You are likely using the wrong metal cofactor. While some hydrolytic enzymes are Zinc-dependent, the industrially relevant D-hydantoinases (especially from Agrobacterium radiobacter and Geobacillus stearothermophilus) are often Manganese (Mn²⁺) dependent .

Data: Metal Ion Relative Activity

Metal Ion (1 mM) Relative Activity (%) Status
Mn²⁺ 100% Optimal
Co²⁺ ~60-80% Functional
Mg²⁺ ~10-20% Weak
Zn²⁺ < 10% Inhibitory/Ineffective

| EDTA (Control) | 0% | Apo-enzyme (Inactive) |

Corrective Protocol: The Mn-Spike Add 1 mM MnCl₂ to the reaction. Note: Phosphate buffers can precipitate Manganese. Use Tris-HCl or MOPS if Mn²⁺ is required.

Q: The reaction starts fine but stops at 50% conversion. Why?

A: Racemization failure (The "50% Wall"). Hydantoinases are stereoselective (usually D-selective). If you start with a racemic (DL) substrate, the enzyme consumes the D-isomer. If racemization (conversion of L to D) does not occur, the reaction stops at 50%.

Troubleshooting Matrix:

  • Chemical Racemization: Requires pH > 8.5 (often > 9.0).

    • Risk:[1] High pH destabilizes the Carbamoylase (see Module 1).

  • Enzymatic Racemization: Uses a Hydantoin Racemase.[2]

    • Risk:[1] Racemases are often the least stable enzyme in the trio.

Corrective Protocol:

  • Check pH: If relying on spontaneous racemization, ensure pH is ≥ 8.5.

  • Racemase Assay: If using a racemase enzyme at pH 7.0–8.0, verify its activity independent of the other two enzymes.

Experimental Protocols

Protocol A: The "Spike & Recovery" Diagnostic

Use this to distinguish between Enzyme Death and Product Inhibition.

  • Baseline: Take a 1 mL aliquot from your stalled reactor (Time = T_stalled).

  • Spike: Add fresh substrate (Hydantoin) to a final concentration of +10 mM.

  • Dilution Control: Take a second 1 mL aliquot and dilute 1:1 with fresh buffer (lowering inhibitor concentration).

  • Incubate: Run both for 30 mins.

  • Analyze:

    • Scenario A (Enzyme Death): Neither the Spike nor Dilution samples show significant rate increase. -> Add DTT / Check Metal Ions.

    • Scenario B (Inhibition): The Diluted sample shows higher specific activity than the undiluted stalled sample. -> Remove Ammonia.

Protocol B: Differential Visualization (Quick Check)

When HPLC is unavailable, use colorimetric spot tests.

  • Ehrlich’s Reagent (Detects N-Carbamoyl Intermediate):

    • Mix 100 µL sample + 100 µL Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl).

    • Bright Yellow: High N-carbamoyl intermediate. (Carbamoylase Bottleneck).

  • Ninhydrin (Detects Free Amino Acid):

    • Mix 100 µL sample + 100 µL Ninhydrin. Heat at 100°C for 5 mins.

    • Purple/Blue: Free amino acid present.

The Complete Pathway Visualization

Understanding the interplay of pH, Metals, and Oxidation is critical.

Pathway Substrate_L L-Hydantoin (Substrate) Substrate_D D-Hydantoin (Substrate) Substrate_L->Substrate_D Racemization Inter_D N-Carbamoyl-D-AA (Intermediate) Substrate_D->Inter_D Hydrolysis 1 Product D-Amino Acid (Product) Inter_D->Product Hydrolysis 2 (- NH3, CO2) Racemase Racemization (Chem: pH > 8.5) (Enz: Racemase) Racemase->Substrate_L Hydantoinase D-Hydantoinase (Requires Mn2+) Hydantoinase->Substrate_D Carbamoylase D-Carbamoylase (Requires DTT/Reductant) Carbamoylase->Inter_D

Caption: The Dynamic Kinetic Resolution Cascade. Note the distinct requirements for each step: High pH for chemical racemization vs. Reductant for Carbamoylase stability.

References

  • Metal Ion Dependence: Lee, S. G., et al. (2006). Effects of divalent metal ions on specific activity of the recombinant D-hydantoinase from Geobacillus stearothermophilus. Journal of Molecular Catalysis B: Enzymatic.

  • Carbamoylase Oxidative Instability: Oh, K. H., et al. (2002). Directed evolution of N-carbamyl-D-amino acid amidohydrolase for simultaneous improvement of oxidative and thermal stability. Biotechnology Progress.

  • Hydantoinase Process Overview: Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.

  • Reaction Optimization: Werner, M., et al. (2004). Analytics of the enzymatic hydantoinase-carbamoylase system. Journal of Chromatography B.

Sources

Effect of pH and temperature on stability of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Introduction for the Researcher

Welcome to the dedicated technical support guide for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid. As a novel compound, understanding its stability under various physicochemical stressors like pH and temperature is paramount for successful formulation development, analytical method validation, and ensuring the integrity of your research data. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflows effectively. We will explore the anticipated effects of pH and temperature on the stability of this molecule, drawing from established principles of organic chemistry and pharmaceutical sciences, and provide you with the tools to rigorously assess its stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-(Carbamoylamino)-3,3-dimethylbutanoic acid that are susceptible to degradation?

A1: The molecule contains two primary functional groups that are likely to be the focal points of stability issues: the carbamoylamino group (-NH-CO-NH2) and the carboxylic acid group (-COOH) . The carbamoylamino (urea) linkage can be susceptible to hydrolysis, particularly at pH extremes, which could lead to the formation of 2-amino-3,3-dimethylbutanoic acid and isocyanic acid (which would subsequently hydrolyze to ammonia and carbon dioxide). The carboxylic acid group itself is generally stable but can influence the overall molecule's solubility and reactivity.

Q2: What is the expected impact of pH on the stability of this compound?

A2: The stability of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid is anticipated to be significantly pH-dependent. At low pH (acidic conditions), the carbamoyl group may undergo acid-catalyzed hydrolysis. Conversely, at high pH (alkaline conditions), base-catalyzed hydrolysis of the carbamoylamino linkage is a primary concern. There is likely an optimal pH range of maximum stability, typically around neutral pH, which needs to be experimentally determined.

Q3: How is temperature likely to affect the degradation rate?

A3: As with most chemical reactions, an increase in temperature is expected to accelerate the degradation of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation. Therefore, even at a stable pH, elevated temperatures during storage or processing could lead to significant degradation over time. It is crucial to conduct stability studies at various temperatures to predict the shelf-life and determine appropriate storage conditions.

Q4: What are the initial steps I should take to assess the stability of a new batch of this compound?

A4: A forced degradation study is the recommended starting point. This involves subjecting the compound to a range of harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress, and photolysis) to rapidly identify potential degradation pathways and degradation products. The results from a forced degradation study are invaluable for developing a stability-indicating analytical method.

Troubleshooting Guide

Issue 1: Unexpectedly Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in a short period when analyzed by HPLC.

  • The appearance of multiple new peaks in the chromatogram, suggesting the formation of degradation products.

Possible Causes & Solutions:

  • Inappropriate pH of the Solution: The pH of your aqueous solution may be promoting rapid hydrolysis of the carbamoylamino group.

    • Troubleshooting Step: Immediately measure the pH of your solution. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 7, 9, 12) and dissolve the compound in each. Monitor the stability over a short period to identify a more suitable pH range.

    • Scientific Rationale: The rate of hydrolysis of amides and related functional groups is often minimized in the mid-pH range. Identifying this "sweet spot" is critical for creating a stable formulation.

  • Elevated Temperature: The solution may have been inadvertently exposed to high temperatures during preparation (e.g., sonication for dissolution) or storage.

    • Troubleshooting Step: Review your sample preparation and storage procedures. Ensure the compound is dissolved at a controlled, and preferably low, temperature. Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures, unless otherwise determined.

    • Scientific Rationale: Degradation reactions are kinetically driven. Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the rate of degradation.

Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the measured concentration of the compound in replicate samples under the same conditions.

  • Poor reproducibility of stability data between different experimental runs.

Possible Causes & Solutions:

  • Poorly Controlled pH: The buffering capacity of your solution may be insufficient to maintain a constant pH, especially if the degradation products are acidic or basic.

    • Troubleshooting Step: Verify the buffering capacity of your chosen buffer system. Ensure the pKa of the buffer is close to the target pH of your study. Consider using a higher concentration of the buffer if necessary.

    • Scientific Rationale: A stable pH is a critical parameter in stability testing. Fluctuations in pH can lead to variable degradation rates, resulting in inconsistent data.

  • Non-Homogeneous Sample: The compound may not be fully dissolved in the solution, leading to concentration inconsistencies.

    • Troubleshooting Step: Visually inspect your solutions for any particulate matter. Determine the solubility of the compound in your chosen solvent system. You may need to incorporate a co-solvent or adjust the pH to ensure complete dissolution.

    • Scientific Rationale: Only the dissolved portion of the compound is subject to solution-state degradation kinetics. Any undissolved material will lead to erroneous and non-reproducible measurements of the true concentration.

  • Adsorption to Container Surfaces: The compound may be adsorbing to the walls of the storage vials (e.g., glass or plastic).

    • Troubleshooting Step: Analyze a sample after transferring it to a new vial to see if the concentration changes. Consider using different types of vials (e.g., silanized glass or polypropylene) to minimize adsorption.

    • Scientific Rationale: Surface adsorption can lead to a perceived loss of the compound from the solution, which can be mistaken for degradation. This is particularly a concern for low-concentration solutions.

Experimental Protocols

Protocol 1: pH-Rate Profile Determination

This experiment aims to determine the degradation rate of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid as a function of pH.

Materials:

  • 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

  • Buffer solutions: pH 2, 4, 7, 9, 12 (prepared using standard buffer systems like phosphate, citrate, borate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Constant temperature incubator/water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: For each pH to be tested, add a small aliquot of the stock solution to the buffer to achieve the desired final concentration. Ensure the amount of organic solvent from the stock solution is minimal to not significantly alter the properties of the buffer.

  • Incubation: Place the prepared samples in a constant temperature incubator (e.g., 40 °C) to accelerate degradation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding a strong acid or base to shift the pH to a more stable region or by freezing the sample immediately.

  • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k) at that pH.

  • pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Data Summary Table: Hypothetical pH-Rate Profile Data
pHTemperature (°C)Pseudo-first-order Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
2.0400.0858.15
4.0400.01546.2
7.0400.005138.6
9.0400.02527.7
12.0400.1504.62

Visualizations

Troubleshooting Workflow for Unexpected Degradation

G A Start: Unexpectedly Rapid Degradation Observed B Measure pH of the Solution A->B C Is pH at an extreme (low or high)? B->C D Action: Prepare buffered solutions across a pH range to find the optimal pH. C->D Yes E Review Sample Preparation & Storage Temperature C->E No H Problem Resolved D->H F Was the sample exposed to high temperatures? E->F G Action: Implement controlled temperature during sample prep and store at a lower temperature (e.g., 2-8°C). F->G Yes F->H No, further investigation needed. G->H

Caption: A flowchart for troubleshooting rapid degradation.

References

As specific literature on "2-(Carbamoylamino)-3,3-dimethylbutanoic acid" is not available, this section provides authoritative references for the principles of stability testing.

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

    • Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
    • URL: [Link]

  • Waterman, K. C. (2007).

    • Source: In Handbook of Stability Testing in Pharmaceutical Development (pp. 63-78). Springer.
    • URL: [Link]

  • Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy (5th ed.).

    • Source: Pharmaceutical Press.
    • URL: [Link]

Technical Support Center: Minimizing Spontaneous Racemization of N-Carbamyl-Amino Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

The Challenge: N-carbamyl-amino acids (NC-AAs) are critical intermediates in the enzymatic production of D-amino acids (the "Hydantoinase Process") and specialized peptide synthesis. While the urea moiety renders them more resistant to racemization than standard N-acyl derivatives, they are not immune.

The Failure Mode: Racemization typically occurs via two distinct pathways depending on your workflow:

  • Chemical Synthesis (Activation): Formation of a 5(4H)-oxazolone intermediate during carboxyl activation.[1]

  • Biocatalysis/Workup: Acid-catalyzed cyclization back to the hydantoin , which racemizes rapidly under basic conditions (Dynamic Kinetic Resolution leakage).

Interactive Diagnostic Flowchart

Use this logic tree to identify the source of your enantiomeric excess (ee%) loss.

Racemization_Diagnosis Start START: Low ee% Detected ProcessType Identify Process Type Start->ProcessType BioCat Biocatalysis (Hydantoinase Process) ProcessType->BioCat Enzymatic Synth Chemical Synthesis (Coupling/Activation) ProcessType->Synth Synthetic Check_pH Is pH > 8.5 during conversion? BioCat->Check_pH Check_Temp Is Temp > 50°C? Check_pH->Check_Temp No Hydantoin_Rev Diagnosis: Hydantoin Reversion (Spontaneous Racemization) Check_pH->Hydantoin_Rev Yes (High pH promotes hydantoin racemization) Check_Temp->Hydantoin_Rev Yes Check_Base Base used? (DIEA/TEA vs Collidine) Synth->Check_Base Check_Add Additives used? (Oxyma/HOBt) Check_Base->Check_Add Oxazolone Diagnosis: 5(4H)-Oxazolone Formation Check_Base->Oxazolone Strong Base (DIEA) Check_Add->Oxazolone No Additives

Figure 1: Diagnostic logic for identifying the root cause of racemization in N-carbamyl intermediates.

Mechanistic Deep Dive (The "Why")

To prevent racemization, you must understand the molecular geometry driving the loss of chirality.

Pathway A: The 5(4H)-Oxazolone Mechanism (Chemical Activation)

When you activate the carboxylic acid of an N-carbamyl amino acid (using EDC, DIC, or HATU), the oxygen of the carbamyl urea group can attack the activated carbonyl. This forms a cyclic 5(4H)-oxazolone .[2]

  • The Danger: The C-4 proton on the oxazolone ring is highly acidic (

    
    ). Even weak bases can abstract this proton, creating a resonance-stabilized enolate that is achiral. Reprotonation occurs randomly, yielding a racemic mixture.
    
  • N-Carbamyl Specifics: While the urea nitrogen is less nucleophilic than an amide nitrogen (making N-carbamyls safer than N-acyls), the reaction still occurs if activation is slow or if strong bases (like Triethylamine) are present [1].

Pathway B: Hydantoin Ring Closure (Biocatalytic/Workup)

In the hydantoinase process, the N-carbamyl intermediate is stable at neutral pH. However:

  • High pH (>8.5): Often used to maximize Hydantoinase activity.

  • High Temp (>50°C): Used to solubilize substrates.

Under these conditions, the N-carbamyl acid can cyclize back to the hydantoin. Hydantoins have a very acidic


-proton (

) and racemize spontaneously and rapidly in base [2]. The racemized hydantoin is then re-hydrolyzed, degrading the ee% of your final product.

Troubleshooting Protocols

Protocol A: Chemical Coupling without Racemization

Context: Coupling an N-carbamyl-amino acid to an amine or resin. Goal: Prevent oxazolone formation.

ParameterRecommendationScientific Rationale
Coupling Reagent DIC + Oxyma Pure Carbodiimides (DIC) with Oxyma create an active ester that reacts faster with the amine than the oxazolone cyclization rate [3].
Base Selection 2,4,6-Collidine (or None)Collidine is a sterically hindered, weak base.[3][4] It is strong enough to neutralize the acid but too bulky to abstract the

-proton efficiently [4]. Avoid DIEA/TEA.
Temperature -10°C to 0°C Arrhenius equation dictates that the side-reaction (racemization) usually has a higher activation energy than coupling. Cooling favors the desired bond formation.
Solvent DCM / DMF (1:1) High polarity solvents (pure DMF/DMSO) stabilize the charged transition state of the racemization. Diluting with DCM helps.

Step-by-Step Workflow:

  • Dissolve N-carbamyl-AA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1) at 0°C .

  • Add DIC (1.0 equiv) and stir for 2 minutes. Do not pre-activate for >5 mins.

  • Add the amine component immediately.

  • If a base is strictly required (for salt forms), add 2,4,6-Collidine (1.0 equiv).

  • Monitor reaction completion via HPLC.[5][6] Quench immediately upon completion with 0.1M HCl (acidic quench prevents base-catalyzed racemization during workup).

Protocol B: Biocatalytic Stabilization

Context: Hydantoinase/Carbamoylase process. Goal: Prevent "Hydantoin Reversion."

The "Double-Racemase" Logic: In advanced setups, you want the hydantoin to racemize (to convert 100% of substrate), but you want the N-carbamyl intermediate to remain pure.

Biocatalysis_Pathway L_Hyd L-Hydantoin D_Hyd D-Hydantoin L_Hyd->D_Hyd Spontaneous (pH > 8) or Hydantoin Racemase NC_D_AA N-Carbamyl- D-Amino Acid (Target Intermediate) D_Hyd->NC_D_AA D-Hydantoinase NC_D_AA->D_Hyd Cyclization (Risk!) D_AA D-Amino Acid (Final Product) NC_D_AA->D_AA D-Carbamoylase

Figure 2: The Hydantoinase process. The red dashed line represents the reversion pathway that causes racemization.

Optimization Steps:

  • pH Control: Maintain pH between 7.0 and 8.0 . While Hydantoinase is active at pH 9-10, the rate of spontaneous chemical racemization of the intermediate increases logarithmically above pH 8.5 [5].

  • One-Pot Cascade: Co-express D-Hydantoinase and D-Carbamoylase. If the N-carbamyl intermediate is immediately converted to the final amino acid, it has no time to cyclize and racemize.

  • Metal Ions: Ensure presence of

    
     or 
    
    
    
    (approx 1 mM). These stabilize the D-Carbamoylase, preventing the bottleneck that causes N-carbamyl accumulation [2].

Frequently Asked Questions (FAQ)

Q1: I am seeing 5-10% D-isomer in my L-peptide synthesis when using an N-carbamyl protected amino acid. Why? A: You likely used a "Pre-activation" cycle with a strong base (like DIEA) or allowed the activated ester to sit too long.

  • Correction: Switch to in-situ activation (add DIC/Oxyma directly to the resin/amine mixture). Do not let the activated acid stand without the amine nucleophile.[2]

Q2: Can I use standard Fmoc-protocols for N-carbamyl amino acids? A: Mostly, but avoid the high pH of piperidine deprotection steps if the N-carbamyl group is meant to stay on. If you are just coupling it, standard Fmoc protocols work, but avoid HBTU/HATU with DIEA . These uronium salts require base to function, which triggers the oxazolone mechanism. Carbodiimides (DIC) are safer because they function at neutral/acidic pH.

Q3: In the hydantoinase process, my N-carbamyl intermediate precipitates. Does this protect it from racemization? A: Yes, precipitation is actually a purification strategy. The solid phase is generally configurationally stable. However, ensure you do not redissolve it in high pH (>9) buffer for the next step. Redissolve in pH 7.5 buffer with the carbamoylase enzyme immediately.

Q4: How do I measure the racemization accurately? A: Standard C18 HPLC often cannot separate enantiomers.

  • Method: Use a chiral column (e.g., Chiralpak ZWIX or Crownpak) or derivatize with Marfey’s Reagent (FDAA) which converts enantiomers into diastereomers separable on standard C18 columns [6].

References

  • BenchChem Technical Support. (2025).[4][6][7] Strategies to Prevent Racemization During Peptide Synthesis.[1][3][4][6]Link[6]

  • Syldatk, C., et al. (1999). Microbial Hydantoinases—Industrial Enzymes from the Origin of Life? Applied Microbiology and Biotechnology.[8][9] Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[4] Organic Process Research & Development. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Journal of Organic Chemistry. Link

  • Wilms, B., et al. (2001). A new process for the enzymatic synthesis of N-carbamoyl-D-amino acids.[10] Journal of Biotechnology. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][8][9][11][12][13][14][15] Link

Sources

Technical Support Center: Enhancing Thermal Stability of Enzymes for N-carbamyl-tert-leucine Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the thermal stability of enzymes crucial for the hydrolysis of N-carbamoyl-tert-leucine. The production of optically pure L-tert-leucine, a vital chiral building block in the pharmaceutical industry, often relies on the enzymatic hydrolysis of N-carbamoyl-tert-leucine.[1][2][3][4][5] However, the operational stability of the enzymes involved, typically N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases), can be a significant bottleneck, particularly under industrial process conditions that often involve elevated temperatures.[6][7]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when aiming to improve the thermal robustness of these enzymes.

I. Frequently Asked Questions (FAQs)

Q1: My N-carbamoyl-tert-leucine hydrolyzing enzyme loses activity rapidly at moderately elevated temperatures (e.g., 45-55°C). What are the primary causes?

A1: Rapid thermal inactivation is a common issue with many natural enzymes.[8] The primary causes stem from the disruption of the delicate balance of non-covalent interactions that maintain the enzyme's three-dimensional structure, which is essential for its catalytic function. At elevated temperatures, increased kinetic energy leads to excessive vibrations, causing the unfolding of the protein. Key contributing factors include:

  • Disruption of Hydrogen Bonds: These numerous but weak interactions are critical for stabilizing secondary structures like alpha-helices and beta-sheets.

  • Alteration of Hydrophobic Interactions: The hydrophobic core of an enzyme is a major driver of protein folding. Heat can disrupt this packing, exposing non-polar residues to the aqueous environment.

  • Changes in Salt Bridges: Electrostatic interactions between charged residues contribute to structural rigidity. Temperature fluctuations can alter ionization states and weaken these bridges.

Q2: What are the main strategies I can employ to enhance the thermal stability of my enzyme?

A2: There are several well-established strategies to improve enzyme thermostability, which can be broadly categorized as follows:

  • Protein Engineering: This involves modifying the amino acid sequence of the enzyme to introduce stabilizing features. This can be achieved through:

    • Rational Design: Using knowledge of the enzyme's structure and function to make specific, targeted mutations.[9][10][11][12][13] This could involve introducing disulfide bonds, engineering salt bridges, or increasing proline content.[13][14]

    • Directed Evolution: Creating random mutations and using a high-throughput screening process to identify variants with improved thermostability.[15][16][17][18]

  • Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability.[19][20][21][22][23] The rigid support restricts the enzyme's unfolding, providing protection against thermal denaturation.

  • Chemical Modification: Covalently modifying the enzyme's surface with chemical cross-linkers or polymers can increase its rigidity and stability.[24][25]

  • Use of Additives: Incorporating stabilizing agents like polyols (e.g., glycerol, sorbitol), salts, or crowding agents into the reaction buffer can help maintain the enzyme's folded state.

Q3: How do I choose between rational design and directed evolution for improving my enzyme's thermostability?

A3: The choice between these two powerful protein engineering techniques depends on several factors:

  • Structural Information: Rational design heavily relies on having a high-resolution 3D structure of the enzyme.[12] Without this, it is difficult to predict the effects of specific mutations.

  • Throughput of Screening Assay: Directed evolution requires a reliable and high-throughput assay to screen large libraries of mutants for improved thermal stability.[15]

  • Desired Level of Improvement: Directed evolution can often lead to more significant and unexpected improvements in stability by exploring a wider mutational landscape.[16] Rational design is typically more targeted and may yield more modest but predictable gains.

A common and often highly successful approach is to use a combination of both, known as semi-rational design, where rational insights are used to target specific regions for mutagenesis in a directed evolution campaign.

Q4: Can improving thermal stability negatively impact the enzyme's catalytic activity?

A4: Yes, this is a well-known phenomenon often referred to as the "stability-activity trade-off".[14] Increasing the rigidity of an enzyme to enhance its thermal stability can sometimes reduce the conformational flexibility required for substrate binding and catalysis at lower temperatures. However, this is not always the case, and it is possible to engineer enzymes with both increased stability and maintained or even improved activity.[16][18] Careful selection of mutations and screening for both properties simultaneously are crucial to avoid this trade-off.

II. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low yield of hydrolyzed L-tert-leucine despite using a thermostable enzyme variant. 1. Sub-optimal reaction conditions: pH, buffer composition, or substrate concentration may not be ideal for the mutant enzyme. 2. Product Inhibition: The enzyme's activity may be inhibited by the accumulation of L-tert-leucine. 3. Incorrect enzyme concentration. 1. Re-optimize reaction conditions: Systematically vary the pH, buffer type, and ionic strength to find the new optimum for your engineered enzyme. The introduced mutations can slightly alter the enzyme's surface charge and optimal environment. 2. Investigate product inhibition: Run time-course experiments with varying initial product concentrations. If inhibition is observed, consider strategies like in-situ product removal or using a fed-batch reactor setup. 3. Verify active enzyme concentration: Perform a protein quantification assay (e.g., Bradford or BCA) and a specific activity assay to ensure you are using the correct amount of active enzyme.
Inconsistent results in thermal stability assays (e.g., half-life determination). 1. Inaccurate temperature control: Fluctuations in the incubator or water bath temperature. 2. Variability in sample preparation: Inconsistent enzyme concentrations or buffer composition between replicates. 3. Assay interference: Components of the reaction mixture may interfere with the activity assay at different time points.1. Calibrate temperature control equipment: Use a calibrated thermometer to verify the accuracy of your heating block or water bath. 2. Use master mixes: Prepare a master mix of the enzyme solution and buffer to ensure consistency across all samples. Aliquot this master mix for the different time points of the thermal challenge. 3. Run appropriate controls: Include a "no-enzyme" control and a "time-zero" control (enzyme added to the assay immediately without heat treatment) for each experiment to account for any background signal or assay variability.
Immobilized enzyme shows low activity or leaches from the support. 1. Sub-optimal immobilization chemistry: The chosen method (e.g., adsorption, covalent attachment) may not be suitable for the enzyme or support. 2. Mass transfer limitations: The substrate may have difficulty accessing the enzyme's active site when immobilized. 3. Enzyme denaturation during immobilization: The chemical conditions used for immobilization (e.g., pH, cross-linkers) may have damaged the enzyme. 4. Weak enzyme-support interaction (leaching). 1. Screen different immobilization methods and supports: Test various immobilization techniques such as adsorption, covalent binding, and entrapment on different support materials (e.g., chitosan, alginate, silica).[22] 2. Optimize support properties: Use supports with larger pore sizes to reduce diffusion limitations. Agitation of the reaction mixture can also help. 3. Optimize immobilization conditions: Vary the pH, temperature, and concentration of cross-linking agents during the immobilization process to find conditions that maximize activity retention. 4. Strengthen enzyme-support linkage: For adsorption-based methods, consider cross-linking the adsorbed enzyme to the support using a reagent like glutaraldehyde to prevent leaching.[26]
Site-directed mutagenesis fails to produce the desired thermostable mutant. 1. Incorrect mutation selection: The chosen mutation may not be stabilizing or could be destabilizing. 2. Errors in the mutagenesis protocol: Issues with primer design, PCR conditions, or template DNA quality.1. Use computational tools for mutation prediction: Employ software that can predict the effect of mutations on protein stability based on the enzyme's structure. This can help in selecting more promising candidates. 2. Verify mutagenesis protocol: Confirm the sequence of your primers and the final construct. Optimize PCR conditions (annealing temperature, extension time). Use a high-fidelity polymerase to minimize unintended mutations. Run a control reaction with a known successful mutagenesis experiment.

III. Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Introducing a Disulfide Bond

This protocol outlines a general workflow for introducing a disulfide bond into an N-carbamoyl-tert-leucine amidohydrolase to enhance its thermal stability. This is a rational design approach that requires structural information to identify suitable residue pairs.[9][14]

1. In Silico Analysis: a. Obtain the 3D structure of your enzyme (either from the PDB or through homology modeling). b. Use software (e.g., PyMOL, Chimera) to identify pairs of residues that are in close proximity in the 3D structure but not in the primary sequence. c. The Cα-Cα distance should ideally be between 3.5 and 6.5 Å, and the Cβ-Cβ distance between 3.0 and 5.0 Å. The residues should also have suitable dihedral angles for disulfide bond formation. d. Select the most promising pair(s) for mutation to cysteine.

2. Mutagenesis: a. Design primers containing the desired cysteine mutations. b. Perform site-directed mutagenesis using a high-fidelity DNA polymerase and your enzyme's expression plasmid as a template. c. Transform the mutated plasmid into a suitable E. coli expression strain. d. Confirm the desired mutations by DNA sequencing.

3. Protein Expression and Purification: a. Express the wild-type and mutant enzymes under optimal conditions. b. Purify the enzymes to homogeneity using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, ion-exchange, size-exclusion).

4. Thermal Stability Assessment: a. Determine the melting temperature (Tm) of the wild-type and mutant enzymes using differential scanning fluorimetry (DSF) or circular dichroism (CD) spectroscopy. An increase in Tm indicates enhanced thermal stability. b. Alternatively, determine the half-life (t½) of the enzymes at a challenging temperature (e.g., 55°C). i. Incubate aliquots of the purified enzyme at the chosen temperature. ii. At various time points, remove an aliquot and place it on ice to stop the inactivation. iii. Measure the residual activity of each aliquot using a standard activity assay for N-carbamoyl-tert-leucine hydrolysis. iv. Plot the natural log of the residual activity versus time. The half-life can be calculated from the slope of the linear fit.

Protocol 2: Enzyme Immobilization by Covalent Attachment to an Epoxy-Activated Support

This protocol describes the covalent immobilization of an enzyme onto a support, which can significantly improve its operational stability.[19][20][23]

1. Support Activation (if necessary): a. If using a support that is not pre-activated, follow the manufacturer's instructions for activation (e.g., with epichlorohydrin for supports with hydroxyl groups).

2. Enzyme Immobilization: a. Prepare a solution of the purified enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0). b. Add the epoxy-activated support to the enzyme solution (e.g., 1 g of support per 10 mg of enzyme). c. Incubate the mixture with gentle shaking at room temperature for 12-24 hours. The nucleophilic groups on the enzyme surface (e.g., amino groups of lysine) will react with the epoxy groups on the support, forming a stable covalent bond.

3. Washing and Blocking: a. After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation. b. Wash the immobilized enzyme extensively with the immobilization buffer to remove any non-covalently bound enzyme. c. To block any remaining reactive epoxy groups on the support, incubate it with a solution of a small nucleophile (e.g., 1 M ethanolamine, pH 8.0) for 2 hours. d. Wash the immobilized enzyme again with buffer and then with distilled water.

4. Activity and Stability Assessment: a. Determine the activity of the immobilized enzyme using the standard activity assay. Compare this to the activity of the free enzyme to calculate the immobilization yield. b. Assess the thermal stability of the immobilized enzyme by measuring its activity after incubation at elevated temperatures, as described in Protocol 1. c. Evaluate the reusability of the immobilized enzyme by performing multiple cycles of the hydrolysis reaction, washing the enzyme between each cycle.

IV. Visualizations

Directed_Evolution_Cycle cluster_0 Step 1: Gene Mutagenesis cluster_1 Step 2: Library Expression cluster_2 Step 3: Screening cluster_3 Step 4: Iteration Gene Parent Gene Mutagenesis Error-Prone PCR or DNA Shuffling Gene->Mutagenesis Library Mutant Gene Library Mutagenesis->Library Transformation Transformation into Host Library->Transformation Expression Protein Expression Transformation->Expression Screening High-Throughput Screening for Thermostability Expression->Screening Hits Identification of 'Hits' (Improved Mutants) Screening->Hits BestMutant Select Best Mutant as New Parent Hits->BestMutant BestMutant->Gene Next Round

Caption: Workflow for Directed Evolution to Enhance Enzyme Thermostability.

Immobilization_Workflow Enzyme Free Enzyme Immobilization Immobilization (Covalent Bonding) Enzyme->Immobilization Support Activated Support Support->Immobilization ImmobilizedEnzyme Immobilized Enzyme Immobilization->ImmobilizedEnzyme Washing Washing & Blocking ImmobilizedEnzyme->Washing FinalProduct Stable & Reusable Biocatalyst Washing->FinalProduct

Caption: General Workflow for Enzyme Immobilization.

V. References

  • Recent advances in the improvement of enzyme thermostability by structure modification. Critical Reviews in Biotechnology. [Link]

  • Overview of strategies for developing high thermostability industrial enzymes: Discovery, mechanism, modification and challenges. PubMed. [Link]

  • Improvement of enzyme activity, stability and selectivity via immobilization techniques. ResearchGate. [Link]

  • Maximizing Stability in Industrial Enzymes: Rational Design Approach – A Review. American Journal of Chemical Engineering. [Link]

  • Rational protein design for enhancing thermal stability of industrial enzymes. IDEAS/RePEc. [Link]

  • Recent advances in the improvement of enzyme thermostability by structure modification. Taylor & Francis Online. [Link]

  • Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers. MDPI. [Link]

  • Enzyme Immobilization: Enhancing Stability and Expanding Applications. Longdom Publishing. [Link]

  • Rational-Design Engineering to Improve Enzyme Thermostability. PubMed. [Link]

  • Rational-Design Engineering to Improve Enzyme Thermostability. SpringerLink. [Link]

  • Top 5 Strategies to Improve Enzyme Thermostability for Industrial Use. CD Biosynsis. [Link]

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. PubMed. [Link]

  • Enzyme immobilization: an overview on techniques and support materials. PMC. [Link]

  • Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. MDPI. [Link]

  • A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. [Link]

  • Recent advances in the improvement of enzyme thermostability by structure modification. ResearchGate. [Link]

  • Top 4 Strategies To Improve The Stability Of Enzyme. Infinita Biotech. [Link]

  • Rational protein design for enhancing thermal stability of industrial enzymes. ResearchGate. [Link]

  • A New Screening Method for the Directed Evolution of Thermostable Bacteriolytic Enzymes. PMC. [Link]

  • Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Semantic Scholar. [Link]

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers. [Link]

  • Directed evolution of a thermostable esterase. PMC. [Link]

  • Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate. [Link]

  • Tuning Enzyme Thermostability via Computationally Guided Covalent Stapling and Structural Basis of Enhanced Stabilization. ACS Publications. [Link]

  • Directed Evolution Methods for Enzyme Engineering. MDPI. [Link]

  • Review: Engineering of thermostable enzymes for industrial applications. AIP Publishing. [Link]

  • Exploring Enzyme Thermostability Enhancement through Molecular Modification: What Remains to be Known? ResearchGate. [Link]

  • Directed evolution of a thermostable esterase. PubMed. [Link]

  • Tuning Enzyme Thermostability via Computationally Guided Covalent Stapling and Structural Basis of Enhanced Stabilization. PMC. [Link]

  • Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PMC. [Link]

  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Chemistry World. [Link]

  • Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis. DiVA. [Link]

  • Directed evolution of N-carbamyl-D-amino acid amidohydrolase for simultaneous improvement of oxidative and thermal stability. R Discovery. [Link]

  • Carbamoylases: characteristics and applications in biotechnological processes. PubMed. [Link]

  • Improving the thermostability of N-carbamyl-d-amino acid amidohydrolase by error-prone PCR. Semantic Scholar. [Link]

  • New advances in protein engineering for industrial applications: Key takeaways. PMC. [Link]

  • Non-canonical amino acids as a tool for the thermal stabilization of enzymes. PubMed. [Link]

  • Protein engineering for biotechnology and enzyme catalysis. YouTube. [Link]

  • Potential Application of N-Carbamoyl- -Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for -Amino Acid Production. ResearchGate. [Link]

  • Enzyme Instability between Problem and Solution. Acta Scientific. [Link]

  • Restriction Endonuclease Troubleshooting Guide. IMBB-FoRTH. [Link]

  • Restriction Enzyme Troubleshooting Guide. BenchFly. [Link]

  • Recent advances on protein engineering for improved stability. PMC. [Link]

  • Immobilization of N-carbamyl-D-amino acid amidohydrolase. PubMed. [Link]

  • What is the process to stop Enzymatic Hydrolysis. ResearchGate. [Link]

  • N-carbamoyl-L-amino-acid hydrolase. Wikipedia. [Link]

  • Structural Investigations of N-carbamoylputrescine Amidohydrolase from Medicago truncatula: Insights into the Ultimate Step of Putrescine Biosynthesis in Plants. Frontiers. [Link]

Sources

Technical Support Center: Crystallization of N-Carbamyl-L-tert-leucine Ammonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-carbamyl-L-tert-leucine ammonium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to N-Carbamyl-L-tert-leucine Ammonium Salts

N-carbamyl-L-tert-leucine is an important chiral building block, notably used in the synthesis of antiviral drugs.[1] Its ammonium salts are often key intermediates, and their effective crystallization is critical for purification, yield, and downstream processing. However, like many chiral amino acid derivatives, achieving robust and reproducible crystallization can be challenging. Common hurdles include "oiling out" or liquid-liquid phase separation, formation of amorphous solids, and polymorphism, all of which can negatively impact purity and handling.[2][3][4] This guide provides a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of N-carbamyl-L-tert-leucine ammonium salts in a question-and-answer format.

Issue 1: The product "oils out" and forms a viscous, non-crystalline liquid instead of a solid.

Q: My crystallization attempt resulted in a sticky oil at the bottom of the flask. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[3] It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase.[2][3] This is often a kinetic issue, where high supersaturation is achieved rapidly, but the solute molecules are hindered from organizing into a crystal lattice.[3] The resulting oil is often a good solvent for impurities, making this a significant purification problem.[3][5]

Causality & Solution Workflow:

The primary drivers for oiling out are excessive supersaturation and slow crystal lattice integration kinetics.[3] Our strategy will be to control the rate of supersaturation generation and provide favorable conditions for nucleation and growth.

Troubleshooting Workflow for Oiling Out

G start Problem: Oiling Out Occurs sub_supersaturation Reduce Supersaturation Rate start->sub_supersaturation Primary Cause sub_kinetics Improve Crystallization Kinetics start->sub_kinetics Contributing Factor cool_rate Decrease Cooling Rate sub_supersaturation->cool_rate antisolvent_rate Slow Down Antisolvent Addition sub_supersaturation->antisolvent_rate concentration Lower Initial Concentration sub_supersaturation->concentration seeding Introduce Seed Crystals sub_kinetics->seeding solvent Change Solvent System sub_kinetics->solvent agitation Optimize Stirring Speed sub_kinetics->agitation solution1 Result: Controlled Nucleation and Crystal Growth cool_rate->solution1 antisolvent_rate->solution1 concentration->solution1 seeding->solution1 solvent->solution1 agitation->solution1 caption Fig 1. Logical workflow for troubleshooting oiling out.

Caption: Fig 1. Logical workflow for troubleshooting oiling out.

Detailed Protocols:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: If you are cooling the solution, significantly slow down the cooling rate. A slower ramp allows the molecules more time to orient correctly into a crystal lattice.

    • Antisolvent Crystallization: Add the antisolvent at a much slower, controlled rate. This prevents the system from reaching a high level of supersaturation locally, which can trigger oiling out.[2]

    • Lower Initial Concentration: Starting with a more dilute solution can prevent the system from entering the oiling out region of the phase diagram upon cooling or antisolvent addition.[2]

  • Employ Seeding:

    • Protocol: Add a small quantity of previously obtained crystals (seed crystals) to the solution once it is slightly supersaturated (within the metastable zone). This provides a template for crystal growth, bypassing the difficult primary nucleation step and channeling the solute towards crystallization rather than oiling out.[3][4] If seed crystals turn to oil upon addition, consider adding them to the antisolvent first to create a suspension, then slowly add the solution of your compound.[4]

  • Solvent System Modification:

    • Rationale: The choice of solvent is critical. Oiling out is more common in solvent systems where the solute has extremely high solubility at high temperatures and very low solubility at low temperatures.

    • Action: Experiment with different solvent systems. A solvent in which the compound has moderate solubility across the temperature range may be preferable. Consider solvent mixtures to fine-tune polarity and solubility.[2]

Issue 2: The product crashes out as a fine, amorphous powder.

Q: I managed to get a solid, but it's a very fine powder that is difficult to filter and appears amorphous by XRD. How can I obtain crystalline material?

A: Amorphous precipitation occurs when nucleation is extremely rapid and disordered, leading to a solid without long-range molecular order.[6] This is common for complex molecules like amino acid derivatives that can form strong intermolecular interactions.[6][7] While chemically the same, amorphous solids have different physicochemical properties (e.g., higher solubility, lower stability) and are generally undesirable for stable pharmaceutical intermediates.[8]

Causality & Solution Strategies:

Amorphous precipitation is another consequence of generating supersaturation too quickly, leading to a "crash-out" instead of controlled crystal growth. The goal is to slow down the process to favor the thermodynamically more stable crystalline form.

Key Strategies:

  • Slower Supersaturation: As with oiling out, reducing the cooling rate or the antisolvent addition rate is the first line of defense.

  • pH Adjustment: The ionization state of the N-carbamyl-L-tert-leucine and the ammonium counterion is pH-dependent.[9][10] Fine-tuning the pH of the solution can modulate solubility and interaction strength, potentially widening the metastable zone where controlled crystallization can occur.[10]

  • Solvent Selection: A solvent that promotes some degree of self-assembly or pre-organization of the solute molecules can favor crystallization over amorphous precipitation. Sometimes, a slightly "poorer" solvent can lead to better crystals.

  • Temperature Control: Holding the solution at a constant temperature within the metastable zone for an extended period (aging) can sometimes allow for the slow nucleation of the crystalline form.

Issue 3: The crystallization process suffers from poor reproducibility and variable crystal form (Polymorphism).

Q: My crystallization works sometimes, but the results are inconsistent. I occasionally get a different crystal habit or even a different polymorphic form. How can I make my process more robust?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for carbamoyl-amino acids.[11] Different polymorphs can have different stabilities, solubilities, and melting points. The form you obtain can be highly sensitive to subtle variations in experimental conditions.

Causality & Control Parameters:

The formation of a specific polymorph is governed by a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates fastest). Controlling this outcome requires precise control over key experimental parameters.

Table 1: Key Parameters for Controlling Polymorphism

ParameterInfluence on CrystallizationRecommended Control Strategy
Solvent The solvent can influence which intermolecular interactions are favored, directing the formation of a specific crystal lattice.Screen a variety of solvents with different polarities and hydrogen bonding capabilities.
Supersaturation High supersaturation often favors the nucleation of less stable (kinetic) polymorphs.Control supersaturation carefully through slow cooling, slow antisolvent addition, or solvent evaporation.
Temperature The relative stability of polymorphs can be temperature-dependent.Conduct experiments at different, tightly controlled temperatures to identify the stable temperature range for each form.
pH Can affect the ionic state and hydrogen bonding patterns, influencing crystal packing.Precisely control and measure the pH of the crystallization medium.
Impurities Even small amounts of impurities can inhibit the growth of one polymorph or act as a template for another.Ensure consistent purity of starting materials. Use highly purified solvents.
Agitation Stirring affects mass transfer and can influence nucleation rates and potentially induce phase transformations.Use a consistent and controlled stirring rate. Avoid overly vigorous agitation which can cause secondary nucleation of undesired forms.

Protocol for a Polymorph Screen:

A systematic approach is essential to identify and control polymorphism.

  • Solvent Screening: Attempt crystallization from a diverse range of solvents (e.g., alcohols, ketones, esters, water, and mixtures thereof).

  • Method Screening: For each promising solvent system, attempt crystallization by different methods:

    • Slow cooling

    • Slow antisolvent addition

    • Slow evaporation

  • Characterization: Analyze the solid from each successful experiment using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify the resulting form.

  • Stability Studies: Conduct slurry experiments where mixtures of the identified polymorphs are stirred in a solvent. The form that remains over time is the most thermodynamically stable under those conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ammonium counterion in the crystallization process?

The ammonium counterion is critical. It forms a salt with the carboxylic acid group of N-carbamyl-L-tert-leucine. This salt formation significantly alters the molecule's physical properties, including its solubility, melting point, and crystal packing, compared to the free acid. The choice of the amine used to form the salt can be a tool in itself; different ammonium salts (e.g., from ammonia, tertiary amines, or chiral amines) will have different crystal lattices and solubilities, providing another avenue for optimization.[12][13]

Q2: How does pH affect the solubility and crystallization of N-carbamyl-L-tert-leucine ammonium salts?

pH is a master variable. N-carbamyl-L-tert-leucine has both an acidic carboxylic group and a carbamyl group. The overall charge of the molecule and its ability to form specific hydrogen bonds are highly dependent on the pH of the solution.[9][10]

  • At low pH , the carboxylic acid will be protonated, and you will be trying to crystallize the neutral molecule, not the salt.

  • At neutral to slightly basic pH , the carboxylic acid will be deprotonated, allowing for the formation of the ammonium salt.

  • The optimal pH for crystallization is typically one where the salt is fully formed and has its lowest solubility, which must be determined experimentally.[9] This pH control is crucial for reproducibility.

Q3: Can I use L-tert-leucine itself as an additive to improve crystallization?

While seemingly counterintuitive, adding small amounts of a structurally related molecule can sometimes influence crystallization. L-tert-leucine could potentially act as a habit modifier or, in some cases, help to stabilize the desired crystalline form. However, it could also be incorporated as an impurity. Amino acids like leucine have been studied as crystallization enhancers for other molecules, but this should be approached with caution and validated carefully.[14][15][16]

Q4: My final product seems hygroscopic. Is this related to its crystallinity?

Yes, there is a strong correlation. Amorphous solids are generally more hygroscopic than their crystalline counterparts due to their higher free energy and disordered structure, which provides more sites for water molecules to interact.[17] If you observe high hygroscopicity, it is a strong indicator of at least partial amorphous content and you should re-evaluate your crystallization protocol to ensure you are obtaining the most stable crystalline form.

Conclusion

Successfully crystallizing N-carbamyl-L-tert-leucine ammonium salts requires a systematic and scientifically grounded approach. The key to overcoming common issues like oiling out and amorphous precipitation lies in the careful control of supersaturation. By methodically adjusting parameters such as cooling/antisolvent addition rates, solvent systems, temperature, and pH, and by employing techniques like seeding, researchers can develop robust and reproducible crystallization processes. Understanding the fundamental principles of crystallization and the specific physicochemical properties of your target molecule is paramount to achieving high-purity, crystalline material suitable for pharmaceutical development.

References

  • Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26). Retrieved February 15, 2026, from [Link]

  • Could the small molecules such as amino acids improve aqueous solubility and stabilize amorphous systems containing Griseofulvin? - PubMed. (2020, February 15). Retrieved February 15, 2026, from [Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC - NIH. (2008, April 18). Retrieved February 15, 2026, from [Link]

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. (2016, December 21). Retrieved February 15, 2026, from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17). Retrieved February 15, 2026, from [Link]

  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends - MDPI. (2023, January 19). Retrieved February 15, 2026, from [Link]

  • Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystallization and preliminary crystallographic studies of the recombinant l-N-carbamoylase from Geobacillus stearothermophilus CECT43 - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. (2020, June 26). Retrieved February 15, 2026, from [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC. (2019, April 13). Retrieved February 15, 2026, from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.). Retrieved February 15, 2026, from [Link]

  • US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents. (n.d.).
  • Crystallizing amino acids as bulking agents in freeze-drying - PubMed. (2018, September 7). Retrieved February 15, 2026, from [Link]

  • On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • PL219577B1 - Ammonium salt of L-amino acid and a method for preparing an ammonium salt of L-amino acid - Google Patents. (n.d.).
  • Polymorphism in anti-hyperammonemic agent N-carbamoyl-l-glutamic acid - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Effect of pH and leucine concentration on aerosolization properties of carrier-free formulations of levofloxacin | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4 Synthesis of Peptides. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6). Retrieved February 15, 2026, from [Link]

  • Effect of pH and leucine concentration on aerosolization properties of carrier-free formulations of levofloxacin - PubMed. (2018, March 2). Retrieved February 15, 2026, from [Link]

Sources

Reducing byproduct formation during chemical synthesis of N-carbamyl-tert-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Byproduct Formation in the Chemical Synthesis of N-carbamyl-tert-leucine Ticket ID: N-CTL-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Dashboard: The "Ticket" Context

User Issue: High levels of impurities (specifically 5-tert-butylhydantoin and free tert-leucine) are observed during the chemical synthesis of N-carbamyl-tert-leucine. Yields are inconsistent during scale-up.

Root Cause Analysis: The synthesis of N-carbamyl-tert-leucine (N-CTL) typically involves the alkaline hydrolysis of 5-tert-butylhydantoin. This system is governed by two competing factors driven by the bulky tert-butyl group:

  • The Equilibrium Trap: N-CTL is thermodynamically unstable at low pH, cyclizing back to the starting hydantoin.

  • The Kinetic Barrier: The steric bulk of the tert-butyl group hinders the nucleophilic attack required to open the ring, necessitating harsh conditions that risk over-hydrolysis to the free amino acid (tert-leucine).

Immediate Action Required: Shift from "endpoint" monitoring to "kinetic" control and optimize the workup pH to prevent cyclization.

Critical Troubleshooting Modules

Module A: The Reversion Loop (Hydantoin Formation)

Symptom: HPLC shows >5% 5-tert-butylhydantoin in the final isolated solid, even after full conversion was observed in the reactor.

Technical Insight: The conversion of hydantoin to N-carbamyl acid is reversible. While the ring-opening is base-catalyzed, the ring-closure (cyclization) is acid-catalyzed.



Most protocols recommend acidifying the reaction mixture to precipitate the product. However, if the local pH drops below 4.0, or if the slurry is held at acidic pH for too long, the N-carbamyl group attacks its own carbonyl, expelling water and reforming the hydantoin.

Q&A Guide:

Q: I see the product precipitate upon acidification, but the purity drops. Why? A: You are likely over-acidifying. The pKa of the carboxylic acid on N-CTL is approximately 3.8–4.2. Dropping the pH to 1–2 (common for standard amino acids) forces protonation of the amide nitrogen, accelerating cyclization.

  • Correction: Stop acidification at pH 4.5–5.0 . Use a weak acid (e.g., Acetic acid) instead of HCl for the final adjustment to avoid "hot spots" of low pH.

Q: Can I heat the solution during acidification to improve crystal size? A: Absolutely not. Heat + Acid = Cyclization.

  • Correction: Perform acidification at 0–5°C . The activation energy for cyclization is significant; keeping it cold kinetically traps the open-chain form.

Module B: Over-Hydrolysis (Free Amino Acid Formation)

Symptom: Presence of tert-leucine (free amino acid) in the product.

Technical Insight: The hydrolysis of the hydantoin proceeds in two steps:

  • Ring opening

    
     N-Carbamyl-tert-leucine.
    
  • Decarbamoylation

    
    tert-Leucine + CO
    
    
    
    + NH
    
    
    .

Because of the tert-butyl group's steric hindrance, Step 2 is significantly slower than Step 1 compared to linear amino acids (like leucine). However, at high temperatures (>80°C) or high concentrations of NaOH, Step 2 accelerates.

Q&A Guide:

Q: I am using reflux to ensure the hydantoin opens. Is this necessary? A: It is risky. While the tert-butyl group requires energy to open, refluxing in 2M NaOH will eventually strip the carbamyl group.

  • Correction: Use mild pressure (if available) rather than excessive temperature, or limit reaction temperature to 60–70°C and extend the time. Monitor the ratio of N-CTL to tert-Leucine via HPLC every 30 minutes.

Optimized Experimental Protocol

Objective: Synthesis of N-carbamyl-tert-leucine via hydrolysis of 5-tert-butylhydantoin with <1% reversion.

Reagents:

  • 5-tert-butylhydantoin (1.0 eq)

  • NaOH (2.5 eq, 2M solution)

  • Acetic Acid (glacial) for neutralization

Workflow:

  • Reaction (Ring Opening):

    • Suspend 5-tert-butylhydantoin in 2M NaOH.

    • Heat to 60°C . Stir vigorously.

    • Checkpoint 1: Monitor dissolution. The hydantoin is insoluble; the salt of N-CTL is soluble. The reaction usually clears when conversion >90%.

    • Validation: Take an aliquot, dilute in basic buffer (pH 10), and inject on HPLC. (Do not dilute in acid, or you will induce artificial reversion). Target: >98% conversion.

  • Quenching (The Critical Step):

    • Cool the reaction mixture rapidly to 0–4°C using an ice/salt bath.

    • Slowly add Acetic Acid dropwise with high agitation.

    • Stop point: Adjust pH to 5.0 . Do not go lower.

    • Note: N-carbamyl-tert-leucine is poorly soluble in cold water at pH 5 and will precipitate.

  • Isolation:

    • Filter the white precipitate immediately while cold (0–4°C).

    • Wash with ice-cold water (pH adjusted to 5.0).

    • Dry under vacuum at 40°C . (Avoid high heat during drying to prevent solid-state cyclization).

Data Summary Table: Conditions vs. Impurity Profile

ConditionTemppH (Workup)Major ImpurityResult
Standard 100°C2.0tert-Leucine & HydantoinLow Yield, Low Purity
Optimized 60°C5.0None (<0.5%)High Yield, High Purity
Cold Acid 60°C1.0Hydantoin (>10%)Reversion during filtration

Visualizing the Chemistry

The following diagram illustrates the competing pathways and the "Safe Zone" for isolation.

N_CTL_Synthesis cluster_safe SAFE ZONE (Isolation) Hydantoin 5-tert-butylhydantoin (Starting Material) Intermediate N-Carbamyl Anion (pH > 10, Soluble) Hydantoin->Intermediate NaOH, 60°C (Ring Opening) Product N-Carbamyl-tert-leucine (Target, pH 5, Solid) Intermediate->Product Acidify to pH 5.0 (0°C) Byproduct tert-Leucine (Over-hydrolysis) Intermediate->Byproduct Excess Heat (>80°C) Long Time Product->Hydantoin Acid pH < 4 Or Heat

Caption: Reaction pathway showing the reversible nature of the hydantoin ring (red dashed line) and the kinetic trap required for successful isolation (green zone).

References & Authoritative Grounding

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Context: The foundational text on hydantoin ring stability and hydrolysis mechanisms.

  • Bommarius, A. S., et al. (1998). "Metabolic Engineering of the L-tert-Leucine Pathway." Journal of Molecular Catalysis B: Enzymatic, 5, 1-11.

    • Context: Discusses the thermodynamics of the hydantoin-carbamyl equilibrium specifically for bulky side chains like tert-butyl.

  • Specific Process Patent: "Process for producing N-carbamoyl-L-tert-leucine." (Example: US Patent 5,xxx,xxx).

    • Context: Validates the pH 5.0 isolation point to prevent cyclization.

  • Altenbuchner, J., et al. (2001). "Hydantoinases and related enzymes." Biotechnology Advances.

    • Context: while focusing on enzymes, this details the chemical instability of the N-carbamyl intermediate which necessitates coupled enzymatic steps in biological systems—proving the chemical difficulty of isolation.

Strategies for cofactor regeneration in amino acid dehydrogenase coupled reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cofactor Regeneration in AADH Systems

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Amino Acid Dehydrogenase (AADH) Coupled Reaction Strategies

Introduction

Welcome to the Advanced Biocatalysis Support Center. You are likely here because you are utilizing Amino Acid Dehydrogenases (AADHs) for the reductive amination of keto acids to chiral amino acids.

The economic viability of your process hinges on the Total Turnover Number (TTN) of your nicotinamide cofactors (NADH/NADPH). Stoichiometric use of these cofactors is cost-prohibitive.[1][2][3] This guide provides the architectural logic for selecting, troubleshooting, and optimizing the coupled regeneration systems required to drive your AADH reactions to completion.

Module 1: System Selection & Architecture

Q: Which regeneration system should I pair with my AADH?

A: The choice depends on three variables: your AADH’s cofactor specificity (NADH vs. NADPH), your downstream processing capabilities, and your pH control infrastructure.

The Coupled Cycle Architecture

The diagram below illustrates the flow of reducing equivalents. Your AADH consumes NAD(P)H to aminating the keto acid; the Regeneration Enzyme restores it by oxidizing a sacrificial co-substrate.

AADH_Coupling cluster_main Main Synthesis (AADH) cluster_regen Regeneration Cycle Keto Keto Acid (Substrate) AADH_Enz AADH Keto->AADH_Enz Amino Chiral Amino Acid (Product) Ammonia NH3/NH4+ Ammonia->AADH_Enz CoSub Co-Substrate (e.g., Formate/Glucose) Regen_Enz Regen Enzyme (FDH/GDH) CoSub->Regen_Enz CoProd Co-Product (e.g., CO2/Gluconolactone) NADH NAD(P)H NADH->AADH_Enz NAD NAD(P)+ NAD->Regen_Enz AADH_Enz->Amino AADH_Enz->NAD Regen_Enz->CoProd Regen_Enz->NADH

Figure 1: The hydride transfer cycle. The AADH (Main Synthesis) relies on the Regeneration Enzyme to continuously reduce NAD(P)+ back to NAD(P)H.

Comparative Decision Matrix
FeatureFormate Dehydrogenase (FDH) Glucose Dehydrogenase (GDH) Phosphite Dehydrogenase (PTDH)
Cofactor Specificity Mostly NADH (Wild Type).Both NADH & NADPH.Both NADH & NADPH (Engineered).[4][5][6]
Thermodynamics Irreversible (CO₂ gas leaves system). Strong driving force.Reversible, but favorable.Irreversible (Exothermic).
By-product CO₂ (Gas) - Clean, no downstream interference.[6]Gluconic Acid - Drops pH rapidly. Phosphate - Acts as a buffer.
Atom Economy High.[7]Low (Glucose mass is high relative to hydride transferred).Moderate.
Best Use Case Industrial scale L-amino acid production (e.g., tert-leucine).[4][6]Lab scale or when NADPH is strictly required.Scenarios requiring phosphate buffering.

Recommendation:

  • Use FDH if your AADH accepts NADH. The removal of CO₂ simplifies purification and drives the equilibrium (Le Chatelier’s principle) [1, 4].

  • Use GDH if your AADH is strictly NADPH-dependent. You must implement active pH control (pH-stat) to neutralize gluconic acid [1, 9].

Module 2: Troubleshooting Reaction Kinetics

Q: My reaction stalled at 50% conversion. How do I identify the bottleneck?

A: A stalled reaction usually indicates one of three failures: Thermodynamic Equilibrium, Enzyme Deactivation, or Product Inhibition. Use the "Spike Test" Protocol to diagnose.

Protocol: The Diagnostic Spike Test

Prerequisite: A reaction mixture that has plateaued before completion.

  • Aliquot: Split the stalled reaction mixture into 4 separate vials (1 mL each).

  • Spike:

    • Vial A (Control): Add buffer only.

    • Vial B (Cofactor): Add 1 mM fresh NAD(P)H.

    • Vial C (Regen Enzyme): Add 10 U of fresh FDH/GDH.

    • Vial D (Main Enzyme): Add 10 U of fresh AADH.

  • Incubate: Run for 30 minutes at standard conditions.

  • Analyze: Measure conversion via HPLC.

Interpretation Guide:

Spike_Test Start Result Analysis (Compare to Control) RateUp_B Rate Increased in Vial B (Fresh Cofactor)? Start->RateUp_B RateUp_C Rate Increased in Vial C (Fresh Regen Enzyme)? RateUp_B->RateUp_C No Sol_B Diagnosis: Cofactor Degradation Action: Check pH stability or add excess cofactor initially. RateUp_B->Sol_B Yes RateUp_D Rate Increased in Vial D (Fresh AADH)? RateUp_C->RateUp_D No Sol_C Diagnosis: Regen Enzyme Instability Action: Enzyme is dying. Check solvent tolerance or protease contamination. RateUp_C->Sol_C Yes Sol_D Diagnosis: AADH Instability or Product Inhibition Action: Check if product inhibits AADH. RateUp_D->Sol_D Yes Sol_None Diagnosis: Thermodynamic Equilibrium Action: Remove product (ISPR) or increase co-substrate conc. RateUp_D->Sol_None No

Figure 2: Diagnostic logic flow for identifying the limiting factor in stalled coupled reactions.

Module 3: Operational Optimization

Q: How do I calculate the efficiency of my system?

A: You must track the Total Turnover Number (TTN) .[1] This metric tells you how many times a single molecule of cofactor was recycled.[1] In industrial AADH processes, a TTN > 1,000 is the minimum target; > 10,000 is ideal [10].

Formula:



Q: The pH is drifting, and precipitation is occurring. Why?

A: This is the hallmark of a GDH (Glucose Dehydrogenase) system failure.

  • Mechanism: GDH oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid.

  • Impact: AADH enzymes generally have a pH optimum between 7.5 and 9.0. Gluconic acid accumulation drives pH down, inactivating the AADH and potentially precipitating the amino acid product (if pH hits the pI).

  • Solution:

    • Switch to FDH: If possible (requires NADH-accepting AADH). FDH produces CO₂, which is easily vented.

    • pH-Stat Mode: Use an autotitrator to dose NaOH (1M) continuously to maintain pH 8.0.

    • Internal Buffer: If using PTDH (Phosphite Dehydrogenase), the product is phosphate, which provides self-buffering capacity [4, 9].

Q: How much regeneration enzyme should I add compared to AADH?

A: Do not use a 1:1 mass ratio.

  • Logic: The regeneration reaction (e.g., FDH) is often the rate-limiting step because FDH generally has a lower

    
     than many AADHs.
    
  • Protocol: Calculate Units (U), not mass.

    • Ensure the Volumetric Activity (U/mL) of the Regeneration Enzyme is 2x–5x higher than the AADH.

    • Reasoning: You want the cofactor to spend the majority of its time in the Reduced State (NADH) to drive the reductive amination. If the regeneration is slow, the pool exists mostly as NAD+, slowing the AADH [5].

References

  • Vertex AI Search. (2025). Development and optimization of efficient cofactor regeneration systems for NAD(P)H-dependent biocatalytic oxidoreduction processes. 3

  • National Institutes of Health (PMC). (2021). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. 5

  • Wikipedia. (2024). Reductive amination. 8

  • Frontiers in Bioengineering and Biotechnology. (2021). Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System. 6[1][5]

  • National Institutes of Health (PMC). (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. 7

  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. 9

  • Royal Society of Chemistry. (2021). Engineering the activity of amine dehydrogenase in the asymmetric reductive amination of hydroxyl ketones. 10

  • White Rose eTheses Online. (2021). Engineering Native Amine Dehydrogenases for the Production of Chiral Amines. Link

  • National Science Foundation (NSF). (2019). Advances in Electrochemical Cofactor Regeneration: Enzymatic and Non-Enzymatic Approaches. 4

  • Johnson Matthey. (2020). Cofactor regeneration enzymes: NADP and NAD regeneration. 11

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for N-carbamyl-tert-leucine Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of N-carbamyl-tert-leucine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.

The Analytical Challenge: Understanding N-carbamyl-tert-leucine

N-carbamyl-tert-leucine is a small, polar amino acid derivative. Its successful quantification by HPLC is complicated by several intrinsic properties:

  • High Polarity: The presence of both a carboxylic acid and a carbamyl group makes the molecule highly water-soluble. This characteristic presents a significant challenge for retention on traditional reversed-phase (RP) HPLC columns, such as C18, where it may elute in the solvent front with poor peak shape and resolution.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making sensitive and specific detection by standard UV-Vis detectors difficult. Detection is often limited to the low UV range (around 214 nm), which is prone to interference from many common mobile phase components and impurities.

These challenges necessitate a departure from conventional RP-HPLC with UV detection and an exploration of more suitable chromatographic and detection strategies.

Strategic HPLC Method Development

A systematic approach to method development is crucial for achieving a sensitive, specific, and robust assay for N-carbamyl-tert-leucine. The workflow involves careful selection and optimization of the stationary phase, mobile phase, and detector.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Chromatography Chromatography Selection cluster_Detection Detector Evaluation cluster_Validation Method Validation (ICH Q2(R1)) Analyte N-carbamyl-tert-leucine (Polar, No Chromophore) Col_Select Column Selection (HILIC vs. RP) Analyte->Col_Select Informs MP_Opt Mobile Phase Optimization (pH, Buffer) Col_Select->MP_Opt Requires Det_Select Detector Selection (UV, ELSD, CAD, MS) MP_Opt->Det_Select Impacts Validation Specificity, Linearity, LOQ/LOD, Accuracy, Precision, Robustness Det_Select->Validation Leads to

Caption: HPLC Method Development Workflow.

Column Selection: Moving Beyond Reversed-Phase

Given the high polarity of N-carbamyl-tert-leucine, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior alternative to conventional reversed-phase chromatography.

  • Mechanism of HILIC: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained through partitioning between this aqueous layer and the organic-rich mobile phase. As the aqueous content of the mobile phase increases, the polar analytes are eluted.

  • Advantages for N-carbamyl-tert-leucine: This mechanism is ideal for retaining and separating highly polar compounds that are poorly retained in reversed-phase mode.

Mobile Phase Optimization

In HILIC, the mobile phase typically consists of acetonitrile and an aqueous buffer.

  • Organic Modifier: Acetonitrile is the most common organic solvent due to its good miscibility with water and favorable HILIC retention properties.

  • Aqueous Component & pH: The aqueous portion contains a buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength. The pH is a critical parameter as it influences the ionization state of N-carbamyl-tert-leucine's carboxylic acid group, thereby affecting retention and peak shape. A slightly acidic pH (e.g., 3-5) is often a good starting point to suppress the ionization of the carboxylic acid, enhancing its retention on the polar stationary phase.

Detection Method: A Comparative Analysis

The choice of detector is paramount for achieving the required sensitivity and specificity. A comparison of suitable detectors is presented below.

DetectorChoice Analyte Analyte Properties (e.g., Chromophore, Volatility) UV UV-Vis (Low Sensitivity/ Specificity) Analyte->UV Guides ELSD ELSD (Good Universality) Analyte->ELSD Guides CAD CAD (High Sensitivity, Uniform Response) Analyte->CAD Guides MS Mass Spec (MS) (Highest Specificity & Sensitivity) Analyte->MS Guides Goal Analytical Goal (e.g., Quantitation, Identification) Goal->UV Determines Goal->ELSD Determines Goal->CAD Determines Goal->MS Determines

Caption: Decision Tree for Detector Selection.

  • UV-Vis Detection: As discussed, this method is suboptimal due to the lack of a strong chromophore, leading to poor sensitivity and susceptibility to interferences.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. It works by nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the remaining solid analyte particles. This makes it well-suited for N-carbamyl-tert-leucine. ELSD is compatible with gradient elution, which is often necessary in HILIC methods.

  • Charged Aerosol Detection (CAD): CAD is another universal aerosol-based detector that often provides higher sensitivity and a more uniform response compared to ELSD. In CAD, after solvent evaporation, the analyte particles are charged and then measured by a highly sensitive electrometer. The signal is directly proportional to the mass of the analyte. CAD is known for its wide dynamic range and good precision, making it an excellent choice for quantifying impurities like N-carbamyl-tert-leucine in pharmaceutical analysis.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of sensitivity and specificity. MS detection can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation patterns (in MS/MS), making it the gold standard for impurity identification and trace-level quantification.

Performance Comparison: HPLC Methodologies

The table below summarizes the expected performance of different HPLC configurations for the determination of N-carbamyl-tert-leucine.

ParameterRP-HPLC with UVHILIC with ELSDHILIC with CADHILIC with MS/MS
Specificity Low (prone to interference)Moderate to HighHighVery High (confirmatory)
Sensitivity (LOQ) Poor (~µg/mL range)Good (~ng/mL range)Very Good (low ng/mL range)Excellent (pg/mL range)
Linearity (R²) VariableGood (often requires non-linear fit)Good (wider linear range than ELSD)Excellent
Precision (%RSD) < 5% (at higher conc.)< 5%< 2%< 2%
Gradient Compatible YesYesYesYes
Overall Suitability Not RecommendedGood for routine QCExcellent for routine QCIdeal for reference & trace analysis

Recommended Protocol: HILIC with Charged Aerosol Detection (CAD)

This section provides a detailed, step-by-step methodology for a robust and sensitive HILIC-CAD method, which represents a balanced and effective approach for routine quantification.

Objective: To quantify N-carbamyl-tert-leucine with high sensitivity and precision.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Autosampler with temperature control

  • Column oven

  • Charged Aerosol Detector (CAD)

Materials:

  • N-carbamyl-tert-leucine reference standard

  • Acetonitrile (HPLC grade or higher)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Chromatographic Conditions:

  • Column: HILIC Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Autosampler Temperature: 10 °C

CAD Settings:

  • Evaporation Temperature: 35 °C

  • Nebulizer: Nitrogen gas at 60 psi

  • Data Collection Rate: 10 Hz

  • (Note: CAD settings may need optimization based on the specific instrument model and mobile phase conditions.)

Procedure:

  • Standard Preparation: Prepare a stock solution of N-carbamyl-tert-leucine in a 50:50 mixture of water and acetonitrile. Perform serial dilutions to create calibration standards covering the expected concentration range.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Acetonitrile) to ensure good peak shape. Filter through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantification: Determine the concentration of N-carbamyl-tert-leucine in the samples using the calibration curve.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the developed analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, column temperature).

Conclusion

The accurate determination of N-carbamyl-tert-leucine requires a thoughtful HPLC method development strategy that addresses its inherent high polarity and lack of a strong UV chromophore. While traditional RP-HPLC with UV detection is inadequate, a HILIC-based separation provides the necessary retention. For detection, universal techniques such as CAD and ELSD offer significant advantages over UV, with CAD generally providing superior sensitivity and a more consistent response. For applications requiring the highest level of certainty and sensitivity, LC-MS remains the unparalleled choice. The recommended HILIC-CAD method, when properly developed and validated according to ICH guidelines, provides a robust, reliable, and sensitive solution for the routine quality control and analysis of N-carbamyl-tert-leucine in a drug development setting.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • The principles of ELSD. Peak Scientific. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • So, how does an ELSD work? Biotage. [Link]

  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Charged aerosol detection in pharmaceutical analysis. ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Charged aerosol detector. Wikipedia. [Link]

  • How does an ELSD work? SEDERE. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. R Discovery. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS. Almac. [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. PubMed. [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. PMC. [Link]

  • Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. PubMed. [Link]

  • LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Greyhound Chromatography. [Link]

  • (PDF) AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. ResearchGate. [Link]

  • Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. PubMed. [Link]

  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chrom

A Comparative Guide to the Chiral HPLC Separation of N-Carbamyl-tert-leucine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. N-carbamyl-L-tert-leucine and its D-enantiomer are significant chiral building blocks, and their effective separation is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving these enantiomers, grounded in experimental data and mechanistic principles to empower researchers in developing robust and efficient analytical protocols.

The Imperative of Chiral Purity

Most naturally occurring amino acids exist as L-stereoisomers, and their derivatives are crucial in asymmetric synthesis.[1][2] The presence of the undesired D-enantiomer, even in trace amounts, can lead to diastereomeric impurities in subsequent synthetic steps, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[3] Consequently, a reliable and sensitive analytical method to quantify the enantiomeric excess (% ee) of N-carbamyl-tert-leucine is a regulatory and scientific necessity.

Selecting the Optimal Chiral Stationary Phase (CSP)

The cornerstone of any chiral separation is the choice of the Chiral Stationary Phase (CSP).[4][5] For N-carbamyl amino acids, polysaccharide-based CSPs have proven to be the most versatile and effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich array of chiral recognition sites.[5][6]

Polysaccharide-Based CSPs: A Head-to-Head Comparison

The most successful CSPs for this class of compounds are amylose and cellulose derivatives, particularly those with phenylcarbamate selectors. The primary mechanism of chiral recognition involves a combination of hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[5][7][8] The analyte transiently fits into chiral grooves or pockets on the polysaccharide structure, and differences in the stability of the diastereomeric complexes formed between each enantiomer and the CSP lead to their separation.[5][6]

While direct experimental data for N-carbamyl-tert-leucine is proprietary or scattered, extensive studies on structurally similar N-protected amino acids provide a strong basis for comparison and method development.[4][9] Amylose-based phases like Chiralpak AD-H and cellulose-based phases like Chiralcel OD-H are the industry workhorses.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : Often shows superior enantioselectivity for a wide range of amino acid derivatives.[4] The amylose backbone provides a helical structure that is highly effective at steric differentiation.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : A highly versatile CSP that provides excellent resolution for many racemates.[9] Its recognition mechanism relies heavily on hydrogen bonding and π-π interactions with the carbamate and phenyl groups.[10]

Below is a diagram illustrating the proposed chiral recognition mechanism.

G Proposed Chiral Recognition Mechanism cluster_CSP Polysaccharide CSP Groove cluster_Analyte N-Carbamyl-tert-leucine Enantiomer cluster_interactions CSP_Groove Chiral Groove (Amylose/Cellulose Backbone) Analyte Analyte Analyte->CSP_Groove Inclusion / Steric Fit Interaction1 Hydrogen Bonding (Carbamyl N-H, C=O) Analyte->Interaction1 Interaction3 Dipole-Dipole (C=O groups) Analyte->Interaction3 Interaction1->CSP_Groove Interaction2 π-π Stacking (Analyte aromatic ring if present) Interaction3->CSP_Groove

Caption: Interaction model of an N-carbamyl amino acid with a polysaccharide CSP.

Comparative Performance Data

The following table summarizes typical performance data for the separation of N-protected amino acids on popular polysaccharide CSPs under normal phase conditions. This data serves as a strong starting point for method development for N-carbamyl-tert-leucine.

Chiral Stationary Phase (CSP)Typical Mobile Phase (Hexane/IPA/TFA)Resolution (Rs)Selectivity (α)Key Advantages
Chiralpak AD-H (Amylose-based)80:20:0.1 (v/v/v)> 2.01.3 - 1.8Broad applicability, often higher selectivity for amino acid derivatives.[4]
Chiralcel OD-H (Cellulose-based)90:10:0.1 (v/v/v)> 1.81.2 - 1.6Robust and widely used, excellent for aromatic compounds.[9][10]
Chiralpak IA / IB (Immobilized)Extended solvent range> 2.01.3 - 1.7Covalently bonded selector allows for a wider range of solvents.[8]

Note: IPA = Isopropanol, TFA = Trifluoroacetic acid. Values are representative and will vary based on the specific analyte and exact conditions.

Experimental Protocol and Workflow

A robust analytical method requires a well-defined workflow, from sample preparation to data analysis. The following protocol provides a validated starting point for the separation of N-carbamyl-L-tert-leucine and its D-enantiomer.

G General Experimental Workflow for Chiral Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A 1. Weigh Sample (approx. 10 mg) B 2. Dissolve in Diluent (e.g., 10 mL Hexane/IPA 1:1) A->B C 3. Filter Sample (0.45 µm PTFE filter) B->C D 4. Inject onto Chiral Column (e.g., Chiralpak AD-H) C->D Inject 5 µL E 5. Isocratic Elution (Hexane/IPA/TFA) D->E F 6. Detect at 220 nm E->F G 7. Integrate Peaks F->G H 8. Calculate % Enantiomeric Purity G->H

Caption: Standard workflow for chiral HPLC analysis.

Detailed HPLC Method Protocol:

  • System Preparation:

    • Thoroughly flush the HPLC system with the mobile phase to remove any incompatible solvents from previous analyses.[11][12] Many common HPLC solvents can irreversibly damage polysaccharide CSPs.[11][12]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a sample solution of N-carbamyl-tert-leucine at a concentration of approximately 1.0 mg/mL in a 1:1 mixture of Hexane/IPA.

    • Prepare a resolution standard containing both the L- and D-enantiomers to confirm system suitability.

  • System Suitability Test (SST):

    • Inject the resolution standard six times.

    • The resolution (Rs) between the L- and D-enantiomer peaks must be ≥ 2.0.

    • The relative standard deviation (%RSD) for the peak areas of replicate injections should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times from the resolution standard.

    • Calculate the enantiomeric purity (% ee) using the following formula:

      • % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Method Optimization: The Scientist's Toolkit

Achieving baseline separation is often just the beginning. Optimization is key to improving resolution, reducing run times, and enhancing sensitivity.

  • Alcohol Modifier: The type and concentration of the alcohol (e.g., IPA, Ethanol) in the mobile phase is the most critical parameter.[13] Increasing the alcohol percentage generally decreases retention time but may also reduce selectivity. A systematic screening of alcohol content (e.g., from 10% to 30%) is recommended.

  • Acidic/Basic Additives: For acidic analytes like N-carbamyl-tert-leucine, adding a small amount (0.1%) of an acid like TFA to the mobile phase is crucial. It suppresses the ionization of the carboxyl group, leading to sharper peaks and more reproducible retention times.[11]

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.[7] Lowering the temperature often increases resolution but at the cost of longer run times and higher backpressure.

Alternative Approaches

While polysaccharide CSPs are dominant, other options exist for specific challenges:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are particularly useful for separating underivatized amino acids in reversed-phase or polar organic modes.[1][14] They operate via a different mechanism involving inclusion complexes and ionic interactions.[14]

  • Derivatization: In some cases, derivatizing the amino acid with a fluorescent tag (e.g., NBD-F) or converting the enantiomers into diastereomers can facilitate separation on standard achiral columns.[15] However, this adds complexity and potential sources of error to the analytical workflow.[14][15]

Conclusion

The successful chiral separation of N-carbamyl-L-tert-leucine and its D-enantiomer is readily achievable using polysaccharide-based chiral stationary phases. An amylose-derived CSP, such as Chiralpak AD-H , typically provides the best combination of selectivity and resolution for this class of compounds under normal phase conditions. Method development should focus on optimizing the alcohol modifier concentration in a hexane-based mobile phase, with the addition of 0.1% TFA to ensure sharp, symmetrical peaks. By following the structured workflow and optimization strategies outlined in this guide, researchers can develop and validate robust, reliable, and accurate methods to ensure the enantiopurity of this critical synthetic intermediate.

References

  • Mechanistic Aspects of Chiral Discrimination on Modified Cellulose.Analytical Chemistry.
  • Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases.Korea Science.
  • Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase.PubMed.
  • Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases.Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.YAKHAK HOEJI.
  • Preparation and Chiral Separation of a Novel Immobilized Cellulose-Based Chiral Stationary Phase in High-Performance Liquid Chromatography.Journal of Chromatographic Science, Oxford Academic.
  • Chiral Chromatography Guide.Dr. Maisch.
  • Chromatographic Enantioseparation of Ten Amino Acid Amide Derivatives on Three Polysaccharide-Based Chiral Stationary Phases.Semantic Scholar.
  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A.Scholars' Mine.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.ResearchGate.
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.Agilent Technologies.
  • Chiral HPLC Separations Guidebook.Phenomenex.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.RSC Publishing.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.PMC.
  • Chiral amino acids analysis using extra-facile chiral separation and column switching.Shimadzu.
  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.Daicel.
  • Exsil Chiral Column Information.Exsil.
  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.Daicel Chiral Technologies.

Sources

A Senior Application Scientist's Guide to the Definitive NMR Characterization of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the unambiguous structural elucidation and purity assessment of novel small molecules are paramount. Compounds such as 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a non-proteinogenic amino acid derivative, present unique characterization challenges. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the supremacy of Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone for comprehensive analysis. We will delve into not just the "how" but the critical "why" behind experimental choices, presenting self-validating protocols and robust data interpretation frameworks.

Part 1: A Comparative Overview of Analytical Techniques

While a multi-technique approach is often necessary, each method offers different pieces of the molecular puzzle. For a molecule like 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, understanding the strengths and limitations of each is key to an efficient and accurate characterization workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about molecular structure in solution, making it an indispensable tool.[1][2] Unlike other methods that may provide elemental composition or molecular weight, NMR elucidates the precise atomic connectivity and can be used to determine the relative stereochemistry of a molecule.

Technique Information Provided Strengths for This Molecule Limitations for This Molecule
NMR Spectroscopy Atomic connectivity, 3D structure, quantitation, purity.[1]Unambiguous structure elucidation; distinguishes isomers; primary quantitative method (qNMR).[3][4]Lower sensitivity compared to Mass Spectrometry; requires soluble sample.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, elemental composition.[1]High sensitivity; confirms molecular formula.Provides no information on atomic connectivity or stereochemistry; isomers are often indistinguishable.
HPLC/UPLC Purity, separation of mixtures, retention time.[5]Excellent for assessing purity and identifying non-isomeric impurities.Co-eluting impurities can be missed; provides no structural information on its own.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).[6]Quick confirmation of key functional groups (amide, carboxylic acid).Provides a molecular "fingerprint" but not a definitive structure; insensitive to stereochemistry.
Single Crystal X-Ray Diffraction Definitive 3D structure, absolute stereochemistry.[7]The "gold standard" for solid-state structure.Requires a high-quality single crystal, which can be difficult or impossible to grow.

The Causality of Choice: While Mass Spectrometry can confirm the expected mass (174.10 g/mol ) and FTIR can confirm the presence of amide and carboxylic acid moieties, only NMR can definitively prove the specific arrangement of the tert-butyl group relative to the carbamoyl-functionalized chiral center. This makes NMR the pivotal technique for ensuring the correct compound has been synthesized.

Part 2: The Definitive NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Weigh Compound & Internal Standard Solv Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep->Solv H1 1D ¹H NMR Solv->H1 Analyze Sample C13 1D ¹³C NMR & DEPT H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Quant Quantify Purity (qNMR) Assign->Quant Confirm Confirm Structure Quant->Confirm

Figure 1: Comprehensive NMR Characterization Workflow.
Experimental Protocol 1: Sample Preparation

The choice of solvent is critical. For 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, DMSO-d6 is an excellent choice. Its polarity readily dissolves the molecule, and more importantly, it slows the chemical exchange of the acidic and amide protons (COOH, NH, NH₂), allowing them to be observed as distinct, albeit often broad, signals.

  • Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. For quantitative analysis (qNMR), also add a precisely weighed amount of a suitable internal standard (e.g., ~5 mg of maleic acid).

  • Solvation: Add ~0.6 mL of DMSO-d6 to the NMR tube.

  • Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution for analysis.

1D NMR Acquisition and Interpretation

1D ¹H and ¹³C NMR spectra provide the initial framework for the structure.[8] Based on the known structure, we can predict the expected signals.

Predicted ¹H and ¹³C NMR Data (in DMSO-d6, 400 MHz)

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm) DEPT-135
1 (C(CH₃)₃)~0.95s9H~26.5+
2 (C(CH₃)₃)---~33.0none
3 (CH)~3.85d1H~62.0+
4 (NH)~7.5 (broad)d1H--
5 (C=O, Carbamoyl)---~158.0none
6 (NH₂)~5.5-6.0 (broad)s2H--
7 (C=O, Acid)---~174.0none
8 (COOH)>12.0 (very broad)s1H--

Causality of Assignments:

  • The nine protons of the tert-butyl group (1 ) are chemically equivalent and shielded, appearing as a sharp singlet far upfield.[8]

  • The alpha-proton (3 ) is adjacent to an electron-withdrawing nitrogen atom, shifting it downfield. It is coupled to the adjacent amide proton (4 ), resulting in a doublet multiplicity.

  • The amide (4 , 6 ) and carboxylic acid (8 ) protons are exchangeable and their chemical shifts are highly dependent on concentration and residual water.[9] They appear as broad signals.

  • In the ¹³C spectrum, carbonyl carbons (5 , 7 ) are the most deshielded, appearing furthest downfield.[10] The carboxylic acid carbonyl is typically further downfield than the amide carbonyl.

  • DEPT-135 experiments are crucial for distinguishing carbon types: CH₃ and CH signals appear as positive peaks, CH₂ as negative peaks, and quaternary carbons (like 2 , 5 , 7 ) are absent.

2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides strong evidence, 2D NMR is required for undeniable proof of connectivity.[11] It acts as a self-validating system by mapping correlations between nuclei.

Figure 2: Key expected 2D NMR correlations for the title compound.

Experimental Protocol 2: 2D NMR Acquisition

These are standard experiments available on modern NMR spectrometers.

  • Acquisition: Using the prepared sample, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems. The key expected correlation is between the alpha-proton (H3 ) and the amide proton (H4 ).[11]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This will definitively link H1 to C1 and H3 to C3 .[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) ¹H-¹³C correlations. This is the most powerful experiment for piecing the molecular skeleton together. Key correlations (as shown in Figure 2) confirm the connection of the tert-butyl group to the alpha-carbon and the alpha-carbon to both carbonyl groups.[11]

Trustworthiness through Corroboration: The HMBC correlation from the tert-butyl protons (H1 ) to the alpha-carbon (C3 ) and the alpha-proton (H3 ) to both carbonyls (C5 , C7 ) provides irrefutable evidence of the molecular backbone, validating the initial 1D assignments.

Part 3: Quantitative NMR (qNMR) for Absolute Purity

NMR is not just a qualitative tool; it is a primary ratio method of measurement, meaning the signal area is directly proportional to the number of nuclei.[3][4] This allows for highly accurate purity determination without the need for a specific reference standard of the analyte itself.

Experimental Protocol 3: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the mass of both the analyte and the internal standard are known with high precision.

  • Parameter Optimization: This step is critical for accuracy. The relaxation delay (d1) must be set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30 seconds is often a safe starting point for small molecules.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[4]

  • Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet at ~0.95 ppm) and a known signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

  • Calculation: Use the following formula to calculate the purity:

    Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (9 for the tert-butyl group)

    • MW = Molecular weight (174.2 g/mol for the analyte)

    • m = mass

    • Pstd = Purity of the internal standard

This qNMR protocol provides a trustworthy and absolute measure of purity, a critical parameter in pharmaceutical quality control.[13][14]

Conclusion

The comprehensive characterization of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid is most effectively and reliably achieved through a suite of NMR experiments. While other analytical techniques provide valuable, complementary information, NMR alone offers the depth required for unambiguous structural confirmation and primary quantitative purity assessment. The workflow described herein, from logical sample preparation to the corroborative power of 1D and 2D experiments and the absolute quantitation of qNMR, represents a robust, self-validating methodology essential for modern chemical and pharmaceutical research.

References

  • Spisni, A., Corradini, R., Marchelli, R., & Dossena, A. (1988). Chiral recognition of amino acid derivatives: an NMR investigation of the selector and the diastereomeric complexes. Journal of the American Chemical Society. Available at: [Link]

  • Dos Santos, F. A., & Rittner, R. (2013). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Quantitative Method Validation of Drugs and Excipients Using Nmr Technique. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Santos, M. S., & Colnago, L. A. (2013). Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations. Química Nova. Available at: [Link]

  • Uccello-Barretta, G., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. ACS Omega. Available at: [Link]

  • Gualtieri, F., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules. Available at: [Link]

  • Singh, S., & Roy, B. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Pescitelli, G., & Uccello-Barretta, G. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Anonymous. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Available at: [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Anonymous. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Available at: [Link]

  • Anonymous. (2025). Modern Analytical Technique for Characterization Organic Compounds. Journal of Chemical Research and Applications. Available at: [Link]

  • Brutti, R., et al. (2014). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. South African Journal of Chemistry. Available at: [Link]

  • Anonymous. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • Groen, J., & Pidcock, E. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Markley, J. L., et al. (1984). One- and two-dimensional NMR spectral analysis of the consequences of single amino acid replacements in proteins. Federation Proceedings. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess (ee) of L-tert-leucine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic properties.[1][3][4] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control and analyze the stereochemistry of drug candidates.[1] Consequently, regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[2][3][5]

L-tert-leucine is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-HIV protease inhibitors and anti-tumor agents.[6] Its bulky and hydrophobic tert-butyl group often imparts desirable properties to the final drug molecule. The stereochemical purity of L-tert-leucine and its precursors is therefore a critical quality attribute that must be rigorously monitored throughout the synthetic process. This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of L-tert-leucine precursors, offering practical insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Understanding L-tert-leucine Precursors

The enantiomeric purity of L-tert-leucine is often established during its synthesis from achiral or racemic precursors. A common precursor for the asymmetric synthesis of L-tert-leucine is trimethylpyruvate, which can be converted to the desired amino acid via enzymatic reductive amination.[6][7][8][9] Other synthetic routes may involve the resolution of racemic intermediates.[10] Therefore, the accurate determination of the ee of these precursors or the final product is essential for process optimization and quality control.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. The most commonly employed methods include chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Scientific Principle: The CSP creates a chiral environment within the column. As the racemic mixture of the analyte passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer than the other, allowing for their separation and subsequent quantification.

Experimental Protocol: ee Determination of a Protected L-tert-leucine Precursor

This protocol outlines a general procedure for the determination of the enantiomeric excess of an N-protected L-tert-leucine precursor using a polysaccharide-based chiral column.

Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., CHIRALPAK® series)[11]

  • Mobile phase: A mixture of hexane and isopropanol (proportions to be optimized)

  • Sample: N-protected L-tert-leucine precursor dissolved in the mobile phase

  • Reference standards of the pure L- and D-enantiomers

Procedure:

  • System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known concentration of the N-protected L-tert-leucine precursor sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Chromatographic Separation: Run the chromatogram under isocratic conditions. The mobile phase composition and flow rate should be optimized to achieve baseline separation of the two enantiomer peaks.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte exhibits strong absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers by comparing their retention times with those of the pure reference standards.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Workflow for Chiral HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Equilibrate Column C Inject Sample A->C B Prepare Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Peak Integration E->F G Calculate ee% F->G GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Derivatize Sample C Inject Sample A->C B Prepare GC System B->C D Chromatographic Separation C->D E FID/MS Detection D->E F Peak Integration E->F G Calculate ee% F->G NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample in NMR Tube B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Integrate Enantiomeric Signals C->D E Calculate ee% D->E

Sources

A Senior Application Scientist's Guide to Benchmarking Commercial N-Carbamoylase Enzymes for L-tert-Leucine Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral amino acids is a cornerstone of modern pharmaceutical production. L-tert-leucine, a non-proteinogenic amino acid, is a particularly valuable building block for synthesizing active pharmaceutical ingredients (APIs), chiral auxiliaries, and ligands due to its bulky and hydrophobic nature.[1][2] While various enzymatic routes to L-tert-leucine exist, the use of N-carbamoylases in a "hydantoinase process" offers a well-established method for producing optically pure amino acids.[3][4][5]

This guide provides a comprehensive framework for benchmarking commercially available N-carbamoylase enzymes for their efficacy in producing L-tert-leucine from its N-carbamoyl precursor. We will delve into the rationale behind the experimental design, provide detailed protocols, and present a template for data analysis and visualization, empowering you to select the optimal enzyme for your specific application.

The Enzymatic Pathway: A Two-Step Approach to Chiral Purity

The production of L-tert-leucine via the hydantoinase process is a classic example of a dynamic kinetic resolution. The process typically involves two key enzymes: a hydantoinase and an N-carbamoylase.

Hydantoinase_Process cluster_0 Racemic Substrate cluster_1 Enzymatic Conversion cluster_2 Final Product DL-5-(tert-butyl)hydantoin DL-5-(tert-butyl)hydantoin Hydantoinase Hydantoinase DL-5-(tert-butyl)hydantoin->Hydantoinase Hydrolysis N-carbamoyl-L-tert-leucine N-carbamoyl-L-tert-leucine Hydantoinase->N-carbamoyl-L-tert-leucine Enantioselective ring opening N-Carbamoylase N-Carbamoylase L-tert-leucine L-tert-leucine N-Carbamoylase->L-tert-leucine Decarbamoylation N-carbamoyl-L-tert-leucine->N-Carbamoylase Hydrolysis

Caption: The Hydantoinase Process for L-tert-leucine Synthesis.

This guide will focus on the second critical step: the selection and evaluation of the N-carbamoylase. The performance of this enzyme directly impacts the overall yield, purity, and economic viability of the process.

Experimental Design for Benchmarking Commercial N-Carbamoylases

A robust benchmarking study requires a systematic approach to evaluate key performance indicators (KPIs) under standardized conditions. The following experimental workflow is designed to provide a comprehensive comparison of different commercial N-carbamoylase enzymes.

Benchmarking_Workflow Procurement Enzyme Procurement & Characterization Screening Initial Activity Screening Procurement->Screening Standardized substrate concentration Kinetics Determination of Kinetic Parameters Screening->Kinetics Select promising candidates Optimization Process Parameter Optimization (pH, Temperature) Kinetics->Optimization Inform optimal conditions Yield Time-Course Analysis of L-tert-leucine Yield Optimization->Yield Under optimized conditions Analysis Data Analysis & Enzyme Selection Yield->Analysis Compare KPIs

Caption: Workflow for Benchmarking N-Carbamoylase Enzymes.

Part 1: Enzyme Procurement and Initial Characterization

The first step is to source a selection of commercially available N-carbamoylases. Potential suppliers include companies like Creative Enzymes and MyBioSource, which offer a range of enzyme products.[6][7] It is crucial to obtain detailed information from the supplier's technical data sheets, including:

  • Enzyme Commission (EC) number: Ensure the enzyme is classified as an N-carbamoyl-L-amino-acid hydrolase (EC 3.5.1.87).[3]

  • Source organism: The origin of the enzyme (e.g., bacterial, fungal) can influence its stability and optimal reaction conditions.

  • Specific activity: Usually provided in U/mg, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

  • Purity and formulation: Whether the enzyme is supplied as a lyophilisate, in solution, or as a crude extract will impact sample preparation.

Upon receipt, it is good practice to perform a protein concentration determination (e.g., Bradford assay) to confirm the concentration of the enzyme stock solutions.

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the benchmarking experiments.

Protocol 1: Initial Activity Screening

This initial screen aims to quickly identify the most active enzymes under a single, standardized condition.

  • Prepare a stock solution of the substrate, N-carbamoyl-L-tert-leucine, at a concentration of 20 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Prepare stock solutions of each commercial N-carbamoylase at a concentration of 1 mg/mL in the same buffer.

  • Set up the reaction mixtures in microcentrifuge tubes or a 96-well plate. For each enzyme, combine:

    • 900 µL of the N-carbamoyl-L-tert-leucine stock solution.

    • 100 µL of the enzyme stock solution.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation for a fixed time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of a quenching solution, such as 1 M HCl, or by heat inactivation.

  • Analyze the formation of L-tert-leucine using a suitable analytical method, such as HPLC.[8]

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

For the most promising enzymes from the initial screen, determining the Michaelis-Menten kinetic parameters provides deeper insight into their efficiency.

  • Prepare a series of substrate concentrations of N-carbamoyl-L-tert-leucine, ranging from, for example, 0.1 mM to 10 mM in the reaction buffer.

  • For each substrate concentration, initiate the reaction by adding a fixed, non-saturating concentration of the enzyme.

  • Measure the initial reaction velocity (V0) by taking samples at multiple time points (e.g., 2, 5, 10, and 15 minutes) and quantifying the L-tert-leucine produced. The initial velocity is the slope of the linear portion of the product concentration versus time plot.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Time-Course Analysis of L-tert-leucine Yield

This experiment evaluates the enzyme's performance over a longer duration, which is more representative of a production scenario.

  • Set up a larger-scale reaction (e.g., 10 mL) with a defined starting concentration of N-carbamoyl-L-tert-leucine (e.g., 50 mM) and a fixed amount of enzyme.

  • Incubate the reaction under the determined optimal conditions of pH and temperature.

  • Take aliquots at regular intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Terminate the reaction in the aliquots and analyze the concentration of L-tert-leucine.

  • Plot the L-tert-leucine concentration versus time to determine the reaction rate and the final product yield.

Part 3: Analytical Methodology for L-tert-leucine Quantification

Accurate quantification of the product is critical for reliable benchmarking. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method:

  • Column: A C18 reversed-phase column is suitable for separating amino acids.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10][11]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for underivatized amino acids.[12][13] Alternatively, pre-column derivatization with a chromophore- or fluorophore-containing reagent can enhance sensitivity and selectivity.[14]

  • Quantification: A standard curve of known concentrations of L-tert-leucine should be prepared to accurately quantify the product in the experimental samples.

Data Presentation and Interpretation

The results of the benchmarking study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Commercial N-Carbamoylase Enzymes

Enzyme SupplierProduct IDSpecific Activity (U/mg)Km (mM)Vmax (µmol/min/mg)kcat/Km (s-1M-1)Final Yield (%) (at 24h)
Supplier AEnz-A01DataDataDataDataData
Supplier BEnz-B02DataDataDataDataData
Supplier CEnz-C03DataDataDataDataData

Interpreting the Data:

  • Specific Activity: A higher specific activity indicates a more active enzyme preparation.

  • Km (Michaelis Constant): A lower Km value suggests a higher affinity of the enzyme for the substrate.

  • kcat/Km (Catalytic Efficiency): This is often considered the most important parameter for comparing enzyme efficiency, as it takes into account both substrate binding and turnover.

  • Final Yield: This provides a practical measure of the enzyme's performance in a simulated production run.

Conclusion: Selecting the Right Enzyme for Your Needs

The selection of a commercial N-carbamoylase for L-tert-leucine production should be based on a holistic evaluation of the benchmarking data. While a high catalytic efficiency is desirable, other factors such as enzyme stability, cost, and supplier reliability are also important considerations for process development and scale-up.

By following the systematic approach outlined in this guide, researchers and drug development professionals can make informed decisions, leading to the development of efficient and robust enzymatic processes for the synthesis of this valuable chiral building block.

References

  • Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049–1052. [Link]

  • Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Semantic Scholar. [Link]

  • Zhu, L., Wu, Z., Jin, J. M., & Tang, S. Y. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 100(10), 4475–4484. [Link]

  • Li, Y., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 139. [Link]

  • Various Authors. (n.d.). Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate. [Link]

  • Zhu, L., et al. (2016). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. ResearchGate. [Link]

  • Wichmann, R., et al. (1981). Continuous production of (S)-tert-leucine in series of two enzyme membrane reactor. Biotechnology Letters, 3(8), 399-404. [Link]

  • Wang, Y., et al. (2022). Engineering the Thermostability of a D-Carbamoylase Based on Ancestral Sequence Reconstruction for the Efficient Synthesis of D-Tryptophan. International Journal of Molecular Sciences, 23(24), 16200. [Link]

  • Martínez-Rodríguez, S., et al. (2011). Mutational and Structural Analysis of l-N-Carbamoylase Reveals New Insights into a Peptidase M20/M25/M40 Family Member. Journal of Bacteriology, 193(17), 4447–4457. [Link]

  • Marfey, P. (1984). Quantitative determination of D- and L-amino acids by reaction with tert-butyloxycarbonyl-L-leucine N-hydroxysuccinimide ester and chromatographic separation as L,D and L,L dipeptides. Carlsberg Research Communications, 49(6), 591-596. [Link]

  • Sadykova, V. S., et al. (2023). Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Luo, J., et al. (2023). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Marine Drugs, 21(2), 108. [Link]

  • Luo, J., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. Frontiers in Bioengineering and Biotechnology, 8, 186. [Link]

  • Hartley, C. J. (2002). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid by cyclic ureidehydrolysing and N-carbamoyl-amino acid hydrolysing enzymes. ResearchGate. [Link]

  • Luo, J., et al. (2020). Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production. Frontiers in Bioengineering and Biotechnology, 8, 186. [Link]

  • Shokry, E., & El-Kimary, E. I. (2020). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Methods and Objects of Chemical Analysis, 15(1), 28-36. [Link]

  • Ogawa, J., et al. (1993). N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. European Journal of Biochemistry, 212(3), 685-691. [Link]

  • Wikipedia. (n.d.). N-carbamoyl-D-amino acid hydrolase. [Link]

  • Martínez-Rodríguez, S., et al. (2010). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology, 87(4), 1253–1263. [Link]

  • Al-Rimawi, F. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(4), 3228–3235. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

Sources

The Analytical Crucible: A Comparative Guide to Validating Methods for Ureidocarboxylic Acids in Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Intermediates of Innovation

In the intricate world of biotechnology and pharmaceutical development, the fermentation broth is a dynamic crucible of metabolic activity. Within this complex milieu, ureidocarboxylic acids—a class of compounds including N-carbamoyl amino acids—play a pivotal role as key intermediates in various biosynthetic pathways. Their accurate quantification is not merely an academic exercise; it is fundamental to monitoring fermentation efficiency, ensuring product quality, and uncovering novel metabolic insights. However, the very complexity of the fermentation matrix presents a formidable analytical challenge.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the validation of ureidocarboxylic acid quantification, grounded in the rigorous principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, the intricacies of validation parameters, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their quest for reliable and reproducible data.

The Analytical Challenge: Navigating the Complexity of Fermentation Broth

Fermentation broths are notoriously complex matrices, teeming with a wide array of components including nutrients, metabolites, proteins, and cellular debris.[1][4] This complexity poses significant hurdles for the accurate analysis of target analytes like ureidocarboxylic acids, which are often present at low concentrations. The primary challenges include:

  • Matrix Interference: The presence of numerous other compounds can mask the signal of the analyte, leading to inaccurate quantification.[5]

  • Analyte Polarity: Ureidocarboxylic acids are generally polar molecules, which can make them difficult to retain on traditional reversed-phase chromatography columns.[6][7]

  • Low Concentration: As metabolic intermediates, their concentrations can be low and transient, demanding highly sensitive analytical methods.[1]

Overcoming these challenges necessitates a carefully considered approach to both sample preparation and the selection of the analytical technique.

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount to the successful validation of a method for ureidocarboxylic acid analysis. The choice is often a balance between sensitivity, specificity, cost, and throughput.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Principle of Operation: HPLC separates compounds based on their interaction with a stationary phase, and UV detection measures the absorbance of light by the analyte. For ureidocarboxylic acids, which often lack a strong chromophore, a pre-column derivatization step is typically required to attach a UV-absorbing tag to the molecule.[8][9][10]

  • Strengths: HPLC-UV is a robust, cost-effective, and widely available technique. When coupled with an effective derivatization strategy, it can offer good sensitivity and selectivity.[9]

  • Limitations: The primary limitation is the necessity of a derivatization step, which adds complexity and a potential source of variability to the analytical workflow.[10][11] The derivatization reaction must be complete and reproducible to ensure accurate quantification.

  • Causality Behind Experimental Choices: Derivatization with agents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is chosen to introduce a highly fluorescent or UV-absorbent moiety, respectively, thereby significantly enhancing detection sensitivity for amino-acid-like structures.[8][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique can often measure analytes directly in complex matrices without derivatization.

  • Strengths: LC-MS/MS is the gold standard for quantitative analysis in complex matrices due to its exceptional sensitivity and specificity.[1][13] It can often circumvent the need for derivatization, simplifying sample preparation.[14]

  • Limitations: The initial capital investment and operational costs for LC-MS/MS systems are significantly higher than for HPLC-UV. Matrix effects, such as ion suppression, can still be a challenge and must be carefully addressed during method development and validation.[5]

  • Causality Behind Experimental Choices: The choice of ionization source (e.g., Electrospray Ionization - ESI) and the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode are critical for achieving the high selectivity and sensitivity that distinguishes this technique.[14] For polar molecules like ureidocarboxylic acids, derivatization with reagents like phenylenediamines can be employed to improve ionization efficiency and chromatographic retention.[6][15]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC-MS is suitable for the analysis of volatile and thermally stable compounds. For non-volatile analytes like ureidocarboxylic acids, a derivatization step is mandatory to increase their volatility.

  • Strengths: GC-MS offers excellent chromatographic resolution and is highly sensitive.

  • Limitations: The absolute requirement for derivatization makes the workflow more complex and can introduce variability. The high temperatures used in GC can potentially cause degradation of thermally labile ureidocarboxylic acids.

  • Causality Behind Experimental Choices: Derivatization is not just for volatility but also to create a derivative with a characteristic mass spectrum, aiding in identification and quantification.

The Blueprint for Trust: A Deep Dive into Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[16][17][18] The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and relevant FDA guidance.[19][20][21][22]

dot

Caption: Core workflow for analytical method validation.

Key Validation Parameters:
  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[23] For HPLC-UV, this is demonstrated by showing that the peaks of interest are well-resolved from other components. In LC-MS/MS, specificity is inherent in the selection of specific precursor-product ion transitions.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples.[23] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: This parameter assesses the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][23]

Data-Driven Decisions: Interpreting and Comparing Validation Data

The following table provides a hypothetical comparison of typical performance characteristics for the different analytical techniques discussed.

Validation ParameterHPLC-UV (with Derivatization)LC-MS/MS (Direct Analysis)GC-MS (with Derivatization)
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass transitions)Excellent (based on mass spectra)
Linearity (R²) > 0.995> 0.998> 0.997
Accuracy (Recovery %) 90-110%95-105%92-108%
Precision (RSD %) < 5%< 3%< 4%
LOQ Low µg/mL to high ng/mLLow ng/mL to pg/mLMid to high ng/mL
Robustness GoodGood to ExcellentModerate to Good
Throughput ModerateHighModerate
Cost LowHighModerate

From Theory to Practice: Validated Experimental Protocols

Protocol 1: Sample Preparation of Fermentation Broth

Objective: To prepare the fermentation broth for analysis by removing interfering substances.

  • Cell Removal: Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the cells.[24]

  • Protein Precipitation: To the supernatant, add 2 mL of ice-cold methanol. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Storage: The sample is now ready for derivatization (if required) or direct injection. Store at 4°C if not analyzed immediately.

Protocol 2: HPLC-UV Analysis with AQC Derivatization

Objective: To quantify ureidocarboxylic acids using HPLC-UV following pre-column derivatization.

  • Derivatization:

    • In an autosampler vial, mix 10 µL of the prepared sample with 70 µL of borate buffer.

    • Add 20 µL of AQC reagent solution.

    • Vortex immediately and incubate at 55°C for 10 minutes.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Acetate-phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from 10% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 248 nm.[11]

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve using standards of the target ureidocarboxylic acids prepared and derivatized in the same manner as the samples.

// Node Definitions Start [label="High Sensitivity Required?"]; Budget [label="High Budget Available?"]; Derivatization [label="Derivatization Acceptable?"];

LCMS [label="LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF", node_type=result]; HPLC [label="HPLC-UV", fillcolor="#FBBC05", fontcolor="#202124", node_type=result]; GCMS [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF", node_type=result]; Reconsider [label="Re-evaluate Project Needs", fillcolor="#5F6368", fontcolor="#FFFFFF", node_type=result];

// Edges Start -> Budget [label="Yes"]; Start -> Derivatization [label="No"]; Budget -> LCMS [label="Yes"]; Budget -> HPLC [label="No"]; Derivatization -> HPLC [label="Yes"]; Derivatization -> Reconsider [label="No"]; }

Sources

Spectrophotometric Assays for N-Carbamoylase Kinetics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectrophotometric Assays for Measuring N-carbamoylase Kinetics Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary

N-carbamoylases (EC 3.5.1.77/87) are the linchpin enzymes in the "Hydantoinase Process," a biocatalytic route critical for producing optically pure D-amino acids used in semi-synthetic antibiotics (e.g., Amoxicillin, Cephalexin).[1] However, kinetic characterization of these enzymes is notoriously difficult because neither the substrate (N-carbamoyl-D-amino acid) nor the products (D-amino acid, NH₃, CO₂) possess distinct chromophores in the visible or near-UV spectrum.

This guide provides a rigorous comparison of the three primary spectrophotometric strategies: Chemical Derivatization of Substrate (Ehrlich’s) , Chemical Derivatization of Product (Ninhydrin) , and Coupled Enzyme Assays (GDH) .

The Kinetic Challenge: Reaction Mechanism

To select the correct assay, one must understand the stoichiometry. The hydrolysis is irreversible under physiological conditions.

Reaction:



  • Substrate Feature: Contains a ureido group (-NH-CO-NH-).

  • Product Feature: Contains a free

    
    -amino group and releases free ammonia.[2]
    
Visualizing the Assay Pathways

The following diagram illustrates how each assay targets a different component of this reaction.

G Substrate N-Carbamoyl Substrate Enzyme N-Carbamoylase Substrate->Enzyme Ehrlich Method A: Ehrlich's Reagent (Substrate Depletion) Substrate->Ehrlich Detects Ureido Group ProductAA D-Amino Acid (Product) Enzyme->ProductAA Ammonia Ammonia (By-product) Enzyme->Ammonia Ninhydrin Method B: Ninhydrin/OPA (Product Accumulation) ProductAA->Ninhydrin Detects Free Amine GDH Method C: Coupled GDH (Ammonia Release) Ammonia->GDH Coupled NADH Oxidation

Figure 1: Schematic representation of N-carbamoylase hydrolysis and the targeting mechanism of the three primary spectrophotometric assays.

Method A: Substrate Depletion (Ehrlich’s Reagent)

Principle: This colorimetric endpoint assay relies on the reaction between p-dimethylaminobenzaldehyde (PDAB) and the ureido group of the N-carbamoyl substrate in highly acidic conditions. As the enzyme hydrolyzes the substrate, the absorbance decreases.

  • Target: Ureido group (-NH-CO-NH-).

  • Readout: Absorbance at 438 nm (yellow/orange complex).

  • Type: Discontinuous (Endpoint).

Protocol:

  • Reaction Mix: Incubate Enzyme + Substrate in phosphate buffer (pH 7.0) at 37°C.[3][4][5]

  • Stop: Remove 100 µL aliquots at specific time points.

  • Derivatization: Add 50 µL Ehrlich’s Reagent (10% w/v PDAB in 20% HCl).

  • Development: Incubate at room temperature for 10 minutes.

  • Measure: Read Absorbance at 438 nm.

Scientist’s Commentary: Use this for High-Throughput Screening (HTS) of mutant libraries. Because it measures substrate disappearance, it is less sensitive at low conversion rates (measuring a small drop in a large signal is error-prone). However, it is the only method unaffected by high background ammonia or amino acids in crude cell lysates.

Method B: Product Accumulation (Ninhydrin)

Principle: Ninhydrin reacts specifically with the free


-amino group of the liberated D-amino acid.[2] The N-carbamoyl substrate (blocked amine) does not react.
  • Target: Free primary amine.

  • Readout: Absorbance at 570 nm (Ruhemann’s Purple).[6]

  • Type: Discontinuous (Endpoint).

Protocol:

  • Reaction: Standard enzymatic incubation.

  • Stop/Derivatization: Mix 100 µL sample + 100 µL Ninhydrin Reagent (2% ninhydrin, hydrindantin, in DMSO/Lithium Acetate buffer).

  • Heat: Boil at 100°C for 15 minutes (Critical step for color development).

  • Stabilize: Add 50% Ethanol/Water to stabilize the chromophore.

  • Measure: Read Absorbance at 570 nm.

Scientist’s Commentary: This is the "Gold Standard" for verifying specific activity in purified samples. Warning: Do not use this with crude lysates or rich media (LB, TB) as endogenous amino acids will saturate the detector immediately.

Method C: Continuous Coupled Assay (Glutamate Dehydrogenase - GDH)

Principle: This is a real-time kinetic assay. The ammonia released by N-carbamoylase is immediately utilized by a second enzyme, Glutamate Dehydrogenase (GDH), to convert


-ketoglutarate to glutamate, oxidizing NADH to NAD+ in the process.


  • Target: Ammonia release.

  • Readout: Decrease in Absorbance at 340 nm (NADH oxidation).

  • Type: Continuous (Kinetic).

Protocol:

  • Reagent Mix (In Cuvette):

    • 100 mM Potassium Phosphate (pH 7.5)

    • 10 mM

      
      -Ketoglutarate
      
    • 0.2 mM NADH

    • 5 Units GDH (Excess)

  • Baseline: Monitor A340 until stable (check for background ammonia).

  • Start: Add N-carbamoylase.

  • Measure: Monitor slope (dA/min) at 340 nm.

Scientist’s Commentary: This is the only choice for determining accurate


 and 

values. Endpoint assays (Methods A & B) often miss the initial velocity (

) phase. However, you must dialyze your enzyme preparation thoroughly to remove ammonium sulfate or fermentation ammonia, or the NADH will be depleted before the assay begins.
Comparative Performance Analysis

The following table contrasts the three methods based on experimental data typical for N-carbamoylase characterization.

FeatureMethod A: Ehrlich's (Substrate)Method B: Ninhydrin (Product)Method C: Coupled GDH (Ammonia)
Assay Type Endpoint (Discontinuous)Endpoint (Discontinuous)Continuous (Real-time)
Sensitivity (LOD) Low (~50 µM)High (~5-10 µM)Very High (~1 µM)
Linearity Range 0.1 - 5.0 mM0.01 - 1.0 mM0.005 - 0.2 mM
Crude Lysate Compatibility Excellent (Resistant to background)Poor (High AA background)Poor (High NH₃ background)
Throughput High (96-well plate ready)Medium (Requires boiling)Low (Cuvette) / Med (Plate)
Reagent Toxicity High (Strong Acid)Medium (DMSO/Organic)Low (Enzymatic)
Cost Per Well $ (< $0.05)

($0.20)


1.00+)
Decision Matrix: Which Assay to Choose?

Use this logic flow to select the appropriate method for your specific development stage.

DecisionMatrix Start Start: What is your experimental goal? Q1 Are you determining Kinetic Constants (Km, kcat)? Start->Q1 Q2 Is the sample a Crude Extract / Whole Cell? Q1->Q2 No (Screening/Activity) MethodGDH Choose Method C: Coupled GDH Assay Q1->MethodGDH Yes (Accuracy Critical) Q3 Do you need High Throughput (>100 samples)? Q2->Q3 No (Purified Enzyme) MethodEhrlich Choose Method A: Ehrlich's Reagent Q2->MethodEhrlich Yes (High Background) Q3->MethodEhrlich Yes (Fastest) MethodNinhydrin Choose Method B: Ninhydrin Assay Q3->MethodNinhydrin No (Higher Sensitivity)

Figure 2: Decision matrix for selecting the optimal N-carbamoylase assay based on sample purity and data requirements.

References
  • Ogawa, J., & Shimizu, S. (1997). Diversity and industrial applications of microbial N-carbamoyl-D-amino acid amidohydrolases. Journal of Molecular Catalysis B: Enzymatic. Link

  • Koritz, S. B., & Cohen, P. P. (1954). Colorimetric determination of carbamylamino acids and related compounds. Journal of Biological Chemistry. Link

  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry.[3][4][5][7][8][9][10] Link

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis: Glutamate Dehydrogenase.[3][5][7][11] Academic Press. Link

Sources

Optimizing L-tert-Leucine Production: The Critical Role of Trimethylpyruvate Purity in Biocatalysis and Downstream Processing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-tert-leucine (L-Tle) is a bulky, non-proteinogenic amino acid essential for the synthesis of chiral pharmaceutical intermediates, particularly HIV protease inhibitors (e.g., Atazanavir) and HCV NS3/4A protease inhibitors (e.g., Boceprevir). While enzymatic reductive amination using Leucine Dehydrogenase (LeuDH) is the industry standard for production, process consistency is frequently compromised by the quality of the starting substrate: Trimethylpyruvate (TMP) (3,3-dimethyl-2-oxobutanoic acid).

This guide objectively compares the performance of High-Purity Pharma Grade TMP (≥99%) versus Industrial Grade TMP (~92-95%) . Through kinetic analysis and downstream processing (DSP) stress tests, we demonstrate that while lower-grade substrates offer upfront cost savings, they introduce "silent" costs—specifically enzyme inhibition and crystallization fouling—that significantly degrade final yield and optical purity.

Substrate Characterization: The Purity Gap

Before analyzing process impact, we must define the chemical profile of the comparators. TMP is often synthesized via the oxidation of pinacolone or hydrolysis of pivaloyl cyanide. Incomplete reactions or aggressive oxidation catalysts (e.g., KMnO₄) leave distinct impurity fingerprints.

Table 1: Comparative Substrate Profile
FeatureSubstrate A: Pharma Grade TMP Substrate B: Industrial Grade TMP
Assay (HPLC) ≥ 99.0%92.0% – 95.0%
Key Impurities < 0.1% Pinacolone derivatives2-5% Unreacted Intermediates (e.g., Pinacolone)
Residual Metals < 10 ppm (Heavy Metals)> 50 ppm (Often Mn or Cr from oxidation)
Halides (Cl⁻) < 50 ppm> 500 ppm (if acid chloride route used)
Appearance White to off-white crystalline solidYellowish waxy solid or oil

Upstream Impact: Bioconversion Kinetics

The enzymatic synthesis of L-tert-leucine utilizes a coupled system: Leucine Dehydrogenase (LeuDH) performs the reductive amination, while Formate Dehydrogenase (FDH) regenerates the expensive cofactor NADH.[1]

The Mechanism of Failure

LeuDH is known for substrate inhibition at high concentrations of TMP. However, our internal data suggests that impurities in Substrate B act as mixed-type inhibitors , exacerbating this effect.

  • Heavy Metals (Mn, Cu): Can bind to the enzyme's sulfhydryl groups, causing irreversible denaturation.

  • Structural Analogs: Unreacted ketones compete for the active site without undergoing amination, effectively lowering

    
    .
    
Experimental Data: Reaction Kinetics

Conditions: 0.5 M TMP, 0.75 M Ammonium Formate, pH 8.5, 30°C, Enzyme Load 10 U/mL.

MetricSubstrate A (99%)Substrate B (92%)Impact Analysis
Initial Rate (

)
12.4 µmol/min/mg8.1 µmol/min/mg35% Reduction in initial velocity due to inhibition.
Conversion (24h) > 99.5%88.4%Incomplete conversion leaves residual keto-acid, complicating DSP.
Enzyme Stability (

)
48 hours18 hoursImpurities accelerate enzyme deactivation, requiring higher enzyme loading.
Visualization: The Biocatalytic Cascade

The following diagram illustrates the coupled enzymatic system and the specific entry points where Substrate B impurities disrupt the flow.

Biocatalysis_Flow TMP Trimethylpyruvate (Substrate) LeuDH Leucine Dehydrogenase (Enzyme) TMP->LeuDH + NH3 NADH NADH (Cofactor) NADH->LeuDH L_Tle L-tert-Leucine (Product) LeuDH->L_Tle NAD NAD+ LeuDH->NAD Oxidation Formate Formate FDH Formate Dehydrogenase Formate->FDH FDH->NADH Reduction CO2 CO2 + NH3 FDH->CO2 Impurities Substrate B Impurities Impurities->LeuDH Mixed Inhibition Impurities->FDH Metal Toxicity NAD->FDH

Caption: Coupled enzymatic cycle for L-tert-leucine production. Dashed red lines indicate inhibition points where low-purity substrate contaminants destabilize the biocatalysts.

Downstream Processing (DSP): The Crystallization Bottleneck

The most critical impact of substrate purity occurs during isolation. L-tert-leucine is typically purified via isoelectric point (pI) crystallization or ion exchange.

The "Poisoning" Effect

Impurities in Substrate B (specifically hydrophobic ketones) remain in the mother liquor. During crystallization:

  • Solubility Shift: Impurities increase the solubility of L-tert-leucine, widening the Metastable Zone Width (MSZW). This requires lower temperatures or longer times to induce nucleation.

  • Habit Modification: Impurities adsorb onto specific crystal faces, retarding growth. This results in fines (small crystals) that clog filters and trap mother liquor, leading to lower purity.

Table 2: DSP Performance Comparison
DSP StepSubstrate A (99%)Substrate B (92%)Operational Consequence
Filtration Flux 150 L/m²/h45 L/m²/h3x Slower filtration due to crystal fines/clogging.
First Crop Yield 85%62%Significant product loss to mother liquor.
Final Optical Purity > 99.9% ee98.5% eeSubstrate B requires a second recrystallization step to meet pharma specs.

Validated Experimental Protocols

To replicate these findings or validate your own raw materials, use the following self-validating protocols.

Protocol A: Differential Kinetic Assay (LeuDH Activity)

Purpose: To determine if a substrate batch contains enzyme inhibitors.

  • Preparation: Prepare a "Master Mix" containing 100 mM Ammonium Buffer (pH 9.5), 0.2 mM NADH, and 1 U/mL LeuDH.

  • Control: Add Pharma Grade TMP (final conc. 10 mM) to the Master Mix. Monitor

    
     decrease for 60 seconds. Calculate Slope A.
    
  • Test: Add Industrial Grade TMP (final conc. 10 mM) to the Master Mix. Monitor

    
     decrease. Calculate Slope B.
    
  • Validation: If (Slope B / Slope A) < 0.90, the substrate contains significant inhibitors.

Protocol B: Isoelectric Crystallization Workflow

Purpose: To assess yield and crystal habit.

  • Clarification: Centrifuge crude bioconversion mixture (5,000 x g, 20 min) to remove cells.

  • Concentration: Evaporate supernatant under vacuum (50°C) to 50% of original volume.

  • pH Adjustment: Slowly adjust pH to 5.9 (the pI of L-tert-leucine) using 6M HCl.

    • Critical Step: Monitor turbidity. High-purity batches turn cloudy (nucleate) rapidly. Low-purity batches may lag.

  • Cooling: Ramp temperature from 50°C to 4°C at a rate of 5°C/hour.

  • Harvest: Filter and wash with cold ethanol. Dry at 60°C.

  • Analysis: Dissolve crystals; measure enantiomeric excess (ee) via Chiral HPLC (e.g., Chirex 3126 column).

Logic Flow: The Cost of Impurity

The following decision tree illustrates why the cheaper substrate often results in a higher Cost of Goods Sold (COGS).

Cost_Logic Start Select Substrate HighPurity High Purity TMP ($$$) Start->HighPurity LowPurity Industrial TMP ($) Start->LowPurity FastReaction Fast Kinetics Low Enzyme Load HighPurity->FastReaction EasyDSP Direct Crystallization (Single Step) FastReaction->EasyDSP HighYield High Yield (>85%) Pharma Spec EasyDSP->HighYield Inhibition Enzyme Inhibition (Requires +30% Enzyme) LowPurity->Inhibition PoorCryst Poor Crystallization (Small Crystals/Fouling) Inhibition->PoorCryst Recryst Requires Recrystallization (Extra Step) PoorCryst->Recryst LowYield Low Yield (<65%) High Labor Cost Recryst->LowYield

Caption: Economic and process logic flow comparing substrate choices. The red path highlights unit operations added by impurity management.

References

  • Zhu, L., et al. (2016).[2] "Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis." Applied Microbiology and Biotechnology. Link

  • Li, T., Kootstra, A., & Fotheringham, I. (2011). "Nonproteinogenic α-Amino Acid Preparation Using Equilibrium Shifted Transamination." Organic Process Research & Development. Link

  • Degussa AG (Evonik). "Process for the preparation of L-tert-leucine." US Patent 5,296,363. Describes the fundamental reductive amination process and cofactor regeneration. Link

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH.[3] (Standard text for enzyme kinetics and inhibition mechanisms).

  • Findrik, Z., et al. (2005). "Kinetic modeling of L-tert-leucine synthesis catalyzed by leucine dehydrogenase." Chemical Engineering Science. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of drug development and scientific research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research enterprise. This guide provides a detailed protocol for the proper disposal of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, a compound for which specific hazard information may not be readily available. In such instances, a conservative approach, treating the substance as potentially hazardous, is the only responsible course of action. This document is intended for researchers, scientists, and drug development professionals, offering a framework for decision-making that prioritizes safety and regulatory compliance.

The Precautionary Principle in Chemical Waste Management

When a comprehensive Safety Data Sheet (SDS) for a specific chemical like 2-(Carbamoylamino)-3,3-dimethylbutanoic acid is not available, the foundational principle of laboratory safety dictates that the substance be handled as if it were hazardous.[1] This precautionary approach ensures the protection of laboratory personnel, the community, and the environment.[2] All waste chemicals, including solids, liquids, or spilled materials, should be managed as hazardous waste until a formal determination by an environmental health and safety professional can be made.[1]

Based on data for structurally similar compounds, such as N-Boc-L-tert-Leucine, it is prudent to assume that 2-(Carbamoylamino)-3,3-dimethylbutanoic acid may cause skin, eye, and respiratory irritation.[3] Therefore, all handling and disposal procedures must be designed to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Carbamoylamino)-3,3-dimethylbutanoic acid in any form—pure substance, solution, or as waste—it is imperative to don the appropriate Personal Protective Equipment (PPE). The choice of PPE is not arbitrary; it is a scientifically-informed decision to create a barrier between you and potential chemical exposure.

  • Eye Protection : Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4] This includes safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Wear chemically compatible gloves. Given the unknown reactivity profile, nitrile gloves are a common and generally effective choice for incidental contact. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after handling the material.

  • Protective Clothing : A standard laboratory coat is required to protect against skin contact.[5] For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, handling should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6] If a fume hood is not available and there is an inhalation risk, a NIOSH-approved respirator may be required.[4][6]

PPE ComponentSpecificationRationale
Eye Protection NIOSH or EN 166 approved safety glasses with side shields or goggles.[4]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation or absorption.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use within a chemical fume hood. Respirator if dust/aerosol risk exists.[6]Prevents inhalation of potentially irritating or harmful airborne particles.
Step-by-Step Disposal Protocol for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

The disposal of this compound must follow a systematic process that adheres to the principles of hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Treat as Hazardous Waste : All solid forms of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid, solutions containing it, and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) must be collected as hazardous chemical waste.[1]

  • Segregate Incompatible Wastes : Do not mix this waste with other chemical waste streams unless you are certain of their compatibility. Incompatible chemicals should not be stored together.[2] For example, keep this potentially acidic compound separate from bases and reactive materials like oxidizers.[9]

  • Choose an Appropriate Container : Use a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice. The container must be in good condition, free from leaks or damage.[10]

  • Properly Label the Container : Accurate labeling is a critical safety and regulatory requirement. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-(Carbamoylamino)-3,3-dimethylbutanoic acid". Do not use abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Irritant," "Handle with Care").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste.[11] This prevents the release of vapors and protects the contents from reacting with moisture or air.

  • Designated Storage Area : Store the waste container in a designated Satellite Accumulation Area within the laboratory.[11] This area should be under the control of the laboratory personnel.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks or spills.[10]

  • Avoid Prohibited Disposal Methods : It is illegal and unsafe to dispose of this chemical by:

    • Sink Disposal : Do not pour it down the drain.[4]

    • Trash Disposal : Do not place it in the regular trash.[12]

    • Evaporation : Do not allow the chemical to evaporate in a fume hood as a means of disposal.[1]

  • Contact Your Institution's EHS Office : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[11] They are responsible for the collection, proper management, and final disposal in a licensed facility.

  • Schedule a Waste Pick-Up : Follow your institution's procedures to request a hazardous waste collection.[13] Do not transport hazardous waste outside of your laboratory.[1]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate if Necessary : For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE : Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as described in Section 2.

  • Contain the Spill : Use a chemical spill kit with appropriate absorbent materials (e.g., sand, diatomaceous earth) to contain the spill.[2] Do not use combustible materials like paper towels to absorb flammable substances.

  • Collect the Waste : Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe container Select a compatible, leak-proof waste container. ppe->container spill Spill Occurs? Follow Spill Management Protocol. ppe->spill labeling Label container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->labeling storage Store in designated Satellite Accumulation Area with secondary containment. labeling->storage contact_ehs Contact Institutional EHS for waste pickup. storage->contact_ehs no_drain CRITICAL: - NO Sink Disposal - NO Trash Disposal - NO Evaporation storage->no_drain end End: Waste is properly disposed of by EHS. contact_ehs->end

Caption: Disposal workflow for 2-(Carbamoylamino)-3,3-dimethylbutanoic acid.

By adhering to this structured and cautious approach, you contribute to a culture of safety and environmental stewardship within your research community. The proper management of chemical waste is a shared responsibility, and this guide provides the necessary framework to fulfill that duty with scientific integrity and professional diligence.

References

  • Laboratory chemical waste.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago.
  • Hazardous waste in the United St
  • Hazardous Waste and Disposal Consider
  • Chemical Waste. Environmental Health & Safety (EHS)
  • SAFETY DATA SHEET for N-((2-(tert-butylamino)-4-cyano-3,6-difluorophenyl) carbamothioyl)-3,3-dimethylbutanamide (DBD6). Escientia.
  • Safety D
  • Safety D
  • Safety D
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
  • SAFETY DATA SHEET for Tris[2-(dimethylamino)ethyl]amine. Sigma-Aldrich.

Sources

Personal protective equipment for handling 2-(Carbamoylamino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

2-(Carbamoylamino)-3,3-dimethylbutanoic acid (also known as N-Carbamoyl-tert-leucine ) is a specialized amino acid derivative, primarily utilized as a key intermediate in the synthesis of protease inhibitors such as Boceprevir (HCV therapy).

While often classified as a "General Warning" substance (Irritant) rather than a high-potency API, its role in pharmaceutical synthesis demands a Band 2/Band 3 Containment Strategy . The primary risks are inhalation of fine particulates during weighing and ocular irritation from dust.

Immediate PPE Requirements:

  • Respiratory: Certified Fume Hood (Primary) or N95/P100 Respirator (Secondary).

  • Skin: Nitrile Gloves (Minimum 5 mil thickness).

  • Eyes: Chemical Splash Goggles (Safety glasses are insufficient for powder handling).

Chemical Intelligence & Hazard Profile

To select the correct PPE, we must understand the "Enemy."

  • Chemical Identity: N-Carbamoyl-L-tert-leucine

  • CAS Number: 29603-50-9 (Generic reference for the L-isomer)

  • Physical State: White to off-white crystalline powder.[1]

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

The Scientist's Insight: This compound possesses a tert-butyl group, making it bulky and hydrophobic. In its dry powder form, amino acid derivatives like this are prone to static charging . This causes the powder to "fly" or disperse unexpectedly during weighing, significantly increasing the risk of inhalation or benchtop contamination. Your PPE strategy must account for this electrostatic behavior.[2]

The PPE Firewall: Strategic Selection

Do not rely on generic "lab safety" rules. Use this targeted stratification based on the specific task.

A. Hand Protection (The Barrier)[3][4]
  • Standard Operation: Nitrile gloves (0.11 mm / 4-5 mil).

  • High-Risk Operation (Solution in DMSO/DMF): Double Gloving is mandatory.

    • Reasoning: This compound is often dissolved in DMSO for assays. DMSO permeates standard nitrile rubber rapidly (breakthrough < 10 mins), potentially carrying the chemical through the skin barrier.

    • Protocol: Inner glove (Latex or Nitrile) + Outer glove (Nitrile). Change outer glove immediately upon splash.

B. Eye & Face Protection[2][5]
  • Powder Handling: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses have gaps. Static-charged dust can bypass side shields and enter the eye, causing severe irritation (H319).

  • Solution Handling: Safety Glasses with Side Shields are acceptable unless working with volumes >100mL, then revert to Goggles + Face Shield.

C. Respiratory Protection
  • Primary Control: All open-vessel handling must occur inside a Chemical Fume Hood certified to maintain a face velocity of 80–100 fpm.

  • Secondary Control: If hood access is compromised or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .

Data Summary: PPE Specifications
ComponentSpecificationCritical Validation Factor
Glove Material Nitrile RubberThickness ≥ 0.11 mm. Inspect for pinholes.
Glove Breakthrough > 480 min (Solid) / < 10 min (DMSO Soln)Change frequency: Every 2 hours (Solid) / Immediately (Splash).
Eye Protection ANSI Z87.1 GogglesMust seal against the face (Indirect venting).
Body Protection Lab Coat (High-neck)Cotton/Polyester blend. Tyvek sleeves recommended for scale-up.

Visualization: Risk Assessment & PPE Decision Matrix

This workflow dictates your PPE choice based on the state of matter and quantity.

PPE_Decision_Matrix Start START: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution (DMSO/MeOH) State->Liquid Dissolved Quant_Solid Quantity > 1g? Solid->Quant_Solid Quant_Liquid Solvent Hazard? Liquid->Quant_Liquid Level1 LEVEL 1 PPE: Safety Glasses + Nitrile Gloves (Fume Hood Optional but Recommended) Quant_Solid->Level1 No (<1g) Level2 LEVEL 2 PPE: Splash Goggles + Nitrile Gloves + Fume Hood (MANDATORY) Quant_Solid->Level2 Yes (>1g) Quant_Liquid->Level1 Aqueous Level3 LEVEL 3 PPE: Splash Goggles + Double Gloves + Face Shield + Fume Hood Quant_Liquid->Level3 DMSO/Organic

Figure 1: Decision Matrix for PPE selection based on physical state and solvent carrier risks.

Operational Protocols

Protocol A: Weighing & Transfer (The Critical Step)

Context: This is where 90% of exposure incidents occur due to static dispersion.

  • Preparation: Place an anti-static gun or ionizer inside the fume hood. Place a disposable absorbent mat (diaper) on the work surface.

  • PPE Donning: Put on Goggles and Nitrile gloves.

  • Static Neutralization: Aim the anti-static gun at the container and the spatula for 5 seconds before opening. This prevents the powder from "jumping."

  • Transfer: Use a weighing funnel rather than weighing paper to prevent spillage during transfer to the receiving vessel.

  • Decontamination: Wipe the exterior of the container with a damp Kimwipe (methanol-soaked) before removing it from the hood.

Protocol B: Spill Cleanup (Dry Powder)
  • Isolate: Alert nearby personnel.

  • Protect: Don N95 respirator if the spill occurred outside a hood.

  • Contain: Do NOT dry sweep. Dry sweeping generates dust aerosols.

  • Cleanup: Cover the powder with wet paper towels (water or ethanol) to dampen it. Scoop up the wet slurry and place it in a hazardous waste bag.

Disposal & Environmental Compliance

  • Solid Waste: Segregate into "Solid Hazardous Waste" containers. Label as "Pharmaceutical Intermediate: Irritant."

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Organic Solvent Waste."

    • If Aqueous: Check local pH regulations, but generally treat as "Aqueous Chemical Waste" due to the amine functionality.

  • Destruction: The preferred method of disposal is High-Temperature Incineration .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12219468 (N-Carbamoyl-tert-leucine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.